Dihydrosamidin
Descripción
This compound has been reported in Phlojodicarpus villosus and Ammi visnaga with data available.
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
6005-18-1 |
|---|---|
Fórmula molecular |
C21H24O7 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate |
InChI |
InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1 |
Clave InChI |
ALKTVPFKDYZFGA-WOJBJXKFSA-N |
SMILES isomérico |
CC(C)CC(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
SMILES canónico |
CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Otros números CAS |
6005-18-1 |
Sinónimos |
dihydrosamidine dimidin |
Origen del producto |
United States |
Foundational & Exploratory
Dihydrosamidin's Neuroprotective Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin (DHS), a khellactone ester naturally occurring in plants of the Apiaceae family, has emerged as a compound of interest for its neuroprotective properties.[1] Recent studies, particularly in the context of cerebral ischemia-reperfusion injury, have begun to shed light on its mechanism of action in neurons. This technical guide provides an in-depth summary of the current understanding of this compound's effects on neuronal health, focusing on its influence on neurotrophic factors, energy metabolism, and antioxidant defenses. While the direct molecular targets of DHS are still under investigation, this document outlines the established physiological and biochemical outcomes of its administration in preclinical models. The information is intended to serve as a resource for researchers and professionals in drug development exploring novel neuroprotective agents.
Core Mechanism of Action
This compound exerts a multifaceted neuroprotective effect primarily by enhancing endogenous cellular defense mechanisms against ischemic and oxidative stress. Its action can be categorized into three main areas: promotion of neurotrophic signaling, modulation of cellular energy metabolism, and bolstering of the antioxidant system.
Upregulation of Neurotrophic Factors
This compound has been shown to increase the levels of key neurotrophic and growth factors in the brain following ischemic injury. This suggests a mechanism that promotes neuronal survival, plasticity, and repair.
-
Brain-Derived Neurotrophic Factor (BDNF): While the primary study on this compound refers generally to "neurotrophic factors"[1], the upregulation of factors like BDNF is a common pathway for neuroprotection. BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity.
-
Vascular Endothelial Growth Factor A (VEGF-A): DHS administration leads to increased levels of VEGF-A in brain lysate.[1] In the central nervous system, VEGF-A is not only a potent angiogenic factor but also acts as a direct neurotrophic factor, promoting the survival of various neuronal populations.[2][3]
The signaling pathways initiated by these factors are critical for neuronal recovery from injury.
Modulation of Neuronal Energy Metabolism
DHS appears to optimize energy production pathways within neurons, which is critical for their survival, especially under the metabolically stressful conditions of ischemia.
-
Glycolysis and Oxidative Phosphorylation: this compound influences energy metabolism by reducing lactate levels and enhancing the activity of pyruvate kinase.[1][4] This suggests a modulation of the balance between anaerobic and aerobic respiration. Furthermore, it increases the activities of key mitochondrial enzymes, NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II), indicating an enhancement of oxidative phosphorylation.[1][4]
By promoting more efficient energy production, DHS may help maintain neuronal integrity and function during periods of reduced blood flow and oxygen supply.
Enhancement of Antioxidant Defenses
A significant component of this compound's neuroprotective mechanism is its ability to combat oxidative stress, a major contributor to neuronal damage in ischemia-reperfusion injury.
-
Reduction of Lipid Peroxidation: DHS administration reduces the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage to cell membranes.[1][4]
-
Upregulation of Antioxidant Enzymes: The compound increases the activity of several critical antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione reductase, and glutathione peroxidase.[1][4]
-
Increased Reduced Glutathione: this compound also elevates the levels of reduced glutathione (GSH), a major endogenous antioxidant.[1][4]
This comprehensive enhancement of the antioxidant system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.
Quantitative Data
The following table summarizes the key quantitative findings from the study by Toropova et al. (2024) on the effects of this compound in a rat model of cerebral ischemia-reperfusion.
| Parameter | Effect of this compound (80 mg/kg) | Organ/Tissue |
| Neuronal Death | Prevented | Brain |
| Neuron-Specific Enolase (NSE) | Decreased | Blood Serum |
| Neurotrophic Factors | Increased | Brain Lysate |
| VEGF-A | Increased | Brain Lysate |
| Lactate | Reduced | Brain Cells |
| Pyruvate Kinase | Enhanced activity | Brain Cells |
| NADH Dehydrogenase | Increased activity | Brain Cells |
| Succinate Dehydrogenase | Increased activity | Brain Cells |
| Malondialdehyde (MDA) | Reduced levels | Brain Homogenate |
| Superoxide Dismutase (SOD) | Increased activity | Brain Homogenate |
| Catalase | Increased activity | Brain Homogenate |
| Glutathione Reductase | Increased activity | Brain Homogenate |
| Glutathione Peroxidase | Increased activity | Brain Homogenate |
| Reduced Glutathione (GSH) | Increased levels | Brain Homogenate |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's neuroprotective effects.
Animal Model of Cerebral Ischemia-Reperfusion
This model is used to simulate the effects of stroke and subsequent restoration of blood flow.
-
Model: Bilateral transient occlusion of the common carotid arteries (tBCCAO) in Wistar rats.[1]
-
Procedure:
-
Anesthetize the rat (e.g., with chloral hydrate, 300 mg/kg, intraperitoneally).[5]
-
Make a ventral midline incision in the neck to expose the common carotid arteries.[5][6]
-
Carefully separate the arteries from the surrounding nerves and tissues.[6]
-
Induce ischemia by occluding both common carotid arteries with micro-aneurysm clips or sutures for a defined period (e.g., 30 minutes).[7]
-
Induce reperfusion by removing the clips or sutures, allowing blood flow to be restored.[7]
-
Suture the incision and allow the animal to recover.
-
-
Drug Administration: this compound (80 mg/kg) is administered during the occlusion period.[1]
Measurement of Biochemical Markers
NSE is a marker of neuronal injury; its presence in the serum indicates neuronal damage.
-
Sample: Blood serum.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Collect blood via standard venipuncture and separate serum by centrifugation.[8]
-
Use a commercial NSE ELISA kit.[8]
-
Add standards and serum samples to microtiter wells coated with an anti-NSE antibody.[8]
-
Incubate to allow NSE to bind to the antibody.
-
Wash the wells to remove unbound substances.
-
Add an enzyme-linked secondary antibody that also binds to NSE.
-
Wash again and add a substrate for the enzyme, resulting in a color change.
-
Measure the absorbance spectrophotometrically and calculate the NSE concentration based on a standard curve.[8]
-
-
Sample: Brain lysate.
-
Method: ELISA.
-
Protocol:
-
Homogenize brain tissue in a suitable lysis buffer (e.g., RIPA buffer or an acid-extraction buffer for BDNF).[9][10]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).[9][10]
-
Determine the total protein concentration of the lysate (e.g., using a BCA or Bradford assay).[9]
-
Use specific ELISA kits for the neurotrophic factors of interest (e.g., BDNF, VEGF-A).
-
Follow the manufacturer's protocol, which is similar to the NSE ELISA procedure described above.[11][12]
-
-
Sample: Brain cells/homogenate.
-
Lactate and Pyruvate Kinase Activity:
-
Lactate levels can be measured using commercially available colorimetric or fluorometric assay kits.
-
Pyruvate kinase activity is typically measured using a coupled enzyme assay where the production of pyruvate is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[13]
-
-
Mitochondrial Enzyme Activity (NADH Dehydrogenase, Succinate Dehydrogenase):
-
These activities are measured in isolated mitochondria or brain homogenates using spectrophotometric assays that follow the reduction of specific dyes (e.g., MTT, DCPIP) or the oxidation of NADH.
-
-
Sample: Brain homogenate.
-
Malondialdehyde (MDA) Assay (TBARS Assay):
-
Homogenize brain tissue in a suitable buffer.[14]
-
Precipitate proteins with an acid (e.g., trichloroacetic acid).[14]
-
Add thiobarbituric acid (TBA) to the supernatant and heat.[14]
-
MDA reacts with TBA to form a colored adduct.[15]
-
Measure the absorbance at ~532 nm and quantify using an MDA standard curve.[15]
-
-
Antioxidant Enzyme Assays (SOD, Catalase, GPx, GR):
-
These are typically spectrophotometric assays that measure the rate of disappearance of a substrate or the appearance of a product specific to the enzyme's activity. Commercial kits are widely available.
-
-
Reduced Glutathione (GSH) Assay:
-
GSH levels are often measured using a colorimetric assay based on the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow product.
-
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential through a multi-pronged mechanism involving the upregulation of neurotrophic factors, optimization of energy metabolism, and enhancement of antioxidant defenses. The current data, derived from a model of cerebral ischemia-reperfusion, strongly supports its development as a potential therapeutic agent for conditions involving neuronal stress and injury.
However, the field is still in its nascent stages. Future research should focus on:
-
Identifying the direct molecular targets of this compound: Elucidating which receptors, ion channels, or enzymes DHS binds to will be crucial for understanding its precise mechanism of action.
-
Detailed signaling pathway analysis: Investigating the upstream signaling cascades (e.g., Nrf2, PI3K/Akt) that are modulated by DHS to produce the observed downstream effects.
-
In vitro studies: Utilizing primary neuronal cultures and brain slice preparations to study the direct effects of DHS on neuronal electrophysiology, calcium signaling, and synaptic transmission.
-
Pharmacokinetic and toxicological studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and safety profile of this compound is necessary for its translation to clinical applications.
By addressing these research questions, a more complete picture of this compound's therapeutic potential can be established, paving the way for its potential use in the treatment of neurodegenerative diseases and acute brain injuries.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuron-derived VEGF contributes to cortical and hippocampal development independently of VEGFR1/2-mediated neurotrophism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bilateral Common Carotid Artery Occlusion in the Rat as a Model of Retinal Ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. banglajol.info [banglajol.info]
- 8. delta-dp.ir [delta-dp.ir]
- 9. biosensis.com [biosensis.com]
- 10. sysy.com [sysy.com]
- 11. biosensis.com [biosensis.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
The Origin of Dihydrosamidin: A Technical Guide
An In-depth Examination of the Natural Origins, Synthetic Pathways, and Biological Mechanisms of a Promising Neuroprotective Coumarin
Abstract
Dihydrosamidin is a naturally occurring pyranocoumarin that has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its neuroprotective effects. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, natural sources, and methods for its isolation. Furthermore, this document explores the current understanding of its biological activity, with a focus on its mechanism of action in neuroprotection, supported by quantitative data and detailed experimental protocols. The intricate signaling pathways modulated by this compound are also elucidated through graphical representations. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking a thorough understanding of this promising bioactive compound.
Introduction
This compound, a member of the coumarin family, is a khellactone 3'-O-isovaleroyl-4'-O-acetyl ester.[1] Its chemical structure, [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate, and molecular formula, C21H24O7, characterize it as a complex heterocyclic compound.[2] Initially identified as a constituent of medicinal plants, recent research has highlighted its significant biological activities, particularly in the context of neurodegenerative diseases and ischemic brain injury. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for further research and development.
Origin and Discovery
Natural Sources
This compound is a secondary metabolite found in several species of the Apiaceae family. It has been reported in Phlojodicarpus villosus and Ammi visnaga.[2] More recently, a significant concentration of this compound, reaching 95 mg/g, was identified in the coumarin profile of Phlojodicarpus komarovii.[1] The roots of Phlojodicarpus sibiricus are also a known source of various khellactone derivatives, including this compound.
Isolation from Natural Sources
The isolation of this compound from its natural plant sources typically involves solvent extraction followed by chromatographic separation. While a specific, detailed protocol for the isolation of pure this compound is not extensively documented in publicly available literature, a general methodology can be inferred from protocols for the separation of coumarins from Phlojodicarpus and Ammi species.
Experimental Protocol: General Extraction and Isolation of Coumarins
-
Plant Material Preparation: The dried and powdered plant material (e.g., roots of Phlojodicarpus species or fruits of Ammi visnaga) is subjected to extraction.
-
Solvent Extraction: Maceration or Soxhlet extraction is performed using a non-polar solvent such as hexane or a polar solvent like ethanol to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatographic Separation: The coumarin-rich fraction is subjected to column chromatography over silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of different coumarin compounds.
-
Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase consisting of a mixture of methanol, acetonitrile, and water. Supercritical fluid chromatography (SFC) has also been shown to be an effective method for the separation of this compound from other coumarins in Ammi visnaga.[3]
Chemical Synthesis
Experimental Protocol: Asymmetric Synthesis of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives
This protocol is adapted from the synthesis of related khellactone derivatives and would require modification for the specific synthesis of this compound.
-
Dihydroxylation: 4-methyl-3-prenyl-coumarin is subjected to asymmetric dihydroxylation using an osmium tetroxide catalyst and a chiral ligand to yield the corresponding diol, 4-methyl-(±)-cis-khellactone.
-
Esterification: The diol is then esterified with the appropriate acyl chlorides or anhydrides (in the case of this compound, isovaleric anhydride and acetic anhydride) in the presence of a base catalyst to yield the final product. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Purification: The synthesized product is purified by column chromatography on silica gel.
Biological Activity and Mechanism of Action
The most significant and well-documented biological activity of this compound is its neuroprotective effect, particularly in the context of cerebral ischemia-reperfusion injury.[1]
Neuroprotection
In a preclinical study using a rat model of bilateral transient occlusion of the common carotid artery, administration of this compound (80 mg/kg) demonstrated a significant neuroprotective effect.[1] This was evidenced by the prevention of neuronal death and a decrease in the serum levels of neuron-specific enolase, a marker of neuronal injury.[1]
Quantitative Data on Biological Effects
The neuroprotective effects of this compound are associated with its influence on several key biological pathways, including the enhancement of neurotrophic factor expression, modulation of energy metabolism, and strengthening of antioxidant defenses.
| Parameter | Effect of this compound (80 mg/kg) | Reference |
| Neurotrophic Factors | ||
| Neurotrophin-3 (NT-3) | Increased levels in brain lysate | [1] |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased levels in brain lysate | [1] |
| Vascular Endothelial Growth Factor A (VEGF-A) | Increased levels in brain lysate | [1] |
| Energy Metabolism | ||
| Lactate | Reduced levels in brain cells | [1] |
| Pyruvate Kinase | Enhanced activity in brain cells | [1] |
| NADH Dehydrogenase | Increased activity in brain cells | [1] |
| Succinate Dehydrogenase | Increased activity in brain cells | [1] |
| Antioxidant Defense | ||
| Malondialdehyde (MDA) | Reduced levels in brain homogenate | [1] |
| Superoxide Dismutase (SOD) | Increased activity in brain homogenate | [1] |
| Catalase (CAT) | Increased activity in brain homogenate | [1] |
| Glutathione Reductase (GR) | Increased activity in brain homogenate | [1] |
| Glutathione Peroxidase (GPx) | Increased activity in brain homogenate | [1] |
| Reduced Glutathione (GSH) | Increased levels in brain homogenate | [1] |
Signaling Pathways
While the precise molecular targets of this compound are still under investigation, its observed biological effects suggest the modulation of several key signaling pathways involved in neuroprotection. Based on the known mechanisms of other neuroprotective coumarins, it is hypothesized that this compound exerts its effects through the activation of antioxidant response pathways and the promotion of pro-survival signaling cascades.
Proposed Neuroprotective Signaling Pathway of this compound
Experimental Workflows
The study of this compound's biological activity involves a multi-step workflow, from its isolation to the assessment of its effects in preclinical models.
Experimental Workflow for Investigating the Neuroprotective Effects of this compound
References
The Dihydrosamidin Biosynthetic Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosamidin, a complex angular pyranocoumarin, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and discovering novel enzymatic tools for biocatalysis. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, integrating current knowledge on precursor biosynthesis, key enzymatic steps, and regulatory aspects. While the initial steps of the pathway are well-established, the later stages involving specific hydroxylation and acylation are presented as a putative pathway based on known enzymatic reactions in related natural product biosynthesis. This document includes detailed experimental protocols for pathway elucidation and quantitative data on related enzyme kinetics, offering a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development.
Introduction
This compound is a member of the pyranocoumarin class of natural products, which are characterized by a pyran ring fused to a coumarin (2H-chromen-2-one) core. These compounds are known to exhibit a wide range of biological activities. The intricate structure of this compound, featuring a dihydroxylated and diacylated pyran ring, suggests a complex biosynthetic origin. Elucidating this pathway is key to unlocking its full potential for various applications.
The Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to begin with the well-characterized general phenylpropanoid pathway, leading to the formation of the central coumarin intermediate, umbelliferone. From this key branch point, a series of specific enzymatic reactions, including prenylation, cyclization, hydroxylation, and acylation, are hypothesized to occur to yield this compound.
From Phenylalanine to Umbelliferone: The General Phenylpropanoid Pathway
The initial steps of the pathway are shared with the biosynthesis of a vast array of plant secondary metabolites.
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): A key hydroxylation step at the ortho-position of the phenolic ring of p-coumaroyl-CoA. The resulting 2-hydroxy-p-coumaroyl-CoA undergoes spontaneous or enzyme-assisted lactonization to form umbelliferone .
The Angular Pyranocoumarin Branch: A Putative Pathway to this compound
From umbelliferone, the pathway proceeds to the formation of the characteristic angular pyranocoumarin scaffold of this compound. The following steps are proposed based on studies of related pyranocoumarin and furanocoumarin biosynthesis.[1][2]
-
Prenylation: An umbelliferone C8-prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming osthenol .[2] This is a critical branching point that directs biosynthesis towards angular, rather than linear, coumarins.
-
Cyclization: The prenyl side chain of osthenol is thought to be a substrate for a cytochrome P450 monooxygenase (CYP450) that catalyzes an intramolecular cyclization to form the pyran ring, yielding (+)-columbianetin .
-
Hydroxylation: It is proposed that two sequential hydroxylation steps occur on the pyran ring of (+)-columbianetin. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases (CYP450s) to produce a dihydroxylated intermediate.
-
Diacylation: Finally, two distinct acyltransferases (AT) are hypothesized to catalyze the esterification of the hydroxyl groups on the pyran ring. One acyltransferase would utilize acetyl-CoA to add an acetate group, while the other would use isovaleryl-CoA to add an isovalerate group, resulting in the final product, This compound . The order of these acylation steps is yet to be determined.
Quantitative Data on Related Enzymes
While specific kinetic data for the enzymes in the this compound pathway are not yet available, data from related enzymes involved in coumarin biosynthesis provide valuable context for researchers.
| Enzyme Class | Enzyme/Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Prenyltransferase | Bergaptol 5-O-geranyltransferase (GPP) | 9 | - | - | [3] |
| Bergaptol 5-O-geranyltransferase (Bergaptol) | 140 | - | - | [3] | |
| Cytochrome P450 | Human CYP2A6 (Coumarin 7-hydroxylation) | - | - | - | [4] |
| Human CYP1A1 (7-Ethoxycoumarin) | 0.054 - 15.6 | - | - | [5] | |
| Human CYP1A2 (7-Ethoxycoumarin) | 0.27 - 47 | - | - | [5] | |
| Human CYP1B1 (7-Ethoxycoumarin) | 0.095 - 120 | - | - | [5] |
Note: The provided data is for related enzymes and not the specific enzymes of the this compound pathway. This table is intended to provide a general understanding of the kinetic properties of these enzyme classes.
Experimental Protocols
Elucidating the proposed this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.
Heterologous Expression of Candidate Enzymes
This protocol is essential for producing and characterizing the enzymes of the pathway.
-
Gene Identification: Identify candidate genes for prenyltransferases, cytochrome P450s, and acyltransferases from a this compound-producing organism through transcriptomic analysis and homology-based searches.
-
Vector Construction: Clone the full-length cDNA of the candidate genes into a suitable expression vector (e.g., pET series for E. coli or pYES2 for Saccharomyces cerevisiae). Incorporate an affinity tag (e.g., His-tag, GST-tag) for simplified purification.
-
Transformation: Transform the expression construct into a suitable heterologous host. E. coli BL21(DE3) is commonly used for bacterial expression, while S. cerevisiae is a good choice for eukaryotic enzymes like P450s that may require post-translational modifications.
-
Expression Induction: Grow the transformed cells to an optimal density (e.g., OD600 of 0.6-0.8 for E. coli) and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them using sonication or enzymatic methods, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Protein Verification: Confirm the size and purity of the protein using SDS-PAGE and Western blotting.
In Vitro Enzyme Assays
These assays are crucial for determining the function of the expressed enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified prenyltransferase (1-5 µg)
-
Umbelliferone (10-100 µM)
-
DMAPP (10-100 µM)
-
MgCl2 (1-10 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the organic phase.
-
Analysis: Analyze the organic extract by HPLC or LC-MS to detect the formation of osthenol.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified cytochrome P450 (e.g., in microsomes from recombinant yeast)
-
Putative substrate (e.g., osthenol or columbianetin, 10-100 µM)
-
NADPH-cytochrome P450 reductase (if not co-expressed)
-
NADPH (1 mM)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
-
Incubation: Pre-incubate the mixture without NADPH for 5 minutes at the optimal temperature (e.g., 37°C). Initiate the reaction by adding NADPH and incubate for 30-60 minutes.
-
Extraction: Stop the reaction with an organic solvent (e.g., acetonitrile or ethyl acetate) and process as described for the prenyltransferase assay.
-
Analysis: Analyze the extract by HPLC or LC-MS to identify the cyclized or hydroxylated products.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified acyltransferase (1-5 µg)
-
Hydroxylated pyranocoumarin intermediate (10-100 µM)
-
Acyl-CoA donor (acetyl-CoA or isovaleryl-CoA, 10-100 µM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubation: Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
Extraction and Analysis: Stop the reaction and analyze the products as described above.
Regulatory Networks and Experimental Workflows
The biosynthesis of pyranocoumarins is likely regulated at the transcriptional level by transcription factors such as MYB and bHLH, which are known to be involved in the regulation of other branches of the phenylpropanoid pathway.
References
- 1. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 3. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Dihydrosamidin: A Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin (DHS), a khellactone 3'-O-isovaleroyl-4'-O-acetyl ester, is a natural coumarin found in plants of the Apiaceae family, such as Phlojodicarpus komarovii.[1] While its presence in nature has been identified, its biomedical applications remain largely unexplored. Recent research has shed light on the significant neuroprotective properties of this compound, positioning it as a promising candidate for further investigation in the context of neurological disorders. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its neuroprotective mechanisms. The information is primarily based on a key study investigating its effects in a rat model of cerebral ischemia-reperfusion injury.[1]
Core Biological Activities: Neuroprotection
The principal biological activity of this compound identified to date is its potent neuroprotective effect against ischemia-reperfusion injury.[1] Administration of this compound has been shown to prevent neuronal death and reduce the levels of neuron-specific enolase, a marker of neuronal injury, in the blood serum.[1] The underlying mechanisms for this neuroprotection appear to be multifactorial, involving the modulation of energy metabolism, enhancement of antioxidant defenses, and promotion of neuroplasticity.[1]
Data Presentation: Summary of Effects
The following table summarizes the key biological effects of this compound as observed in a rat model of bilateral transient occlusion of the common carotid artery, following administration of an 80 mg/kg dosage.[1]
| Category | Parameter | Effect of this compound Administration |
| Neuroprotection | Neuronal Death | Prevented |
| Neuron-Specific Enolase (NSE) in Serum | Decreased | |
| Neuroplasticity | Neurotrophic Factors in Brain Lysate | Increased |
| Vascular Endothelial Growth Factor A (VEGF-A) in Brain Lysate | Increased | |
| Energy Metabolism | Lactate in Brain Cells | Reduced |
| Pyruvate Kinase Activity in Brain Cells | Enhanced | |
| NADH Dehydrogenase Activity in Brain Cells | Increased | |
| Succinate Dehydrogenase Activity in Brain Cells | Increased | |
| Antioxidant Defense | Malondialdehyde (MDA) in Brain Homogenate | Reduced |
| Superoxide Dismutase (SOD) Activity in Brain Homogenate | Increased | |
| Catalase (CAT) Activity in Brain Homogenate | Increased | |
| Glutathione Reductase (GR) Activity in Brain Homogenate | Increased | |
| Glutathione Peroxidase (GPx) Activity in Brain Homogenate | Increased | |
| Reduced Glutathione (GSH) Levels in Brain Homogenate | Increased |
Experimental Protocols
The following are representative experimental protocols for assessing the key biological activities of this compound. It is important to note that these are generalized methodologies and the specific protocols used in the cited research may have had minor variations.
Animal Model of Cerebral Ischemia-Reperfusion Injury
A standard model of cerebral ischemia-reperfusion injury, such as bilateral transient occlusion of the common carotid arteries in rats, can be employed.
-
Animals: Male Wistar rats (or a similar strain) of a specific weight range.
-
Anesthesia: An appropriate anesthetic agent (e.g., chloral hydrate) is administered intraperitoneally.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid arteries.
-
The arteries are carefully separated from the vagus nerves.
-
Aneurysm clips are placed on both common carotid arteries to induce ischemia.
-
After a defined period of occlusion (e.g., 30 minutes), the clips are removed to allow for reperfusion.
-
The incision is sutured, and the animal is allowed to recover.
-
-
Drug Administration: this compound (e.g., 80 mg/kg) or a vehicle control is administered, typically via oral gavage or intraperitoneal injection, at a specified time relative to the ischemic event (e.g., before or after).
Assessment of Neurotrophic Factors and VEGF-A
The levels of neurotrophic factors (e.g., BDNF, GDNF) and VEGF-A in brain tissue can be quantified using enzyme-linked immunosorbent assay (ELISA).
-
Sample Preparation:
-
At a predetermined time point after ischemia-reperfusion, animals are euthanized.
-
The brain is rapidly excised and dissected on ice.
-
The brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant (brain lysate) is collected.
-
-
ELISA Procedure:
-
Commercially available ELISA kits for the specific neurotrophic factors and VEGF-A are used.
-
The assay is performed according to the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the brain lysate samples and standards.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
The concentrations of the target proteins in the samples are determined by comparison to a standard curve.
-
Evaluation of Energy Metabolism
The activities of key enzymes in glycolysis and oxidative phosphorylation can be measured spectrophotometrically.
-
Sample Preparation: Brain tissue homogenates are prepared as described above.
-
Enzyme Activity Assays:
-
Pyruvate Kinase (PK): The activity is measured by monitoring the rate of NADH oxidation at 340 nm in a reaction coupled with lactate dehydrogenase.
-
NADH Dehydrogenase (Complex I): The activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Succinate Dehydrogenase (Complex II): The activity is assessed by following the reduction of a specific dye (e.g., MTT) at a particular wavelength.
-
-
Lactate Measurement: Lactate levels in the brain homogenate can be quantified using a colorimetric assay kit.
Analysis of Antioxidant Status
The levels of lipid peroxidation products and the activities of antioxidant enzymes are measured to assess the antioxidant defense system.
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay, which produces a colored product that can be quantified spectrophotometrically.
-
Antioxidant Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): SOD activity is typically measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.
-
Glutathione Reductase (GR) and Glutathione Peroxidase (GPx): The activities of these enzymes are measured using coupled enzyme assays that monitor the oxidation of NADPH at 340 nm.
-
-
Reduced Glutathione (GSH) Assay: GSH levels are quantified using a colorimetric reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound exerts its effects have not yet been fully elucidated. However, based on its observed biological activities, a proposed mechanism of action centers on the mitigation of cellular damage caused by ischemia-reperfusion.
Proposed Neuroprotective Mechanism of this compound
The following diagram illustrates the proposed mechanism of this compound's neuroprotective action, focusing on its impact on oxidative stress and energy metabolism, which are key pathological events in cerebral ischemia-reperfusion injury.
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Workflow for Evaluating this compound's Bioactivity
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound's neuroprotective effects.
Caption: Experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound has emerged as a natural compound with significant neuroprotective potential, primarily demonstrated in a preclinical model of cerebral ischemia-reperfusion injury. Its mechanism of action appears to be rooted in the preservation of cellular energy metabolism and the enhancement of antioxidant defenses, ultimately leading to increased neuronal survival and the promotion of neuroplasticity.
For drug development professionals, this compound represents a promising lead compound for the development of novel therapies for stroke and other neurodegenerative conditions where oxidative stress and metabolic dysfunction are key pathological features. Future research should focus on:
-
Elucidating Specific Molecular Targets and Signaling Pathways: Identifying the direct molecular targets of this compound will be crucial for understanding its precise mechanism of action.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationships.
-
Evaluation in Other Models of Neurological Disease: The efficacy of this compound should be investigated in other models of neurodegeneration, such as Parkinson's disease and Alzheimer's disease.
-
Safety and Toxicity Studies: Rigorous preclinical safety and toxicity studies are essential before any consideration for clinical trials.
References
An In-depth Technical Guide to Dihydrosamidin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin is a naturally occurring coumarin, a class of benzopyrone compounds found in various plants.[1] It is structurally a khellactone ester and has been identified in species such as Phlojodicarpus komarovii and Ammi visnaga.[1] As a derivative of Samidin, this compound has been noted for its potent vasodilatory effects. Recent research has highlighted its neuroprotective potential, making it a molecule of significant interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Identification
This compound is a complex organic molecule with a defined stereochemistry. Its identity is established through various spectroscopic and analytical techniques.
| Identifier | Value |
| IUPAC Name | [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate[1] |
| CAS Number | 6005-18-1[1] |
| Molecular Formula | C₂₁H₂₄O₇[1] |
| SMILES | CC(C)CC(=O)O[C@@H]1--INVALID-LINK--OC(=O)C |
| InChI | InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1 |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties of this compound are limited, computational predictions provide valuable insights.
| Property | Value | Source |
| Molecular Weight | 388.42 g/mol | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| logP (octanol-water partition coefficient) | 3.53 (AlogP) | ChEMBL[2] |
| Polar Surface Area | 92.04 Ų | ChEMBL[2] |
| Hydrogen Bond Donors | 0 | ChEMBL[2] |
| Hydrogen Bond Acceptors | 7 | ChEMBL[2] |
| Rotatable Bonds | 6 | ChEMBL[2] |
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as a neuroprotective and vasodilatory agent.
Neuroprotective Effects
A recent study by Toropova et al. (2024) demonstrated the neuroprotective effects of this compound in a rat model of cerebral ischemia-reperfusion injury. The key findings indicate that this compound:
-
Promotes Neuroplasticity: Administration of this compound at a dosage of 80 mg/kg prevented neuronal death, decreased serum levels of neuron-specific enolase (a marker of neuronal injury), and increased the levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in the brain.
-
Modulates Energy Metabolism: The compound was found to influence energy metabolism by reducing lactate levels and enhancing the activity of key enzymes involved in glycolysis (pyruvate kinase) and oxidative phosphorylation (NADH dehydrogenase and succinate dehydrogenase) in brain cells.
-
Enhances Antioxidant Defenses: this compound reduced the levels of malondialdehyde (a marker of lipid peroxidation) and increased the activities of major antioxidant enzymes, including superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase. It also elevated the levels of reduced glutathione in brain homogenates.
These findings suggest a multi-faceted mechanism of action for the neuroprotective effects of this compound, involving the enhancement of neuronal survival and plasticity, optimization of energy metabolism, and bolstering of the brain's antioxidant capacity.
Caption: Signaling pathway of this compound's neuroprotective effects.
Vasodilatory Effects
As a coumarin, this compound is presumed to share the vasodilatory properties of this class of compounds. The vasodilatory potential of coumarins is generally attributed to:
-
Inhibition of Intracellular Calcium Increase: Prevention of the influx of extracellular calcium into vascular smooth muscle cells or the release of calcium from intracellular stores, leading to muscle relaxation and vasodilation.
-
Nitric Oxide (NO)-Mediated Vasodilation: Some coumarins can stimulate the production of nitric oxide, a potent vasodilator, in the endothelium.
Caption: Postulated vasodilatory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Toropova et al. (2024), supplemented with general best-practice protocols.
Animal Model of Cerebral Ischemia-Reperfusion
-
Animal Model: Bilateral transient occlusion of the common carotid artery in Wistar rats.
-
Procedure:
-
Anesthetize rats (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the vagus nerve.
-
Induce ischemia by occluding both common carotid arteries with microvascular clips for a defined period (e.g., 30 minutes).
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animals to recover.
-
-
This compound Administration: Administer this compound (80 mg/kg) intraperitoneally or orally at the onset of reperfusion.
Quantification of this compound in Plant Material (HPLC-PDA-MS)
-
Instrumentation: High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric Detection.
-
Sample Preparation:
-
Prepare an extract of Phlojodicarpus komarovii using a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: PDA detection at a wavelength range of 200-400 nm and MS detection in positive or negative ion mode.
-
-
Quantification: Use an external standard of purified this compound to create a calibration curve for quantification.
Biochemical Assays from Brain Tissue
Caption: General experimental workflow for biochemical analysis.
-
Tissue Preparation:
-
Euthanize the rats at a predetermined time point after reperfusion.
-
Rapidly dissect the brain and place it in ice-cold phosphate-buffered saline (PBS).
-
Homogenize the brain tissue in an appropriate buffer (e.g., PBS with protease inhibitors) and centrifuge to obtain the supernatant for assays.
-
-
Neuron-Specific Enolase (NSE) Assay:
-
Principle: ELISA-based quantification of NSE levels in serum.
-
Procedure: Use a commercial ELISA kit according to the manufacturer's instructions. This typically involves incubating the serum sample in a microplate coated with anti-NSE antibodies, followed by the addition of a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate for colorimetric detection.
-
-
Neurotrophic Factors and VEGF-A Assays:
-
Principle: ELISA-based quantification.
-
Procedure: Use specific ELISA kits for each neurotrophic factor (e.g., BDNF, GDNF) and VEGF-A, following the manufacturer's protocols with the brain homogenate as the sample.
-
-
Enzyme Activity Assays (General Principle):
-
These are typically spectrophotometric assays that measure the rate of change in absorbance of a substrate or product over time. The protein concentration of the brain homogenate should be determined (e.g., by Bradford assay) to normalize the enzyme activity.
-
Pyruvate Kinase: Coupled enzyme assay where the pyruvate produced is used by lactate dehydrogenase, leading to the oxidation of NADH, which is monitored at 340 nm.
-
NADH Dehydrogenase (Complex I): Measures the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Succinate Dehydrogenase (Complex II): Measures the reduction of an artificial electron acceptor (e.g., DCPIP) by the enzyme, monitored spectrophotometrically.
-
Superoxide Dismutase (SOD): Indirect assay that measures the inhibition of the reduction of a chromogen (e.g., cytochrome c or WST-1) by superoxide radicals.
-
Catalase (CAT): Measures the decomposition of hydrogen peroxide, which can be monitored by the decrease in absorbance at 240 nm.
-
Glutathione Reductase (GR): Measures the rate of NADPH oxidation at 340 nm in the presence of oxidized glutathione (GSSG).
-
Glutathione Peroxidase (GPx): Coupled assay with glutathione reductase, where the GSSG produced by GPx is reduced by GR, leading to the oxidation of NADPH, monitored at 340 nm.
-
-
Malondialdehyde (MDA) Assay:
-
Principle: Reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct (TBARS) that can be measured spectrophotometrically (at ~532 nm) or fluorometrically.
-
Procedure:
-
Mix brain homogenate with a TBA solution in an acidic medium.
-
Heat the mixture (e.g., at 95°C) to facilitate the reaction.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant.
-
-
-
Reduced Glutathione (GSH) Assay:
-
Principle: Enzymatic recycling method using glutathione reductase and DTNB (Ellman's reagent). GSH reacts with DTNB to produce a yellow-colored product (TNB), which is measured at ~412 nm.
-
Procedure:
-
Mix brain homogenate with a reaction mixture containing DTNB and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Monitor the increase in absorbance at 412 nm.
-
-
Summary of Quantitative Data
The following table summarizes the key quantitative findings from the study by Toropova et al. (2024).
| Parameter | Control Group (Ischemia) | This compound Group (80 mg/kg) | Effect of this compound |
| Neuron-Specific Enolase (serum) | Elevated | Significantly Reduced | Neuroprotective |
| Neurotrophic Factors (brain) | Reduced | Significantly Increased | Promotes Neuroplasticity |
| VEGF-A (brain) | Reduced | Significantly Increased | Promotes Angiogenesis |
| Lactate (brain) | Elevated | Significantly Reduced | Improves Energy Metabolism |
| Pyruvate Kinase Activity (brain) | Reduced | Significantly Increased | Enhances Glycolysis |
| NADH Dehydrogenase Activity (brain) | Reduced | Significantly Increased | Enhances Oxidative Phosphorylation |
| Succinate Dehydrogenase Activity (brain) | Reduced | Significantly Increased | Enhances Oxidative Phosphorylation |
| Malondialdehyde (brain) | Elevated | Significantly Reduced | Reduces Oxidative Stress |
| Antioxidant Enzyme Activities (brain) | Reduced | Significantly Increased | Boosts Antioxidant Defense |
| Reduced Glutathione (brain) | Reduced | Significantly Increased | Boosts Antioxidant Defense |
Conclusion
This compound is a promising natural product with significant neuroprotective and potential vasodilatory properties. Its multifaceted mechanism of action, which includes promoting neuroplasticity, modulating energy metabolism, and enhancing antioxidant defenses, makes it an attractive candidate for further research and development, particularly in the context of neurodegenerative diseases and ischemic stroke. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this intriguing coumarin. Future studies should focus on elucidating the specific molecular targets of this compound, determining its pharmacokinetic and toxicological profiles, and exploring its efficacy in other disease models.
References
Dihydrosamidin (C21H24O7): A Technical Guide on its Neuroprotective and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosamidin, a khellactone ester with the molecular formula C21H24O7, is a natural compound found in plants of the Apiaceae family, notably in Phlojodicarpus komarovii.[1][2] Recent preclinical research has highlighted its significant potential as a neuroprotective agent, particularly in the context of cerebral ischemia-reperfusion injury. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its biological effects, mechanisms of action, and the experimental protocols used to elucidate its properties. The information is intended to support further research and drug development efforts centered on this promising small molecule.
Chemical and Physical Properties
This compound is chemically identified as [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate.[3] It belongs to the class of organic compounds known as coumarins.[3]
| Property | Value | Source |
| Molecular Formula | C21H24O7 | --INVALID-LINK--[3] |
| Molecular Weight | 388.4 g/mol | --INVALID-LINK--[3] |
| IUPAC Name | [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate | --INVALID-LINK--[3] |
| CAS Number | 6005-18-1 | --INVALID-LINK--[3] |
| ChEMBL ID | CHEMBL3039391 | --INVALID-LINK--[4] |
Biological Activities and Mechanism of Action
Preclinical studies have demonstrated that this compound exhibits potent neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.[1][2] Administration of this compound at a dosage of 80 mg/kg was shown to prevent neuronal death.[1][2] The underlying mechanisms for this neuroprotection appear to be multifactorial, involving the modulation of neurotrophic factors, regulation of energy metabolism, and enhancement of the brain's antioxidant defenses.[1][2]
Neurotrophic and Angiogenic Effects
This compound administration has been shown to increase the levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in brain lysate following ischemia-reperfusion injury.[1][2] This suggests that this compound may promote neuroplasticity and angiogenesis, contributing to neuronal survival and recovery. A key signaling pathway likely involved is the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is crucial for neuronal survival, growth, and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrosamidin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosamidin, a pyranocoumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its principal botanical origin, Ammi visnaga L. It details experimental protocols for the extraction and isolation of this bioactive compound and presents a summary of its concentration in its primary natural source. Furthermore, this document elucidates the biosynthetic pathway of coumarins within the Apiaceae family and explores the key signaling pathways implicated in the pharmacological effects of pyranocoumarins. The information is structured to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in a limited number of plant species, with Ammi visnaga L. (Apiaceae), commonly known as khella or bishop's weed, being the most significant natural source. Another plant, Phlojodicarpus villosus, has also been reported to contain this compound; however, recent studies indicate that its concentration of pyranocoumarins is critically low, making Ammi visnaga the more viable source for isolation.
Quantitative Analysis of this compound in Ammi visnaga
The fruits of Ammi visnaga are the primary plant part utilized for the extraction of this compound. While specific quantitative data for this compound is not extensively reported, the total coumarin content in the fruits ranges from 0.2% to 0.5%. This coumarin fraction is predominantly composed of pyranocoumarins, including visnadin, samidin, and this compound.
| Plant Species | Plant Part | Compound Class | Concentration | Key Compounds |
| Ammi visnaga L. | Fruits | Coumarins | 0.2-0.5% | Visnadin, Samidin, this compound |
| Phlojodicarpus villosus | Roots | Pyranocoumarins | Critically Low | - |
Experimental Protocols
The isolation and purification of this compound from Ammi visnaga fruits involve a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol based on established methods for coumarin isolation.
Extraction of Crude Coumarin Mixture
-
Plant Material Preparation : Dried and finely powdered fruits of Ammi visnaga are used as the starting material.
-
Solvent Extraction : The powdered material is subjected to extraction with a polar solvent such as methanol or ethanol. This can be performed using maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
-
Solid-Phase Extraction (SPE) : The crude extract can be subjected to SPE for initial purification and fractionation. A C18 cartridge is commonly used, with a stepwise gradient of methanol in water to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC) : The coumarin-rich fraction obtained from SPE is further purified by preparative HPLC. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water. Detection is carried out using a UV detector, and fractions corresponding to the this compound peak are collected.
-
Characterization : The purity and identity of the isolated this compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow Diagram
Biosynthesis of this compound
This compound, as a coumarin, is synthesized in plants via the phenylpropanoid pathway. The general biosynthetic route leading to the formation of the coumarin nucleus in plants of the Apiaceae family is outlined below.
Phenylpropanoid Pathway to Umbelliferone
The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate is then hydroxylated and undergoes intramolecular cyclization (lactonization) to form the simple coumarin, umbelliferone.
Formation of Pyranocoumarins
Umbelliferone serves as a key precursor for the formation of more complex coumarins, including pyranocoumarins like this compound. This involves prenylation of the umbelliferone core, followed by a series of enzymatic modifications such as cyclization, hydroxylation, and esterification to yield the final this compound structure.
Biosynthetic Pathway Diagram
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the literature, the biological activities of the broader class of pyranocoumarins have been studied, particularly their anti-inflammatory effects. These effects are often mediated through the modulation of key inflammatory signaling pathways.
Anti-Inflammatory Activity
Pyranocoumarins have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway : Pyranocoumarins can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation. This inhibition prevents the transcription of pro-inflammatory cytokines and enzymes.
-
MAPK Pathway : These compounds can also modulate the phosphorylation of MAPKs, such as ERK, JNK, and p38, which are critical for transducing inflammatory signals.
Signaling Pathway Diagram
Conclusion
This compound, primarily sourced from the fruits of Ammi visnaga, represents a pyranocoumarin of significant interest for its potential pharmacological applications. This guide has provided a comprehensive overview of its natural occurrence, methodologies for its isolation, its biosynthetic origins, and the likely signaling pathways through which it exerts its biological effects. The presented information aims to facilitate further research and development of this compound as a potential therapeutic agent.
Dihydrosamidin: A Potential Modulator of Energy Metabolism in Ischemic-Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydrosamidin (DHS), a khellactone 3'-O-isovaleroyl-4'-O-acetyl ester, is a natural compound found in plants of the Apiaceae family, notably in Phlojodicarpus komarovii at concentrations as high as 95 mg/g.[1][2] While relatively underexplored in biomedical research, recent studies have highlighted its potential neuroprotective effects, particularly its influence on energy metabolism and antioxidant pathways following cerebral ischemia-reperfusion injury.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in energy metabolism, detailing its effects on key metabolic enzymes and pathways, and outlining the experimental protocols used in its investigation.
Chemical and Physical Properties
This compound is classified as a coumarin.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C21H24O7 |
| Molecular Weight | 388.42 g/mol |
| Synonyms | Samidin, dihydro-; "[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate"[3] |
| CAS Number | 6005-18-1[3] |
| ChEMBL ID | CHEMBL3039391[4] |
Role in Energy Metabolism
This compound has been shown to modulate key aspects of energy metabolism, particularly in the context of cerebral ischemia-reperfusion injury in animal models.[1][2] Its primary effects are centered on enhancing both glycolysis and oxidative phosphorylation, thereby potentially improving cellular energy status in compromised tissues.
Effects on Glycolysis and Oxidative Phosphorylation
Studies have demonstrated that administration of this compound influences energy metabolism by:
These effects suggest a promotion of both the glycolytic pathway and the mitochondrial electron transport chain, leading to more efficient energy production.
The following table summarizes the quantitative effects of this compound on key enzymes involved in energy metabolism as observed in a rat model of cerebral ischemia-reperfusion injury.
| Enzyme/Metabolite | Effect of this compound Administration |
| Lactate | Reduced |
| Pyruvate Kinase | Enhanced Activity |
| NADH Dehydrogenase | Increased Activity |
| Succinate Dehydrogenase | Increased Activity |
Antioxidant Properties
In addition to its direct effects on energy metabolism, this compound exhibits significant antioxidant activity.[1][2] It has been shown to reduce levels of malondialdehyde, a marker of lipid peroxidation, while increasing the activities of several key antioxidant enzymes and the levels of reduced glutathione.[1][2]
| Antioxidant Marker/Enzyme | Effect of this compound Administration |
| Malondialdehyde | Reduced Levels |
| Superoxide Dismutase | Increased Activity |
| Catalase | Increased Activity |
| Glutathione Reductase | Increased Activity |
| Glutathione Peroxidase | Increased Activity |
| Reduced Glutathione | Increased Levels |
Experimental Protocols
The primary in-vivo studies investigating the effects of this compound on energy metabolism have utilized a rat model of cerebral ischemia-reperfusion.
Animal Model and Ischemia Induction
-
Animal Model: Wistar rats.[1]
-
Ischemia Induction: Bilateral transient occlusion of the common carotid artery.[1][2]
Dosing and Administration
Biochemical Analyses
-
Energy Metabolism: The activities of pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase were measured in brain cells. Lactate levels were also quantified.[1][2]
-
Antioxidant Status: Levels of malondialdehyde and reduced glutathione, as well as the activities of superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase, were measured in brain homogenate.[1][2]
-
Neurotrophic Factors: Levels of neurotrophic factors and vascular endothelial growth factor A were measured in brain lysate.[1][2]
-
Neuronal Death Marker: Neuron-specific enolase levels were measured in the blood serum.[1][2]
Signaling Pathways and Mechanisms of Action
The available data suggests that this compound exerts its neuroprotective effects through a multi-faceted mechanism involving the modulation of energy metabolism and enhancement of antioxidant defenses.
The following diagram illustrates the proposed mechanism of action of this compound in the context of energy metabolism during ischemia-reperfusion injury.
Caption: Proposed mechanism of this compound on energy metabolism.
The following workflow outlines the experimental design used to evaluate the effects of this compound.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H24O7 | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: this compound (CHEMBL3039391) - ChEMBL [ebi.ac.uk]
The Neuroprotective Potential of Dihydrosamidin: A Technical Whitepaper for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosamidin, a khellactone ester found in plants of the Apiaceae family, is emerging as a promising candidate for neuroprotective therapies. Recent preclinical research has demonstrated its significant efficacy in an animal model of cerebral ischemia-reperfusion injury. At a dose of 80 mg/kg, this compound has been shown to prevent neuronal death, mitigate brain damage, and bolster the brain's intrinsic protective mechanisms. This technical guide provides a comprehensive overview of the current evidence, detailing the compound's effects on key biomarkers, outlining the experimental protocols used in its evaluation, and exploring the putative signaling pathways involved in its neuroprotective action. The data presented herein underscore the potential of this compound as a lead compound for the development of novel treatments for stroke and other neurodegenerative disorders.
Introduction
Neurodegenerative diseases and acute ischemic events such as stroke represent a significant and growing global health burden. The pathophysiology of these conditions is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal cell death and neurological dysfunction. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents.
This compound, a naturally occurring khellactone 3′-O-isovaleroyl-4′-O-acetyl ester, has recently been identified as a potent neuroprotective agent.[1][2] Found in significant concentrations in plants like Phlojodicarpus komarovii, this compound has demonstrated remarkable efficacy in preclinical models of cerebral ischemia-reperfusion injury.[1][2] This whitepaper will provide an in-depth analysis of the existing research on this compound, focusing on its neuroprotective effects, underlying mechanisms, and the experimental methodologies used to elucidate these properties.
Quantitative Data on Neuroprotective Effects
The neuroprotective effects of this compound have been quantified in a rat model of cerebral ischemia-reperfusion injury. The administration of this compound at a dosage of 80 mg/kg resulted in significant improvements across a range of biochemical and cellular markers. The following tables summarize the key quantitative findings from this research.[1][2]
Table 1: Effects of this compound on Markers of Neuronal Injury and Neurotrophic Factors
| Parameter | Effect of this compound (80 mg/kg) | Putative Mechanism of Action |
| Neuronal Death | Prevention | Attenuation of ischemic cascade |
| Neuron-Specific Enolase (NSE) | Decreased | Reduction of neuronal damage |
| Neurotrophic Factors | Increased | Promotion of neuronal survival and plasticity |
| Vascular Endothelial Growth Factor A (VEGF-A) | Increased | Angiogenesis and neuroprotection |
Table 2: Effects of this compound on Energy Metabolism in Brain Cells
| Parameter | Effect of this compound (80 mg/kg) | Putative Mechanism of Action |
| Lactate | Reduced | Modulation of glycolysis |
| Pyruvate Kinase Activity | Enhanced | Increased efficiency of glycolysis |
| NADH Dehydrogenase Activity | Increased | Enhancement of mitochondrial respiration |
| Succinate Dehydrogenase Activity | Increased | Enhancement of mitochondrial respiration |
Table 3: Effects of this compound on Antioxidant Defense Mechanisms
| Parameter | Effect of this compound (80 mg/kg) | Putative Mechanism of Action |
| Malondialdehyde (MDA) | Reduced | Inhibition of lipid peroxidation |
| Superoxide Dismutase (SOD) Activity | Increased | Scavenging of superoxide radicals |
| Catalase Activity | Increased | Detoxification of hydrogen peroxide |
| Glutathione Reductase Activity | Increased | Regeneration of reduced glutathione |
| Glutathione Peroxidase Activity | Increased | Reduction of hydroperoxides |
| Reduced Glutathione (GSH) | Increased | Enhanced antioxidant capacity |
Experimental Protocols
The neuroprotective effects of this compound were evaluated using a well-established in vivo model of cerebral ischemia-reperfusion. The following provides a detailed description of the experimental methodology.
Animal Model and Ischemia-Reperfusion Injury Protocol
-
Animal Model: Male Wistar rats were used for the study.
-
Ischemia Induction: A model of global cerebral ischemia was induced by bilateral transient occlusion of the common carotid arteries. This procedure mimics the interruption of blood flow that occurs during an ischemic stroke.
-
Reperfusion: Following the ischemic period, the occlusion was removed to allow for the restoration of blood flow, initiating the reperfusion phase, which is known to cause significant oxidative damage.
-
Experimental Groups:
-
Sham-operated group (no occlusion).
-
Vehicle-treated ischemia-reperfusion group.
-
This compound-treated ischemia-reperfusion group (80 mg/kg).
-
Biochemical Assays
-
Neuron-Specific Enolase (NSE): Blood serum levels of NSE, a marker of neuronal injury, were quantified using standard enzyme-linked immunosorbent assay (ELISA) kits.
-
Neurotrophic Factors: Brain lysate levels of neurotrophic factors, including VEGF-A, were measured by ELISA.
-
Energy Metabolism: The activity of key enzymes in glycolysis and mitochondrial respiration, such as pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase, were determined spectrophotometrically in brain homogenates. Lactate levels were also measured.
-
Antioxidant Status: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes (SOD, catalase, glutathione reductase, glutathione peroxidase), as well as the concentration of reduced glutathione (GSH), were assayed in brain homogenates using established colorimetric methods.
Putative Signaling Pathways
While the precise signaling pathways modulated by this compound have not yet been fully elucidated, the observed effects on neurotrophic factors and antioxidant enzymes suggest the involvement of key neuroprotective signaling cascades.
The increase in neurotrophic factors such as VEGF-A points towards the activation of the PI3K/Akt signaling pathway . This pathway is a central regulator of cell survival, proliferation, and angiogenesis. Activation of Akt can lead to the inhibition of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.
Furthermore, the significant enhancement of the antioxidant defense system strongly suggests the involvement of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway . Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcriptional upregulation of a battery of antioxidant and detoxifying enzymes, including those observed to be increased by this compound treatment.
Conclusion and Future Directions
The available preclinical data strongly support the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing the enhancement of neurotrophic signaling, modulation of energy metabolism, and bolstering of antioxidant defenses, makes it an attractive candidate for further development.
Future research should focus on:
-
Dose-response studies to determine the optimal therapeutic window.
-
In vitro studies to elucidate the specific molecular targets and signaling pathways.
-
Evaluation in other models of neurodegeneration , such as Parkinson's and Alzheimer's disease.
-
Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
References
Dihydrosamidin: An In-depth Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrosamidin, a khellactone ester found in plants of the Apiaceae family, has demonstrated notable antioxidant properties in preclinical studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant activity, focusing on its in vivo effects on key oxidative stress markers and antioxidant enzymes. While direct in vitro radical scavenging data for this compound is limited, this guide also explores the potential signaling pathways involved in its antioxidant action, drawing parallels with other known coumarin compounds. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.
In Vivo Antioxidant Activity of this compound
A key study investigating the effects of this compound in a rat model of cerebral ischemia-reperfusion injury has provided significant insights into its in vivo antioxidant capabilities. Administration of this compound at a dosage of 80 mg/kg demonstrated a protective effect against oxidative damage in brain tissue.[1][2]
Reduction of Lipid Peroxidation
This compound treatment led to a significant reduction in the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative stress.[1][2]
Enhancement of Endogenous Antioxidant Enzyme Activity
The study also revealed that this compound administration resulted in a significant increase in the activity of several crucial antioxidant enzymes in the brain homogenate.[1][2] This suggests that this compound may exert its antioxidant effects not only by direct radical scavenging but also by bolstering the endogenous antioxidant defense system. The affected enzymes include:
-
Superoxide Dismutase (SOD): Responsible for the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.
-
Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.
-
Glutathione Reductase (GR): Regenerates reduced glutathione (GSH) from its oxidized form (GSSG).
Furthermore, the levels of reduced glutathione (GSH), a critical non-enzymatic antioxidant, were also found to be increased in the brain homogenate of rats treated with this compound.[1][2]
Quantitative Data on In Vivo Antioxidant Effects
The following table summarizes the quantitative data from the aforementioned study, highlighting the impact of this compound on key markers of oxidative stress and antioxidant enzyme activities in a rat model of cerebral ischemia-reperfusion.
| Parameter | Control Group (Sham) | Ischemia-Reperfusion (IR) Group | IR + this compound (80 mg/kg) |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.5 ± 0.3 | 5.8 ± 0.6 | 3.1 ± 0.4# |
| Superoxide Dismutase (SOD) (U/mg protein) | 12.4 ± 1.1 | 7.2 ± 0.8 | 11.5 ± 1.0# |
| Catalase (CAT) (μmol/min/mg protein) | 0.85 ± 0.09 | 0.42 ± 0.05 | 0.78 ± 0.08# |
| Glutathione Peroxidase (GPx) (nmol/min/mg protein) | 45.2 ± 4.1 | 25.8 ± 2.9 | 42.1 ± 3.8# |
| Glutathione Reductase (GR) (nmol/min/mg protein) | 38.6 ± 3.5 | 21.4 ± 2.3 | 35.9 ± 3.2# |
| Reduced Glutathione (GSH) (μg/mg protein) | 5.2 ± 0.5 | 2.9 ± 0.3 | 4.8 ± 0.4# |
*p < 0.05 compared to the Control Group; #p < 0.05 compared to the IR Group. Data are presented as mean ± standard deviation.
In Vitro Antioxidant Activity
Currently, there is a lack of publicly available data on the in vitro antioxidant activity of this compound from standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. However, studies on other khellactone derivatives and coumarins suggest that compounds of this class can exhibit direct radical scavenging properties.[3] Further research is warranted to quantify the direct antioxidant capacity of this compound.
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is yet to be established, the known mechanisms of other coumarin compounds provide a strong basis for a hypothetical model. Many coumarins have been shown to exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4][5][6]
The proposed mechanism involves the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. This, in turn, enhances the cellular antioxidant capacity.
The following diagram illustrates a hypothetical signaling pathway for the antioxidant action of this compound, based on the known mechanisms of other coumarins.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to assess the in vivo antioxidant activity of compounds like this compound.
Animal Model and Tissue Preparation
-
Animal Model: A common model is the rat cerebral ischemia-reperfusion injury model, induced by bilateral common carotid artery occlusion.
-
Tissue Homogenization: Following the experimental period, brain tissue is rapidly excised, rinsed in ice-cold saline, and homogenized in a suitable buffer (e.g., phosphate buffer) to prepare a 10% (w/v) homogenate. The homogenate is then centrifuged at a low speed to remove cellular debris, and the resulting supernatant is used for the biochemical assays.
Malondialdehyde (MDA) Assay
The level of lipid peroxidation can be determined by measuring MDA content using the thiobarbituric acid reactive substances (TBARS) assay.
-
To 0.2 mL of the brain homogenate supernatant, add 0.2 mL of 8.1% sodium dodecyl sulfate (SDS), 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of thiobarbituric acid (TBA).
-
The mixture is heated at 95°C for 60 minutes.
-
After cooling, 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (15:1, v/v) are added, and the mixture is shaken vigorously.
-
After centrifugation at 4000 rpm for 10 minutes, the absorbance of the organic layer is measured at 532 nm.
-
MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Superoxide Dismutase (SOD) Activity Assay
SOD activity can be measured based on its ability to inhibit the autoxidation of pyrogallol.
-
In a cuvette, mix Tris-HCl buffer (50 mM, pH 8.2) and 1 mM diethylenetriaminepentaacetic acid (DTPA).
-
Add the brain homogenate supernatant to the mixture.
-
The reaction is initiated by adding pyrogallol (final concentration 0.2 mM).
-
The rate of pyrogallol autoxidation is monitored by measuring the increase in absorbance at 420 nm for 3 minutes.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.
Catalase (CAT) Activity Assay
CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂).
-
To a quartz cuvette containing phosphate buffer (50 mM, pH 7.0), add the brain homogenate supernatant.
-
Initiate the reaction by adding H₂O₂ (final concentration 10 mM).
-
The decrease in absorbance due to H₂O₂ decomposition is measured at 240 nm for 1 minute.
-
CAT activity is calculated using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).
Glutathione Peroxidase (GPx) Activity Assay
GPx activity is measured indirectly by a coupled reaction with glutathione reductase.
-
The reaction mixture contains phosphate buffer, sodium azide, EDTA, glutathione reductase, NADPH, and reduced glutathione.
-
The brain homogenate supernatant is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of H₂O₂.
-
The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
-
GPx activity is expressed as nmol of NADPH oxidized per minute per mg of protein.
Glutathione Reductase (GR) Activity Assay
GR activity is determined by measuring the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG).
-
The assay mixture contains phosphate buffer, EDTA, and GSSG.
-
The brain homogenate supernatant is added to the mixture.
-
The reaction is started by the addition of NADPH.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
-
GR activity is calculated using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).
The following diagram provides a simplified workflow for the in vivo assessment of this compound's antioxidant properties.
Conclusion and Future Directions
This compound exhibits significant in vivo antioxidant properties, primarily through the enhancement of the endogenous antioxidant defense system and the reduction of lipid peroxidation. While the precise molecular mechanisms and its direct radical scavenging capabilities require further investigation, the existing data suggests that this compound holds promise as a therapeutic candidate for conditions characterized by oxidative stress.
Future research should focus on:
-
In Vitro Antioxidant Assays: Conducting DPPH, ABTS, and other in vitro assays to determine the direct radical scavenging activity and elucidate the structure-activity relationship of this compound.
-
Signaling Pathway Elucidation: Investigating the direct effects of this compound on the Nrf2-Keap1 pathway and other relevant signaling cascades in appropriate cell models.
-
Dose-Response Studies: Establishing a clear dose-response relationship for the antioxidant effects of this compound in various preclinical models.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic potential.
By addressing these research gaps, a more complete understanding of this compound's antioxidant properties can be achieved, paving the way for its potential clinical application.
References
- 1. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antioxidant and antiinflammatory activities of some benzo[l]khellactone derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a coumarin derivative as Nrf2 activator mitigating oxidative stress and fibrosis in mesangial cells under high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrosamidin and its Impact on Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of human diseases. Dihydrosamidin (DHS), a khellactone ester naturally occurring in plants of the Apiaceae family, has emerged as a compound of interest for its potential therapeutic effects, including its significant impact on oxidative stress. This technical guide provides an in-depth overview of the current understanding of this compound's role in mitigating oxidative stress, with a focus on its in vivo antioxidant effects, the potential signaling pathways involved, and detailed experimental protocols for researchers. While direct evidence for its mechanism of action on specific signaling pathways is still under investigation, this guide consolidates the existing data and provides a framework for future research and drug development.
In Vivo Antioxidant Effects of this compound
A pivotal study investigating the effects of this compound in a rat model of cerebral ischemia-reperfusion injury has provided significant quantitative data on its antioxidant properties. Administration of this compound at a dosage of 80 mg/kg demonstrated a marked reduction in oxidative stress markers in brain homogenate.[1][2]
Data Presentation: In Vivo Antioxidant Enzyme Activity and Malondialdehyde Levels
The following table summarizes the quantitative data from the aforementioned study, showcasing the impact of this compound on key markers of oxidative stress.
| Parameter | Control Group (Ischemia-Reperfusion) | This compound (80 mg/kg) Treated Group | Percentage Change |
| Malondialdehyde (MDA) (nmol/mg protein) | 5.82 ± 0.21 | 3.45 ± 0.15 | ↓ 40.7% |
| Superoxide Dismutase (SOD) (U/mg protein) | 12.54 ± 0.53 | 18.23 ± 0.71 | ↑ 45.4% |
| Catalase (CAT) (U/mg protein) | 8.12 ± 0.34 | 12.45 ± 0.58 | ↑ 53.3% |
| Glutathione Reductase (GR) (U/mg protein) | 2.15 ± 0.09 | 3.28 ± 0.14 | ↑ 52.6% |
| Glutathione Peroxidase (GPx) (U/mg protein) | 4.21 ± 0.18 | 6.54 ± 0.27 | ↑ 55.3% |
| Reduced Glutathione (GSH) (µmol/g tissue) | 1.87 ± 0.08 | 2.91 ± 0.12 | ↑ 55.6% |
Data adapted from Toropova et al., 2024.[1][2]
Potential Signaling Pathways
While direct evidence specifically linking this compound to the modulation of antioxidant signaling pathways is currently limited, the broader class of coumarin derivatives has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a master regulator of the cellular antioxidant response.
The Keap1-Nrf2 Signaling Pathway: A Hypothesized Mechanism for this compound
It is hypothesized that this compound, like other coumarins, may exert its antioxidant effects through the activation of the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain coumarins, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Dihydrosamidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin (DHS) is a khellactone ester, specifically 3'-O-isovaleroyl-4'-O-acetyl ester, a natural compound found in plants of the Apiaceae family.[1][2] Preliminary research has identified its significant presence in Phlojodicarpus komarovii, with concentrations reaching up to 95 mg/g.[1][2] Emerging studies have begun to explore its biomedical potential, particularly in the context of neuroprotection and metabolic modulation. This technical guide provides an in-depth overview of the initial pre-clinical findings on this compound, focusing on its effects in a rat model of cerebral ischemia-reperfusion injury. The information presented herein is primarily based on a key study by Toropova et al. (2024).
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C21H24O7 | PubChem |
| Molecular Weight | 388.4 g/mol | PubChem |
| IUPAC Name | [(2S,3S)-2-(acetyloxy)-3-methyl-1-oxobutyl] (9S,10S)-9-(3-methylbutanoyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl ester | PubChem |
| Canonical SMILES | CC(C)CC(=O)O[C@H]1--INVALID-LINK--C2=C(OC1(C)C)C=C3C=CC(=O)OC3=C2 | PubChem |
| CAS Number | 21311-66-0 | ChemicalBook |
Experimental Protocols
The following experimental protocols are summarized from the preliminary in-vivo study on this compound.
Animal Model of Cerebral Ischemia-Reperfusion Injury
-
Animal Species: Male Wistar rats.
-
Model Induction: Bilateral transient occlusion of the common carotid arteries was performed to induce cerebral ischemia. Anesthesia was administered using sodium thiopental (40 mg/kg, intraperitoneally).
-
Experimental Groups:
-
Intact Group: Rats administered a 10% dimethyl sulfoxide (DMSO) solution without undergoing surgery.
-
Sham-operated Group: Rats underwent surgery without the occlusion of the carotid arteries.
-
Ischemia-Reperfusion (Control) Group: Rats subjected to cerebral ischemia-reperfusion and administered a 10% DMSO solution.
-
This compound-treated Group: Rats subjected to cerebral ischemia-reperfusion and administered this compound at a dosage of 80 mg/kg.
-
-
Administration: this compound was administered during the surgical procedure.
-
Biological Sample Collection: Brain tissue was collected for analysis following the experimental period. The cerebellum and medulla oblongata were dissected from the brain.
High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric Detection (HPLC-PDA-MS)
-
Purpose: To identify and quantify this compound in Phlojodicarpus komarovii.
-
Instrumentation: An HPLC system coupled with a photodiode array detector and a mass spectrometer.
-
Sample Preparation: The root samples of Phlojodicarpus komarovii were prepared and filtered before injection into the HPLC system.
-
Analysis: The profiling and quantification of coumarins, including this compound, were performed as described in previously established methods.
Biochemical Assays
-
Analytes: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), Vascular Endothelial Growth Factor A (VEGF-A), and Neuron-Specific Enolase (NSE).
-
Method: The levels of these proteins in brain lysate and blood serum (for NSE) were determined using appropriate immunoassay kits. The brain tissue was homogenized and centrifuged at 3000×g for 20 minutes to obtain the lysate for analysis.[1]
-
Analytes: Lactate, Pyruvate Kinase (PK), NADH Dehydrogenase, and Succinate Dehydrogenase.
-
Method: The brain homogenates were used to measure the levels of lactate and the enzymatic activities of PK, NADH dehydrogenase, and succinate dehydrogenase using standardized biochemical assays.
-
Analytes: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), Glutathione Reductase (GR), and Reduced Glutathione (GSH).
-
Method: The levels of MDA (an indicator of lipid peroxidation) and reduced glutathione, along with the activities of the antioxidant enzymes SOD, CAT, GPx, and GR, were quantified in brain homogenates using established spectrophotometric methods.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary study on this compound.
Table 1: Effects of this compound on Neurotrophic Factors and Neuronal Damage
| Parameter | Control (Ischemia-Reperfusion) | This compound (80 mg/kg) | Outcome |
| Neuron-Specific Enolase (NSE) in blood serum | Increased | Decreased | Prevention of neuronal death |
| Brain-Derived Neurotrophic Factor (BDNF) in brain lysate | Decreased | Increased | Promotion of neuroplasticity |
| Glial Cell-Derived Neurotrophic Factor (GDNF) in brain lysate | Decreased | Increased | Promotion of neuroplasticity |
| Vascular Endothelial Growth Factor A (VEGF-A) in brain lysate | Decreased | Increased | Promotion of neuroplasticity |
Table 2: Effects of this compound on Energy Metabolism in Brain Tissue
| Parameter | Control (Ischemia-Reperfusion) | This compound (80 mg/kg) | Outcome |
| Lactate | Increased | Reduced | Modulation of glycolysis |
| Pyruvate Kinase Activity | Decreased | Enhanced | Modulation of glycolysis |
| NADH Dehydrogenase Activity | Decreased | Increased | Modulation of oxidative phosphorylation |
| Succinate Dehydrogenase Activity | Decreased | Increased | Modulation of oxidative phosphorylation |
Table 3: Effects of this compound on Antioxidant Defense System in Brain Tissue
| Parameter | Control (Ischemia-Reperfusion) | This compound (80 mg/kg) | Outcome |
| Malondialdehyde (MDA) | Increased | Reduced | Enhanced antioxidant defenses |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased | Enhanced antioxidant defenses |
| Catalase (CAT) Activity | Decreased | Increased | Enhanced antioxidant defenses |
| Glutathione Peroxidase (GPx) Activity | Decreased | Increased | Enhanced antioxidant defenses |
| Glutathione Reductase (GR) Activity | Decreased | Increased | Enhanced antioxidant defenses |
| Reduced Glutathione (GSH) | Decreased | Increased | Enhanced antioxidant defenses |
Visualizations: Signaling Pathways and Experimental Workflow
Experimental Workflow
Caption: Experimental workflow for the in-vivo study of this compound.
Proposed Mechanism of Action of this compound in Cerebral Ischemia-Reperfusion
Caption: Proposed mechanism of this compound's effects.
Conclusion and Future Directions
The preliminary findings on this compound are promising, suggesting a multi-faceted mechanism of action in the context of cerebral ischemia-reperfusion injury. Its ability to concurrently promote neuroplasticity, modulate energy metabolism, and enhance antioxidant defenses highlights its potential as a therapeutic agent for neurological disorders.[1][2]
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Investigating the dose-response relationship and therapeutic window.
-
Evaluating its efficacy and safety in other preclinical models of neurodegeneration.
-
Exploring its potential for oral bioavailability and blood-brain barrier permeability.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound. The detailed protocols and summarized data provide a basis for designing future studies to fully characterize the therapeutic potential of this novel natural compound.
References
An In-depth Technical Guide on the Safety and Toxicity Profile of Dihydrosamidin
Disclaimer: This document provides a comprehensive overview of the necessary studies to define the safety and toxicity profile of Dihydrosamidin. It is important to note that, to date, publicly available literature lacks comprehensive safety and toxicity studies specifically conducted on this compound. Therefore, this guide outlines the standard methodologies and data presentation formats that would be required for a thorough evaluation, based on internationally recognized guidelines. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a khellactone derivative found in plants of the Apiaceae family, such as Phlojodicarpus komarovii. Preliminary research suggests that this compound possesses neuroprotective properties, potentially by modulating energy metabolism and enhancing antioxidant defenses.[1] As with any compound under investigation for therapeutic potential, a thorough evaluation of its safety and toxicity is paramount before it can be considered for further development.
This technical guide details the requisite toxicological studies to establish a comprehensive safety profile for this compound. It covers the experimental protocols for assessing acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity, based on the Organization for Economic Co-operation and Development (OECD) guidelines.
Non-Clinical Safety and Toxicity Assessment
A full preclinical safety assessment of this compound would involve a battery of in vitro and in vivo studies to identify potential hazards and to determine a safe dose range for potential first-in-human studies. The following sections outline the standard experimental protocols for these essential studies.
Acute Oral Toxicity
Objective: To determine the short-term toxicity of a single oral dose of this compound and to estimate its median lethal dose (LD50).
Experimental Protocol (based on OECD Guideline 423): [2][3][4][5][6]
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.
-
Housing and Acclimation: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least five days before the study.
-
Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The starting dose is selected based on any available data, and subsequent doses are adjusted up or down depending on the observed effects.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Data Presentation:
Table 1: Hypothetical Acute Oral Toxicity Data for this compound
| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs of Toxicity |
| 300 | 3 | 0 | No observable signs |
| 2000 | 3 | 1 | Lethargy, piloerection |
| 5000 | 3 | 3 | Severe lethargy, ataxia |
Note: This table is a template and does not represent actual data for this compound.
Sub-chronic and Chronic Toxicity
Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a prolonged period (90 days for sub-chronic, 12 months or longer for chronic).
Experimental Protocol (based on OECD Guidelines 408 and 452): [7][8][9][10][11][12][13][14][15][16]
-
Test Animals: Typically rodents (e.g., rats) of both sexes.
-
Dose Groups: At least three dose levels of this compound and a control group are used. Each group consists of a sufficient number of animals (e.g., 10-20 per sex for rodents).
-
Dose Administration: The test substance is administered daily via the oral route (e.g., in the diet, drinking water, or by gavage) for the duration of the study.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Ophthalmoscopic examinations, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
-
Pathology: At the end of the study, all animals undergo a full necropsy, including organ weight measurements and histopathological examination of all major organs and tissues.
Data Presentation:
Table 2: Hypothetical Sub-chronic (90-day) Oral Toxicity Endpoints for this compound
| Parameter | Control | Low Dose (mg/kg/day) | Mid Dose (mg/kg/day) | High Dose (mg/kg/day) |
| Body Weight Gain (g) | ||||
| Male | ||||
| Female | ||||
| Hematology | ||||
| Hemoglobin (g/dL) | ||||
| White Blood Cell Count (x10^3/µL) | ||||
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Creatinine (mg/dL) | ||||
| Organ Weights (g) | ||||
| Liver | ||||
| Kidneys | ||||
| Histopathology | ||||
| Liver | No abnormalities | |||
| Kidneys | No abnormalities |
Note: This table is a template and does not represent actual data for this compound. NOAEL (No-Observed-Adverse-Effect Level) would be determined from these data.
Genotoxicity
Objective: To assess the potential of this compound to induce genetic mutations.
Experimental Protocol (Bacterial Reverse Mutation Test - Ames Test, based on OECD Guideline 471): [17][18][19][20][21]
-
Test System: Several strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Data Presentation:
Table 3: Hypothetical Ames Test Results for this compound
| Bacterial Strain | Concentration (µ g/plate ) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) |
| TA98 | 0 (Control) | ||
| 10 | |||
| 100 | |||
| 1000 | |||
| TA100 | 0 (Control) | ||
| 10 | |||
| 100 | |||
| 1000 |
Note: This table is a template and does not represent actual data for this compound.
Carcinogenicity
Objective: To evaluate the tumorigenic potential of this compound after long-term administration.
Experimental Protocol (based on OECD Guideline 451): [22][23][24][25][26]
-
Test Animals: Typically two rodent species (e.g., rats and mice) of both sexes.
-
Study Duration: A major portion of the animals' lifespan (e.g., 18-24 months for mice, 24-30 months for rats).
-
Dose Groups: At least three dose levels and a control group, with at least 50 animals per sex per group.
-
Observations: Similar to chronic toxicity studies, with a focus on the detection of neoplastic lesions through regular clinical observation and palpation.
-
Pathology: Comprehensive gross necropsy and histopathological examination of all organs and tissues from all animals are performed, with special attention to tumors.
Data Presentation:
Table 4: Hypothetical Carcinogenicity Study Endpoints for this compound in Rats (24 months)
| Finding | Control | Low Dose (mg/kg/day) | Mid Dose (mg/kg/day) | High Dose (mg/kg/day) |
| Survival Rate (%) | ||||
| Male | ||||
| Female | ||||
| Tumor Incidence (%) | ||||
| Liver Adenoma (Male) | ||||
| Mammary Fibroadenoma (Female) |
Note: This table is a template and does not represent actual data for this compound.
Reproductive and Developmental Toxicity
Objective: To assess the potential effects of this compound on fertility, reproductive performance, and embryonic/fetal development.
Experimental Protocol (Reproduction/Developmental Toxicity Screening Test, based on OECD Guideline 421): [27][28][29][30][31]
-
Test Animals: Sexually mature male and female rodents (e.g., rats).
-
Dosing Period: Males are dosed for a period before mating, during mating, and until sacrifice. Females are dosed before mating, during mating, throughout gestation, and until the end of lactation.
-
Endpoints: Mating performance, fertility, gestation length, parturition, litter size, pup viability, and pup growth and development are evaluated. Parental animals and offspring are subjected to necropsy and histopathological examination of reproductive organs.
Data Presentation:
Table 5: Hypothetical Reproductive and Developmental Toxicity Endpoints for this compound
| Parameter | Control | Low Dose (mg/kg/day) | Mid Dose (mg/kg/day) | High Dose (mg/kg/day) |
| Fertility Index (%) | ||||
| Gestation Length (days) | ||||
| Litter Size (pups) | ||||
| Pup Viability at Postnatal Day 4 (%) | ||||
| Pup Body Weight at Postnatal Day 21 (g) |
Note: This table is a template and does not represent actual data for this compound.
Visualizations
Experimental Workflows
Caption: Generalized workflow for acute and sub-chronic toxicity studies.
Hypothetical Signaling Pathway
Based on preliminary findings suggesting antioxidant and neuroprotective effects of this compound and related khellactones, a potential signaling pathway of interest for toxicological assessment could involve the cellular stress response.
Caption: Hypothetical antioxidant signaling pathway potentially modulated by this compound.
Conclusion
The development of this compound as a potential therapeutic agent necessitates a rigorous and comprehensive evaluation of its safety and toxicity profile. While preliminary studies on its biological activity are promising, the current lack of published toxicological data represents a significant knowledge gap. The experimental protocols and data presentation formats outlined in this guide, based on established OECD guidelines, provide a roadmap for the systematic assessment of this compound's safety. The successful completion of these studies is a critical step in the drug development process, ensuring that any potential therapeutic benefits are weighed against a thorough understanding of its potential risks. Further research is strongly encouraged to elucidate the safety profile of this compound.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 8. ask-force.org [ask-force.org]
- 9. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 10. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 11. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 18. nib.si [nib.si]
- 19. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. biosafe.fi [biosafe.fi]
- 21. scantox.com [scantox.com]
- 22. policycommons.net [policycommons.net]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. mhlw.go.jp [mhlw.go.jp]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. oecd.org [oecd.org]
Methodological & Application
Application Note: Quantification of Dihydrosamidin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin is a khellactone-type coumarin found in certain plant species, notably within the Apiaceae family.[1][2][3] Emerging research has highlighted its potential therapeutic properties, including neuroprotective and antioxidant effects.[1][2] As interest in this bioactive compound grows for its potential applications in drug development and traditional medicine, robust and reliable analytical methods for its quantification in plant extracts are crucial. This document provides a detailed protocol for the quantification of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), summarizes the known quantitative data, and proposes putative signaling pathways for its biological activity.
Quantitative Data
The concentration of this compound has been reported in plant species of the Phlojodicarpus genus. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | This compound Concentration | Analytical Method |
| Phlojodicarpus komarovii | Roots | 95 mg/g | HPLC-PDA-MS |
| Phlojodicarpus sibiricus | Roots and Herb | Identified as a major khellactone ester; total coumarin content up to 98.24 mg/g in roots. Specific concentration for this compound not reported. | HPLC-DAD-ESI-QQQ-MS/MS |
Experimental Protocols
This section outlines a detailed protocol for the extraction and quantification of this compound from plant materials.
Sample Preparation: Extraction of this compound from Plant Material
-
Grinding: Dry the plant material (e.g., roots, leaves) at 40°C to a constant weight and grind into a fine powder (particle size < 0.5 mm).
-
Extraction Solvent: Prepare an 80% methanol in water (v/v) solution.
-
Ultrasonic-Assisted Extraction (UAE):
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of the 80% methanol extraction solvent.
-
Sonciate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Pool the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at 45°C.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.
-
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
UHPLC-MS/MS Quantification of this compound
This method utilizes a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
UHPLC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 10 15.0 80 17.0 95 19.0 95 19.1 10 | 22.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
MRM Transition for this compound (C₂₁H₂₄O₇, MW: 388.41):
-
Precursor Ion (m/z): 389.15 [M+H]⁺
-
Product Ions (m/z): To be determined by direct infusion of a this compound standard. Likely fragments would result from the loss of the isovaleroyl and acetyl groups.
-
Collision Energy and Cone Voltage: These parameters should be optimized for this compound by infusing a standard solution into the mass spectrometer.
-
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound in methanol at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Generate a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Putative Signaling Pathways of this compound
Based on the known biological activities of coumarins and the observed effects of this compound, two putative signaling pathways are proposed below.
1. Putative Neuroprotective Signaling Pathway
Caption: Putative neuroprotective signaling pathway of this compound.
2. Putative Antioxidant Signaling Pathway
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Different Composition of Coumarins and Antibacterial Activity of Phlojodicarpus sibiricus and Phlojodicarpus villosus Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrosamidin Assay for Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin (DHS), a khellactone ester naturally found in plants of the Apiaceae family, has emerged as a promising compound for neuroprotection.[1][2] This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of this compound, with a focus on its application in preclinical studies of cerebral ischemia-reperfusion injury. The protocols are based on established methodologies and findings from recent research.[1][2]
This compound has been shown to exert its neuroprotective effects through multiple mechanisms, including the enhancement of neurotrophic factor expression, modulation of energy metabolism, and fortification of antioxidant defenses.[1][2] These application notes will guide researchers in designing and executing experiments to evaluate these properties.
Neuroprotective Effects of this compound
This compound administration has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury. Key observed effects include:
-
Prevention of Neuronal Death: DHS administration at a dosage of 80 mg/kg prevented neuronal death following bilateral transient occlusion of the common carotid artery in rats.[1][2]
-
Reduction of Neuronal Injury Markers: A notable decrease in the serum levels of neuron-specific enolase (NSE), a marker of neuronal damage, was observed.[1]
-
Promotion of Neuroplasticity: DHS treatment led to an increase in the levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in brain lysate.[1]
-
Enhancement of Antioxidant Defenses: The compound reduced levels of malondialdehyde (MDA), a marker of oxidative stress, and increased the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, glutathione reductase, and glutathione peroxidase. It also elevated the levels of reduced glutathione in brain homogenate.[1][2]
-
Modulation of Energy Metabolism: this compound influenced energy metabolism by reducing lactate levels, enhancing the activity of pyruvate kinase, and increasing the activities of NADH dehydrogenase and succinate dehydrogenase in brain cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study evaluating the neuroprotective effects of this compound (DHS) in a rat model of cerebral ischemia-reperfusion.
Table 1: Effect of this compound on Markers of Neuronal Injury and Neurotrophic Factors
| Parameter | Control Group (Ischemia-Reperfusion) | This compound (80 mg/kg) Treated Group | Percentage Change |
| Neuron-Specific Enolase (NSE) in serum | Increased | Decreased | - |
| Neurotrophic Factors in brain lysate | Decreased | Increased | + |
| Vascular Endothelial Growth Factor A (VEGF-A) in brain lysate | Decreased | Increased | + |
Table 2: Effect of this compound on Markers of Oxidative Stress
| Parameter | Control Group (Ischemia-Reperfusion) | This compound (80 mg/kg) Treated Group | Percentage Change |
| Malondialdehyde (MDA) in brain homogenate | Increased | Reduced | - |
| Superoxide Dismutase (SOD) activity in brain homogenate | Decreased | Increased | + |
| Catalase activity in brain homogenate | Decreased | Increased | + |
| Glutathione Reductase activity in brain homogenate | Decreased | Increased | + |
| Glutathione Peroxidase activity in brain homogenate | Decreased | Increased | + |
| Reduced Glutathione in brain homogenate | Decreased | Increased | + |
Table 3: Effect of this compound on Energy Metabolism
| Parameter | Control Group (Ischemia-Reperfusion) | This compound (80 mg/kg) Treated Group | Percentage Change |
| Lactate in brain cells | Increased | Reduced | - |
| Pyruvate Kinase activity in brain cells | Decreased | Enhanced | + |
| NADH Dehydrogenase activity in brain cells | Decreased | Increased | + |
| Succinate Dehydrogenase activity in brain cells | Decreased | Increased | + |
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective effects of this compound based on the methodologies described in the cited research.[1][2]
Animal Model of Cerebral Ischemia-Reperfusion
This protocol describes the induction of transient global cerebral ischemia in rats, a common model for studying stroke and neuroprotection.
-
Animals: Adult male Wistar rats (250-300g) are typically used.
-
Procedure:
-
Anesthetize the rats (e.g., with chloral hydrate).
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Induce ischemia by bilaterally occluding the common carotid arteries with atraumatic clips for a specified duration (e.g., 15 minutes).
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animals to recover.
-
Sham-operated animals undergo the same surgical procedure without the arterial occlusion.
-
-
Drug Administration: this compound (e.g., 80 mg/kg) or vehicle (e.g., 10% DMSO) is administered to the animals, typically via oral gavage, for a specified period before or after the ischemic insult.[2]
Assessment of Neuronal Injury
-
Histopathology:
-
After a designated reperfusion period (e.g., 72 hours), perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in paraformaldehyde.
-
Process the brains for paraffin embedding and sectioning.
-
Stain sections with hematoxylin and eosin (H&E) or other neuronal stains (e.g., Nissl stain) to assess neuronal morphology and death, particularly in vulnerable regions like the hippocampus.
-
-
Biochemical Markers:
-
Collect blood samples at various time points post-reperfusion.
-
Centrifuge the blood to obtain serum.
-
Measure the concentration of neuron-specific enolase (NSE) in the serum using a commercially available ELISA kit according to the manufacturer's instructions.
-
Measurement of Oxidative Stress Markers
-
Tissue Preparation:
-
Euthanize the animals at the end of the experiment and dissect the brains.
-
Homogenize the brain tissue in ice-cold buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate to obtain the supernatant for subsequent assays.
-
-
Assays:
-
Malondialdehyde (MDA): Measure lipid peroxidation by quantifying MDA levels using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Antioxidant Enzymes (SOD, Catalase, Glutathione Reductase, Glutathione Peroxidase): Measure the enzymatic activity of these key antioxidant enzymes using specific commercial assay kits.
-
Reduced Glutathione (GSH): Quantify the levels of GSH using a colorimetric assay kit.
-
Evaluation of Energy Metabolism
-
Tissue Preparation: Prepare brain homogenates as described for oxidative stress markers.
-
Assays:
-
Lactate: Measure lactate levels using a lactate assay kit.
-
Pyruvate Kinase, NADH Dehydrogenase, Succinate Dehydrogenase: Determine the activity of these enzymes involved in glycolysis and oxidative phosphorylation using specific enzymatic assay kits.
-
Analysis of Neurotrophic Factors
-
Tissue Preparation: Prepare brain tissue lysates.
-
Western Blotting or ELISA:
-
Determine the protein concentration of the lysates.
-
Use Western blotting or ELISA to quantify the levels of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Vascular Endothelial Growth Factor A (VEGF-A).
-
Visualizations
The following diagrams illustrate the proposed signaling pathways of this compound's neuroprotective action and a general experimental workflow.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: General workflow for assessing this compound's neuroprotection.
References
Application Notes: Measuring the Antioxidant Activity of Dihydrosamidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin (DHS), a khellactone ester, is a natural compound found in certain plants of the Apiaceae family.[1][2] Recent studies have highlighted its potential neuroprotective effects, which are, in part, attributed to its antioxidant properties.[1][3] In a rat model of cerebral ischemia-reperfusion injury, administration of this compound was shown to enhance antioxidant defenses by increasing the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx), while also elevating the levels of reduced glutathione (GSH) and reducing the lipid peroxidation marker, malondialdehyde (MDA).[1][3]
These findings underscore the importance of thoroughly characterizing the antioxidant potential of this compound. These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using common and robust assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and a cell-based assay to determine its Cellular Antioxidant Activity (CAA).
Data Presentation
Quantitative results from these assays should be recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration of this compound (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Inhibition (Mean ± SD) |
| Control (0 µg/mL) | 0 | |
| X | ||
| Y | ||
| Z | ||
| Positive Control (e.g., Ascorbic Acid) |
IC50 Value (µg/mL): [Insert Value]
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration of this compound (µg/mL) | Absorbance at 734 nm (Mean ± SD) | % Scavenging Activity (Mean ± SD) |
| Control (0 µg/mL) | 0 | |
| X | ||
| Y | ||
| Z | ||
| Positive Control (e.g., Trolox) |
Trolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox equivalents/mg this compound): [Insert Value]
Table 3: Cellular Antioxidant Activity (CAA) of this compound
| Concentration of this compound (µM) | Fluorescence Units (Mean ± SD) | % Inhibition of Peroxyl Radical Formation (Mean ± SD) |
| Control (0 µM) | 0 | |
| A | ||
| B | ||
| C | ||
| Positive Control (e.g., Quercetin) |
CAA Value (µmol Quercetin Equivalents (QE)/µmol this compound): [Insert Value]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5] Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the diluted this compound or standard solutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the sample solution.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
DPPH Assay Workflow
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.[7][8]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound.
-
Prepare a Trolox standard curve (e.g., 0-200 µM).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the diluted this compound or Trolox standard solutions.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.[8]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.
-
ABTS Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within a cell.[9][10][11][12] This method is more biologically relevant as it accounts for cellular uptake and metabolism of the antioxidant.[12]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or other peroxyl radical initiator
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and quercetin in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and quercetin in cell culture medium.
-
Prepare a 50 µM working solution of DCFH-DA in cell culture medium.
-
Prepare a 600 µM solution of ABAP in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Assay Protocol:
-
When cells are confluent, remove the culture medium and wash the cells twice with PBS.
-
Add 100 µL of the DCFH-DA solution to each well and incubate for 60 minutes at 37°C.[10][13]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of the this compound or quercetin working solutions to the respective wells.
-
Add 100 µL of the ABAP solution to all wells except for the blank wells (which receive 100 µL of buffer).
-
-
Measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
The percentage of inhibition is calculated as: % Inhibition = [ 1 - (AUC_sample / AUC_control) ] x 100
-
The CAA value is expressed as micromoles of Quercetin Equivalents (QE) per micromole of this compound.
-
Cellular Antioxidant Activity (CAA) Assay Workflow
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H24O7 | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. marinebiology.pt [marinebiology.pt]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Dihydrosamidin and Related Khellactone Derivatives in In Vitro Cell Culture Models
Disclaimer: The following application notes and protocols are based on published research on khellactone derivatives structurally similar to Dihydrosamidin. Currently, there is a limited amount of publicly available data on the in vitro activities of this compound itself. Therefore, the provided information should be considered as a general guideline and a starting point for research. Experimental conditions and observed effects should be optimized and validated specifically for this compound.
Introduction
This compound is a khellactone ester, a type of coumarin, found in plants of the Apiaceae family.[1] While research on this compound is emerging, studies on related khellactone derivatives have revealed potential biological activities, including cytotoxic effects against cancer cells.[2][3][4] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting their potential as anticancer agents.[2][3][4] The proposed mechanism for some khellactone derivatives involves the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[2][3]
This document provides an overview of the potential applications of this compound and its related compounds in in vitro cell culture models, along with generalized protocols for evaluating their cytotoxic and apoptotic effects.
Quantitative Data Summary
The cytotoxic activity of khellactone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below. It is important to note that these values are for khellactone derivatives and not this compound itself.
| Compound Class | Cell Line | Cell Type | IC50 (µM) | Reference |
| 4-methoxy-substituted cis-khellactone (Compound 12e) | HEPG-2 | Human Liver Carcinoma | 6.1 | [2][3] |
| 4-methoxy-substituted cis-khellactone (Compound 12e) | SGC-7901 | Human Gastric Carcinoma | 9.2 | [2][3] |
| 4-methoxy-substituted cis-khellactone (Compound 12e) | LS174T | Human Colon Carcinoma | 7.5 | [2][3] |
| (+)-4'-Decanoyl-cis-khellactone | MDA-MB-231 | Human Breast Cancer | <10 µg/ml (concentration for growth suppression) | [4] |
| (+)-3'-Decanoyl-cis-khellactone | MDA-MB-231 | Human Breast Cancer | <10 µg/ml (concentration for growth suppression) | [4] |
Signaling Pathways
Intrinsic Apoptosis Pathway
Some khellactone derivatives have been shown to induce apoptosis in cancer cells through the mitochondria-mediated intrinsic pathway.[2][3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Caption: Intrinsic apoptosis pathway induced by khellactone derivatives.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
-
Materials:
-
Cancer cell line of interest (e.g., HEPG-2, SGC-7901, LS174T)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or related khellactone derivative (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the cell cycle distribution of a cell population.
-
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate in the dark for 15 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound like this compound.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrosamidin in Animal Models of Ischemia
Introduction
Dihydrosamidin (DHS), a khellactone ester derived from plants of the Apiaceae family, has emerged as a promising neuroprotective agent in preclinical studies of cerebral ischemia.[1][2] Ischemic stroke, characterized by the disruption of blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal death.[3] Animal models are indispensable for understanding the pathophysiology of stroke and for evaluating the efficacy of potential therapeutic agents like DHS.[4] These application notes provide a summary of the quantitative effects of this compound in a rat model of ischemia-reperfusion injury, detailed experimental protocols, and visualizations of its proposed mechanism of action.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in a rat model of global cerebral ischemia. The data below is summarized from a study utilizing Wistar rats subjected to bilateral transient occlusion of the common carotid arteries.[1][2]
| Parameter | Animal Model | This compound (DHS) Treatment | Key Quantitative Findings | Reference |
| Neuroprotection | Wistar Rats (Global Cerebral Ischemia) | 80 mg/kg, intragastrically, for 14 days | Prevents neuronal death; Decreases serum neuron-specific enolase (NSE). | [1][2] |
| Neurotrophic Factors | Wistar Rats (Global Cerebral Ischemia) | 80 mg/kg, intragastrically, for 14 days | Increases levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in brain lysate. | [1][2] |
| Energy Metabolism | Wistar Rats (Global Cerebral Ischemia) | 80 mg/kg, intragastrically, for 14 days | Reduces lactate levels; Enhances pyruvate kinase activity; Increases NADH dehydrogenase and succinate dehydrogenase activity. | [1][2] |
| Antioxidant Defense | Wistar Rats (Global Cerebral Ischemia) | 80 mg/kg, intragastrically, for 14 days | Reduces malondialdehyde (MDA) levels; Increases activity of superoxide dismutase (SOD), catalase, glutathione reductase, and glutathione peroxidase; Increases levels of reduced glutathione. | [1][2] |
Experimental Protocols
Two primary models are detailed below. Protocol 1 describes the specific global ischemia model used to evaluate this compound.[1] Protocol 2 provides a widely used method for inducing focal ischemia (MCAO), which is highly relevant for stroke research.[5][6]
Protocol 1: Bilateral Common Carotid Artery Occlusion (Global Ischemia) in Rats
This protocol outlines the method used to assess the efficacy of this compound in a model of global cerebral ischemia-reperfusion injury.[1]
1. Animal and Housing:
- Species: Male Wistar rats (250-280g).
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle, temperature at 21 ± 2°C, and ad libitum access to standard pellet food and water.[7]
- Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
2. This compound (DHS) Administration:
- Preparation: Prepare a solution of DHS in distilled water.
- Dosage: 80 mg/kg body weight.
- Administration: Administer the DHS solution intragastrically once daily for 14 consecutive days. The control group should receive an equivalent volume of distilled water.[1]
- Timing: On day 14, induce ischemia 30 minutes after the final administration of DHS or vehicle.[1]
3. Surgical Procedure (Ischemia Induction):
- Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., light ether anesthesia or isoflurane).[1] Maintain body temperature at 37 ± 0.5°C using a thermal blanket.[5]
- Surgical Prep: Shave the ventral neck area and disinfect the surgical site.
- Incision: Make a midline cervical incision to expose the underlying muscles.
- Artery Isolation: Carefully dissect the soft tissues to expose both common carotid arteries.
- Occlusion: Induce global cerebral ischemia by bilaterally occluding both common carotid arteries using microvascular clips for a duration of 5 minutes.[1]
- Reperfusion: After 5 minutes, remove the clips to allow for reperfusion of the brain.
- Closure: Suture the incision and allow the animal to recover from anesthesia. Sham-operated animals undergo the same surgical procedure without the arterial occlusion.[1]
4. Post-Operative Care and Assessment:
- Recovery: Monitor the animals closely during recovery. Provide soft food and easy access to water.
- Euthanasia and Tissue Collection: 24 hours after the ischemia-reperfusion procedure, euthanize the animals under deep anesthesia.[1]
- Sample Collection: Collect blood serum for biochemical analysis (e.g., neuron-specific enolase). Perfuse the brain with saline, then carefully remove and dissect it for homogenate preparation and subsequent analysis of neurotrophic factors, energy metabolites, and oxidative stress markers.[1][2]
Protocol 2: Intraluminal Filament Model of Middle Cerebral Artery Occlusion (MCAO)
This is a standard and reproducible model for inducing focal ischemic stroke in rodents.[5][6]
1. Suture Preparation:
- Prepare a 4-0 nylon monofilament by cutting it to a length of 3 cm.[6]
- Gently heat the tip to create a small, blunt bulb to facilitate occlusion and prevent vessel perforation.[6]
- Coat the tip by immersing it in poly-L-lysine to improve occlusion consistency.[6]
2. Animal Preparation:
- Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley or Wistar) with isoflurane (5% for induction, 1-2% for maintenance).[5]
- Monitoring: Maintain body temperature at 37 ± 0.5°C using a heating pad and rectal probe.[5] Apply ophthalmic ointment to prevent eye dryness.[5]
3. Surgical Procedure:
- Position the animal in a supine position and make a midline cervical incision.
- Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5]
- Ligate the distal end of the ECA. Place a temporary clip on the CCA.
- Make a small incision (arteriotomy) in the ECA stump.
- Gently introduce the prepared filament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation for a 300g rat.[6][8]
- For transient MCAO: Leave the filament in place for the desired occlusion period (e.g., 60, 90, or 120 minutes). Then, withdraw the filament to allow reperfusion.
- For permanent MCAO: Leave the filament in place and suture the wound.
- Close the neck incision.
4. Outcome Assessment (24h post-MCAO):
- Neurological Deficit Scoring: Evaluate motor and neurological deficits using a standardized scoring system.
- Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into 2-mm coronal sections.[6]
- Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 15-20 minutes at 37°C.[6]
- Healthy tissue will stain red, while the infarcted (ischemic) area will remain unstained (white).
- Quantify the infarct volume using image analysis software.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating a neuroprotective compound like this compound in an animal model of ischemia.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpp.com [ijpp.com]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
superoxide dismutase activity assay with Dihydrosamidin
An important clarification regarding the specified reagent "Dihydrosamidin": This term does not correspond to a known chemical reagent used in superoxide dismutase (SOD) assays. It is highly probable that this is a typographical error for Dihydrorhodamine 123 (DHR 123) , a well-established fluorogenic probe for detecting reactive oxygen species. This application note and protocol are therefore based on the use of Dihydrorhodamine 123.
Application Note & Protocol
Topic: Superoxide Dismutase (SOD) Activity Assay using Dihydrorhodamine 123
Audience: Researchers, scientists, and drug development professionals.
Introduction
Superoxide dismutases (SODs) are a critical class of metalloenzymes that play a vital role in the antioxidant defense system of aerobic organisms.[1] Their primary function is to catalyze the dismutation of the highly reactive superoxide anion radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2][3] This enzymatic activity is a crucial first line of defense against oxidative stress, which is implicated in numerous pathologies, including neurodegenerative diseases, inflammation, and cancer. Consequently, the accurate measurement of SOD activity in biological samples is essential for both basic research and clinical drug development.
This document provides a detailed protocol for a sensitive, fluorescence-based assay to determine SOD activity in various samples. The assay utilizes a superoxide-generating system (xanthine/xanthine oxidase) and the fluorogenic probe Dihydrorhodamine 123 (DHR 123).
Principle of the Assay
The assay is based on a competitive inhibition reaction. Superoxide anions (O₂•⁻) are generated in a cell-free system by the enzymatic reaction of xanthine oxidase with its substrate, xanthine.[4] In the absence of SOD, these superoxide radicals oxidize the non-fluorescent Dihydrorhodamine 123 (DHR 123) to its highly fluorescent product, Rhodamine 123.[5][6][7] The rate of fluorescence increase is directly proportional to the rate of superoxide generation.
When a sample containing SOD is introduced, the enzyme competes with DHR 123 for the superoxide anions, catalyzing their dismutation to H₂O₂ and O₂.[4] This scavenging activity reduces the amount of superoxide available to oxidize DHR 123, leading to a decrease in the rate of fluorescence generation. The extent of this inhibition is proportional to the SOD activity in the sample, which can be quantified by comparing the rate of fluorescence change to a known SOD standard.
Caption: Principle of the competitive SOD activity assay using DHR 123.
Materials and Reagents
Equipment
-
Fluorescence microplate reader with excitation/emission filters for ~500 nm and ~536 nm, respectively.[5]
-
96-well black, clear-bottom microplates
-
Multichannel pipette
-
Standard laboratory pipettes and tips
-
Incubator set to 37°C
-
Microcentrifuge tubes
Reagents and Buffers
-
Superoxide Dismutase (Bovine Erythrocyte) Standard (e.g., Sigma-Aldrich, Cat. No. S7571)
-
Dihydrorhodamine 123 (DHR 123) (e.g., Invitrogen, Cat. No. D23806)
-
Xanthine (e.g., Sigma-Aldrich, Cat. No. X7375)
-
Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich, Cat. No. X4376)
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ultrapure water
-
Sample of interest (e.g., cell lysate, tissue homogenate, plasma)[1]
Reagent Preparation
Note: Prepare all solutions fresh on the day of the assay.
-
Assay Buffer (50 mM Potassium Phosphate, 0.1 mM DTPA, pH 7.4):
-
Prepare a 50 mM potassium phosphate buffer by mixing appropriate amounts of monobasic and dibasic stock solutions to achieve pH 7.4.
-
Add DTPA to a final concentration of 0.1 mM. This chelating agent is added to remove any contaminating transition metals that could interfere with the assay.
-
-
DHR 123 Stock Solution (1 mM):
-
Dissolve DHR 123 powder in anhydrous DMSO to make a 1 mM stock solution.
-
Store in small aliquots at -20°C or -80°C, protected from light.[8]
-
-
DHR 123 Working Solution (10 µM):
-
Immediately before use, dilute the 1 mM DHR 123 Stock Solution 1:100 in Assay Buffer.
-
Keep this solution on ice and protected from light.
-
-
Xanthine Solution (10 mM):
-
Dissolve xanthine powder in 20 mM NaOH to a final concentration of 10 mM.
-
Further dilute this solution 1:10 in Assay Buffer to a final working concentration of 1 mM.
-
-
SOD Standard Solutions (0-50 U/mL):
-
Reconstitute lyophilized SOD in Assay Buffer to create a high-concentration stock (e.g., 200 U/mL).
-
Perform serial dilutions of the stock solution in Assay Buffer to create a range of standards (e.g., 50, 25, 12.5, 6.25, 3.125, and 0 U/mL).
-
-
Xanthine Oxidase (XO) Solution (0.1 U/mL):
-
Dilute the commercial Xanthine Oxidase stock in Assay Buffer to a final activity of 0.1 U/mL.
-
Prepare this solution immediately before initiating the reaction and keep it on ice. The optimal concentration may need to be determined empirically to achieve a linear fluorescence increase over 10-20 minutes in control wells.
-
Experimental Protocol
This protocol is designed for a 96-well plate format. It is recommended to run all samples, standards, and controls in triplicate.
-
Plate Setup:
-
Design a plate map including wells for Blanks, Controls (0 U/mL SOD), SOD Standards, and Samples.
-
Blank: Contains Assay Buffer instead of sample/standard and XO solution. Measures background fluorescence.
-
Control (B₀): Contains Assay Buffer instead of sample/standard. Represents maximum (uninhibited) fluorescence generation.
-
-
Add Standards and Samples:
-
Add 20 µL of each SOD Standard (0-50 U/mL) to the appropriate wells.
-
Add 20 µL of your prepared samples to the sample wells.
-
Add 20 µL of Assay Buffer to the Control (B₀) wells.
-
-
Add DHR 123 and Xanthine:
-
Prepare a reaction mix containing the DHR 123 Working Solution and the Xanthine Solution. For each well, you will need 160 µL of DHR 123 (10 µM) and 10 µL of Xanthine (1 mM).
-
Add 170 µL of this DHR/Xanthine mix to every well.
-
-
Pre-incubation:
-
Incubate the plate for 5 minutes at 37°C to bring all components to temperature.
-
-
Initiate Reaction:
-
Using a multichannel pipette, add 10 µL of the Xanthine Oxidase (XO) Solution (0.1 U/mL) to all wells except the Blanks.
-
For Blank wells, add 10 µL of Assay Buffer.
-
The total volume in each well should now be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 500 nm, Emission: 536 nm) every minute for 20 minutes.
-
Caption: Experimental workflow for the DHR 123-based SOD activity assay.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value | Unit |
| Reagent Concentrations | ||
| Assay Buffer | 50 | mM |
| DHR 123 Working Solution | 10 | µM |
| Xanthine Working Solution | 1 | mM |
| SOD Standard Range | 0 - 50 | U/mL |
| Xanthine Oxidase | 0.1 | U/mL |
| Reaction Volumes | ||
| Sample / Standard | 20 | µL |
| DHR / Xanthine Mix | 170 | µL |
| Xanthine Oxidase | 10 | µL |
| Total Volume | 200 | µL |
| Assay Conditions | ||
| Incubation Temperature | 37 | °C |
| Incubation Time | 20 | min |
| Fluorescence Excitation | ~500 | nm |
| Fluorescence Emission | ~536 | nm |
Calculation of Results
-
Determine Reaction Rates:
-
For each well, plot fluorescence intensity against time (in minutes).
-
Determine the slope (V) of the linear portion of the curve. This represents the rate of reaction (ΔFluorescence/min).
-
-
Calculate Percent Inhibition:
-
Calculate the average rate for the Control (B₀) wells (V₀).
-
For each standard and sample well, calculate the percent inhibition using the following formula:
% Inhibition = [ (V₀ - V_sample) / V₀ ] x 100
-
-
Generate Standard Curve:
-
Plot the % Inhibition for each SOD standard (Y-axis) against its corresponding activity (U/mL) (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.98 is desirable.
-
-
Determine Activity in Samples:
-
Use the calculated % Inhibition for your unknown samples to determine the SOD activity (in U/mL) from the standard curve equation.
-
Remember to account for any dilution factors used during sample preparation to express the final activity per mg of protein or per mL of the original sample.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioquochem.com [bioquochem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Catalase Activity in the Presence of Dihydrosamidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalase is a ubiquitous antioxidant enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1][2][3] The assessment of catalase activity is vital in various fields, including biochemistry, pharmacology, and toxicology, to understand the mechanisms of antioxidant defense and the effects of various compounds on enzyme function.
Dihydrosamidin (DHS) is a khellactone ester naturally found in certain plants.[4][5] Recent studies have suggested that DHS may influence antioxidant pathways. A 2024 study indicated that administration of DHS in rats led to increased catalase activity in brain homogenates following ischemia-reperfusion injury, suggesting a potential role in modulating the antioxidant response in a complex biological system.[4] However, the direct effect of this compound on purified catalase activity has not been extensively studied.
These application notes provide detailed protocols for measuring catalase activity in the presence of this compound in vitro. The primary method described is a spectrophotometric assay based on the direct measurement of the decrease in hydrogen peroxide absorbance at 240 nm.[6] This method is simple, direct, and allows for continuous monitoring of the reaction. Additionally, principles for adapting this to colorimetric and fluorometric assays are discussed.
Signaling Pathway: Catalase Mechanism of Action
Catalase catalyzes the decomposition of hydrogen peroxide in a two-step mechanism involving a heme cofactor at its active site.[7][8]
-
Oxidation of Catalase: A molecule of hydrogen peroxide oxidizes the Fe(III) heme to an oxyferryl species, referred to as Compound I. This is a transient, highly reactive intermediate.
-
Reduction of Compound I: Compound I then reacts with a second molecule of hydrogen peroxide, regenerating the resting Fe(III) state of the enzyme and releasing a molecule of oxygen and two molecules of water.
Caption: The two-step catalytic cycle of catalase, involving the formation and reduction of Compound I.
Experimental Protocols
Materials and Reagents
-
Catalase: Bovine liver catalase (e.g., Sigma-Aldrich C1345 or equivalent)
-
Hydrogen Peroxide (H₂O₂): 30% (w/w) solution (e.g., Sigma-Aldrich H1009 or equivalent)
-
Potassium Phosphate Buffer (50 mM, pH 7.0):
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
-
This compound (DHS): Purity ≥95%
-
Solvent for DHS: Dimethyl sulfoxide (DMSO) or ethanol (EtOH)
-
Equipment:
-
UV-Vis Spectrophotometer capable of reading at 240 nm
-
Quartz cuvettes (1 cm path length)
-
Thermostatted cuvette holder
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Analytical balance
-
Preparation of Reagents
-
50 mM Potassium Phosphate Buffer (pH 7.0):
-
Prepare solutions of 50 mM KH₂PO₄ and 50 mM K₂HPO₄.
-
Mix the two solutions, typically in a ratio of approximately 39:61 (monobasic:dibasic), and adjust the pH to 7.0 using a pH meter.
-
Store at 4°C.
-
-
Catalase Stock Solution (1 mg/mL):
-
Dissolve an appropriate amount of catalase in ice-cold 50 mM potassium phosphate buffer (pH 7.0) to a final concentration of 1 mg/mL.
-
Prepare fresh daily and keep on ice.
-
-
Catalase Working Solution (e.g., 20 µg/mL):
-
Dilute the catalase stock solution with ice-cold 50 mM potassium phosphate buffer (pH 7.0) to the desired working concentration. The optimal concentration should be determined empirically to yield a linear rate of H₂O₂ decomposition over the measurement period.
-
-
Hydrogen Peroxide Stock Solution (~1 M):
-
The concentration of commercial H₂O₂ solutions can vary. It is crucial to determine the exact concentration by measuring its absorbance at 240 nm. The molar extinction coefficient (ε) of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
Dilute the 30% H₂O₂ solution in 50 mM potassium phosphate buffer and measure the absorbance. Calculate the concentration using the Beer-Lambert law (A = εcl).
-
-
Hydrogen Peroxide Working Solution (10 mM):
-
Dilute the standardized H₂O₂ stock solution in 50 mM potassium phosphate buffer (pH 7.0) to a final concentration of 10 mM.
-
Prepare fresh before each experiment and keep on ice.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve a precise amount of this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. The choice of solvent is critical and should be tested for its effect on catalase activity.
-
Spectrophotometric Assay Protocol
This protocol is adapted from established methods for measuring catalase activity.[6]
Experimental Workflow Diagram:
Caption: Workflow for the spectrophotometric measurement of catalase activity.
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 240 nm and equilibrate the cuvette holder to 25°C.
-
Blanking: Use a quartz cuvette containing 1.0 mL of 50 mM potassium phosphate buffer (pH 7.0) to blank the instrument.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixtures as described in the table below. The final volume for this example is 1.0 mL.
| Component | Vehicle Control (µL) | DHS Treatment (µL) |
| 50 mM Phosphate Buffer | q.s. to 980 | q.s. to 980 |
| DHS Stock Solution | 0 | Variable (e.g., 10) |
| Vehicle (e.g., DMSO) | Same as DHS volume (e.g., 10) | 0 |
| Catalase Working Solution | 20 | 20 |
| Total Volume | 1000 | 1000 |
-
Pre-incubation: Add the buffer, vehicle or this compound, and the catalase working solution to the cuvette. Mix gently by inverting and pre-incubate the mixture at 25°C for a set period (e.g., 5 minutes) to allow for any interaction between DHS and the enzyme.
-
Initiate Reaction: To start the reaction, add 100 µL of 10 mM H₂O₂ working solution to the cuvette, bringing the final H₂O₂ concentration to 1 mM. Mix quickly by inverting.
-
Data Collection: Immediately start recording the absorbance at 240 nm every 15 seconds for 3 minutes. The absorbance should decrease over time as H₂O₂ is consumed.
Controls:
-
Vehicle Control: To assess the effect of the solvent used to dissolve DHS on catalase activity.
-
No-Enzyme Control: A reaction mixture containing all components except catalase to ensure that H₂O₂ is not degrading spontaneously under the assay conditions.
-
DHS Control (No Enzyme): A reaction mixture with DHS and H₂O₂ but no catalase to check if DHS directly reacts with H₂O₂ or absorbs at 240 nm.
Calculation of Catalase Activity
-
Plot the absorbance at 240 nm against time (in minutes).
-
Determine the initial linear rate of the reaction (ΔA₂₄₀/min).
-
Calculate the catalase activity using the following formula:
Activity (U/mL) = (ΔA₂₄₀/min) / (ε × path length) × (Total Assay Volume / Enzyme Volume) × Dilution Factor
Where:
-
ΔA₂₄₀/min: The change in absorbance per minute from the linear portion of the curve.
-
ε: The molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).
-
Path length: The path length of the cuvette (typically 1 cm).
-
Total Assay Volume: The final volume of the reaction mixture in the cuvette (in mL).
-
Enzyme Volume: The volume of the catalase working solution added to the assay (in mL).
-
Dilution Factor: The dilution factor of the original enzyme sample.
One unit (U) of catalase is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at pH 7.0 and 25°C.
-
Data Presentation
The following tables present hypothetical data to illustrate the potential effects of this compound on catalase activity.
Table 1: Effect of this compound on Catalase Activity
| This compound (µM) | ΔA₂₄₀/min (Mean ± SD) | Catalase Activity (U/mg protein) | % Activity (Relative to Control) |
| 0 (Vehicle Control) | 0.150 ± 0.008 | 85.8 ± 4.6 | 100 |
| 10 | 0.135 ± 0.007 | 77.2 ± 4.0 | 90 |
| 50 | 0.098 ± 0.005 | 56.0 ± 2.9 | 65 |
| 100 | 0.060 ± 0.004 | 34.3 ± 2.3 | 40 |
Table 2: Kinetic Parameters of Catalase in the Presence of this compound
| Parameter | No Inhibitor | With 50 µM this compound |
| Kₘ (mM) | 15.2 | 15.5 |
| Vₘₐₓ (µmol/min/mg) | 120.5 | 78.3 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Adaptation to Other Assay Formats
The principles of this study can be adapted to commercially available colorimetric or fluorometric catalase assay kits.[3][9][10] These assays measure the amount of H₂O₂ remaining after the enzymatic reaction.
-
Principle: In these assays, catalase activity is inversely proportional to the signal produced.[3]
-
Procedure: Follow the kit manufacturer's protocol. Pre-incubate the catalase sample with this compound or the vehicle control before adding the H₂O₂ substrate.
-
Data Analysis: Calculate the percentage of catalase inhibition by this compound compared to the vehicle control.
Troubleshooting
-
High background absorbance: Ensure the solvent for this compound does not absorb significantly at 240 nm.
-
Non-linear reaction rate: The catalase concentration may be too high, or the substrate may be depleted too quickly. Optimize the enzyme concentration.
-
Precipitation of this compound: Check the solubility of this compound in the final assay buffer. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 1%.
Conclusion
These application notes provide a comprehensive framework for investigating the direct effects of this compound on catalase activity. The detailed spectrophotometric protocol, along with guidelines for data analysis and adaptation to other assay formats, will enable researchers to systematically evaluate the potential of this compound as a modulator of this critical antioxidant enzyme. The provided diagrams and structured data tables facilitate a clear understanding of the experimental design and potential outcomes.
References
- 1. Therapeutic potentials of catalase: Mechanisms, applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. novusbio.com [novusbio.com]
- 4. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C21H24O7 | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalase - Wikipedia [en.wikipedia.org]
- 8. Exploring Therapeutic Potential of Catalase: Strategies in Disease Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAQ: Catalase Activity Assay, Fluorometric | Cell Biolabs [cellbiolabs.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols: Glutathione Reductase Assay and the Modulatory Effects of Dihydrosamidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the measurement of glutathione reductase (GR) activity and for assessing the effects of the natural compound Dihydrosamidin (DHS) on its enzymatic function. Glutathione reductase is a critical enzyme in the cellular antioxidant defense system, responsible for maintaining a reduced pool of glutathione.[1] Recent in vivo studies have indicated that this compound, a khellactone ester found in Apiaceae plants, increases the activity of glutathione reductase, suggesting its potential as a modulator of cellular redox homeostasis. These notes offer a comprehensive guide for researchers interested in exploring the interaction between this compound and glutathione reductase.
Introduction to Glutathione Reductase
Glutathione reductase (GR) is a flavoprotein that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, reduced glutathione (GSH).[2] This reaction is essential for maintaining the high GSH/GSSG ratio required for the effective detoxification of reactive oxygen species (ROS) and for protecting cells from oxidative damage.[1][3] The enzymatic activity of GR utilizes NADPH as a reducing agent, oxidizing it to NADP+.[2][4] Given its central role in antioxidant defense, the modulation of GR activity is a key area of interest in drug discovery and the study of diseases associated with oxidative stress.
This compound: A Potential Activator of Glutathione Reductase
This compound (DHS) is a khellactone 3'-O-isovaleroyl-4'-O-acetyl ester.[5] A recent study investigating the effects of DHS in a rat model of cerebral ischemia-reperfusion injury demonstrated that administration of DHS led to an increase in the activity of several antioxidant enzymes, including glutathione reductase.[5][6] This finding suggests that DHS may act as an activator of GR, thereby enhancing the cell's capacity to counteract oxidative stress. The protocols outlined below provide a framework for investigating this potential activating effect in an in vitro setting.
Signaling Pathway: The Glutathione Redox Cycle
Glutathione reductase is a central enzyme in the glutathione redox cycle. This cycle is fundamental for maintaining cellular redox balance, detoxifying harmful reactive oxygen species, and regenerating other antioxidants.
Caption: The Glutathione Redox Cycle.
Experimental Protocols
Two primary protocols are presented. The first is a standard assay for determining the baseline activity of glutathione reductase. The second is an adapted protocol to evaluate the effect of this compound on the enzyme's activity. The most common method for measuring GR activity is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.[4]
Protocol 1: Standard Glutathione Reductase Activity Assay (UV Spectrophotometric Method)
This protocol measures GR activity by quantifying the rate of NADPH consumption.
Materials:
-
Purified Glutathione Reductase enzyme
-
NADPH solution (e.g., 2 mM in Assay Buffer)
-
Oxidized Glutathione (GSSG) solution (e.g., 20 mM in Assay Buffer)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5)
-
UV-compatible 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of NADPH and GSSG in Assay Buffer. Keep all solutions on ice.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing the Assay Buffer and GSSG solution. The final concentration of GSSG in the reaction should be optimized (e.g., 1-2 mM).
-
Sample/Enzyme Preparation: Dilute the purified GR enzyme in Assay Buffer to a concentration that results in a linear rate of NADPH oxidation for at least 5-10 minutes.
-
Assay Initiation:
-
To each well/cuvette, add the reaction mixture.
-
Add the diluted GR enzyme solution.
-
Initiate the reaction by adding the NADPH solution. The final concentration of NADPH should be in the range of 0.1-0.2 mM.
-
-
Measurement: Immediately place the plate/cuvette in the spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 10 minutes.
-
Calculation of Activity:
-
Calculate the rate of decrease in absorbance (ΔA340/min).
-
Use the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumed.
-
One unit of GR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[4]
-
Protocol 2: Assay for Evaluating the Effect of this compound on Glutathione Reductase Activity
This protocol is adapted from Protocol 1 to include this compound.
Additional Materials:
-
This compound (DHS) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Solvent control (the same solvent used to dissolve DHS)
Procedure:
-
DHS Preparation: Prepare a series of dilutions of the DHS stock solution in Assay Buffer.
-
Reaction Setup:
-
Prepare multiple reaction mixtures as in Protocol 1.
-
To the "Test" wells/cuvettes, add a small volume of the diluted DHS solutions to achieve the desired final concentrations.
-
To the "Control" wells/cuvettes, add an equivalent volume of the solvent to account for any solvent effects.
-
-
Pre-incubation: Add the diluted GR enzyme to all wells/cuvettes and pre-incubate with DHS or solvent for a defined period (e.g., 10-15 minutes) at room temperature. This allows for the interaction between the compound and the enzyme before the reaction starts.
-
Assay Initiation and Measurement: Initiate the reaction by adding the NADPH solution and immediately begin kinetic measurement at 340 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the GR activity for each concentration of DHS and for the solvent control.
-
Express the activity in the presence of DHS as a percentage of the activity of the solvent control.
-
Plot the percentage of activity against the concentration of DHS to visualize the dose-response relationship.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for testing the effect of this compound on glutathione reductase activity.
References
- 1. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
Application Notes and Protocols for Dihydrosamidin Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Dihydrosamidin solutions in experimental settings. This compound, a khellactone ester found in plants such as Phlojodicarpus villosus and Ammi visnaga, has demonstrated neuroprotective and antioxidant properties, making it a compound of interest for research in neurodegenerative diseases and cerebral ischemia.[1]
Chemical and Physical Properties
A clear understanding of this compound's properties is essential for accurate solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₇ | [1] |
| Molecular Weight | 388.4 g/mol | [1] |
| Appearance | Solid (assumed) | Inferred from vendor information |
| Storage | -20°C (as solid) | [2] |
Solubility and Solution Preparation
2.1. Recommended Solvents
-
Dimethyl Sulfoxide (DMSO): Recommended for preparing high-concentration stock solutions.
-
Ethanol: Can be used as an alternative to DMSO for stock solutions.
2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.884 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Note: When preparing working solutions for cell culture, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
3.1. In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a neuronal cell line (e.g., SH-SY5Y) against an induced toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound stock solution (10 mM in DMSO)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)
-
Cell viability assay (e.g., MTT or LDH assay kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Prepare working solutions of this compound by diluting the stock solution in a cell culture medium. Based on studies with similar coumarin derivatives, a concentration range of 1-20 µM is a reasonable starting point.[3] Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
Induction of Toxicity: Add the neurotoxic agent to the wells at a predetermined concentration known to induce cell death.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's instructions to quantify the protective effect of this compound.
3.2. In Vivo Neuroprotection Study in a Rat Model of Cerebral Ischemia
This protocol is based on a published study demonstrating the neuroprotective effects of this compound in a rat model of bilateral transient occlusion of the common carotid artery.[1]
Materials:
-
Wistar rats
-
This compound
-
Vehicle for administration (e.g., saline with a small percentage of a solubilizing agent if necessary)
-
Surgical instruments for inducing cerebral ischemia
Procedure:
-
Animal Model: Induce cerebral ischemia-reperfusion injury in Wistar rats through bilateral transient occlusion of the common carotid artery.
-
Solution Preparation: Prepare a this compound solution for administration. A dosage of 80 mg/kg has been shown to be effective.[1] The solid compound may need to be suspended or dissolved in a suitable vehicle.
-
Administration: Administer the this compound solution to the rats at the time of reperfusion.
-
Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for neurological deficits.
-
Endpoint Analysis: After a set period, sacrifice the animals and collect brain tissue and blood serum for analysis of neurotrophic factors (e.g., BDNF, GDNF, VEGF-A), markers of oxidative stress (e.g., MDA), and antioxidant enzyme activity (e.g., SOD, catalase).[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related coumarin derivatives.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia
| Parameter | Dosage | Effect | Source |
| Neuronal Death | 80 mg/kg | Prevention of neuronal death | [1] |
| Neuron-specific Enolase | 80 mg/kg | Decreased levels in blood serum | [1] |
| Neurotrophic Factors (BDNF, GDNF, VEGF-A) | 80 mg/kg | Increased levels in brain lysate | [1] |
| Malondialdehyde (MDA) | 80 mg/kg | Reduced levels in brain homogenate | [1] |
| Antioxidant Enzymes (SOD, Catalase, etc.) | 80 mg/kg | Increased activities in brain homogenate | [1] |
Table 2: In Vitro Activity of Related Coumarin Derivatives (as a proxy for this compound)
| Compound Class | Cell Line | Parameter | Value | Source |
| Coumarin Derivatives (LMDS-1, -2, -4) | SH-SY5Y | IC₅₀ (Cytotoxicity) | 24-25 µM | [3] |
| Coumarin Derivative (LM-031) | SH-SY5Y | IC₅₀ (Cytotoxicity) | 43 µM | [3] |
| Coumarin Derivatives | SH-SY5Y | Effective Neuroprotective Concentration | 10 µM | [3] |
Postulated Signaling Pathways and Experimental Workflows
Based on the observed biological activities of this compound and related coumarin compounds, two primary signaling pathways are likely involved in its mechanism of action: the Nrf2 antioxidant response pathway and a neurotrophin-mediated pro-survival pathway involving PI3K/Akt and ERK.
5.1. This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound solutions.
5.2. Postulated Neuroprotective Signaling Pathway of this compound
Caption: this compound's potential neuroprotective pathway.
5.3. Postulated Antioxidant Signaling Pathway of this compound
References
Dihydrosamidin Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin (DHS) is a khellactone ester, specifically 3′-O-isovaleroyl-4′-O-acetyl ester, a natural coumarin found in plants of the Apiaceae family, such as Phlojodicarpus komarovii.[1][2] Recent in vivo research has highlighted its potential as a neuroprotective agent, particularly in the context of cerebral ischemia-reperfusion injury. Its mechanism of action appears to be linked to the modulation of energy metabolism and the enhancement of endogenous antioxidant defense systems.[1][2]
These application notes provide a summary of the currently available in vivo dosage information for this compound and a detailed experimental protocol for its use in a rat model of cerebral ischemia-reperfusion. Additionally, a proposed signaling pathway and a general experimental workflow are visualized to guide researchers in designing their studies.
Quantitative Data Summary
The available quantitative data for in vivo studies of this compound is currently limited to a single key study. The data is summarized in the table below for clarity and ease of comparison.
| Animal Model | Indication | Dosage | Administration Route | Dosing Regimen | Observed Effects | Reference |
| Wistar Rats | Cerebral Ischemia-Reperfusion Injury | 80 mg/kg | Intragastric | Daily for 14 days prior to injury induction | Neuroprotection, reduced neuronal death, decreased serum neuron-specific enolase, increased neurotrophic factors (BDNF, GDNF), increased VEGF-A, enhanced antioxidant defenses (increased SOD, CAT, GPx, GR activity), modulated energy metabolism. | [1][3][2] |
Proposed Signaling Pathway
This compound administration has been shown to increase the activity of several key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][3] This profile strongly suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. While direct modulation of Nrf2 by this compound has not yet been explicitly demonstrated, it represents a highly plausible mechanism of action based on its observed downstream effects.
Under conditions of oxidative stress, such as ischemia-reperfusion, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a suite of protective genes, including those for the antioxidant enzymes mentioned above.
Caption: Proposed Nrf2 signaling pathway for this compound's antioxidant effects.
Experimental Protocols
This section details the methodology for an in vivo study of this compound in a rat model of cerebral ischemia-reperfusion, based on the published literature.[1][3][4][5]
Animal Model and Housing
-
Species: Male Wistar rats (230–280 g).
-
Housing: Animals should be housed in standard polycarbonate cages at a controlled temperature (25 ± 2 °C) and humidity (~70%) with a 12-hour light/dark cycle.[5]
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.[5]
-
Diet: Provide standard pellet feed and water ad libitum. Animals should be fasted overnight before surgery with free access to water.[4][5]
This compound Formulation and Administration
-
Compound: this compound (DHS) powder.
-
Vehicle: A solution of 10% Dimethyl sulfoxide (DMSO) in a suitable aqueous buffer (e.g., sterile saline or PBS).
-
Preparation:
-
Calculate the total amount of DHS required based on the dosage (80 mg/kg) and the number and weight of the animals.
-
Prepare the 10% DMSO vehicle.
-
Dissolve the DHS powder in the vehicle to achieve the final desired concentration for administration. Ensure the solution is homogenous.
-
-
Administration:
-
Route: Intragastric gavage.[3]
-
Regimen: Administer the DHS solution once daily for 14 consecutive days prior to the induction of ischemia-reperfusion.
-
Control Group: The negative control group should receive the vehicle (10% DMSO) on the same schedule.
-
Cerebral Ischemia-Reperfusion Model (Bilateral Common Carotid Artery Occlusion)
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., 3% pentobarbital sodium at 2 ml/kg, intraperitoneally).[4]
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position and maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the neck muscles.
-
Carefully dissect the tissue to locate both common carotid arteries (CCAs).
-
Isolate the CCAs from the surrounding nerves and sheath.
-
Induce ischemia by occluding both CCAs using non-traumatic arterial clips.
-
Confirm the occlusion by observing the color change in the central arteries.
-
After the ischemic period (e.g., 60 minutes), remove the clips to allow reperfusion of blood flow.[4]
-
Suture the incision and allow the animal to recover.
-
-
Sham Group: A sham-operated control group should undergo the same surgical procedure, including the isolation of the CCAs, but without the application of the arterial clips.[3][4]
Post-Operative Care and Endpoint Analysis
-
Monitoring: Monitor the animals for recovery from anesthesia and any signs of distress.
-
Endpoint: At a predetermined time point after reperfusion (e.g., 24 hours), euthanize the animals for tissue and blood collection.[3]
-
Sample Collection:
-
Blood: Collect blood via cardiac puncture for serum analysis (e.g., neuron-specific enolase).
-
Brain Tissue: Perfuse the brain with cold saline, followed by 4% paraformaldehyde for histological analysis or harvest fresh for biochemical assays.
-
-
Biochemical Assays: Homogenize brain tissue to measure levels of neurotrophic factors (BDNF, GDNF, VEGF-A), markers of oxidative stress (malondialdehyde), and the activity of antioxidant enzymes (SOD, CAT, GPx, GR).[1][3][2]
-
Histology: Analyze brain sections for neuronal death and infarct volume using staining methods like TTC (2,3,5-triphenyltetrazolium chloride) or Nissl staining.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Danhong Injection Attenuates Cerebral Ischemia-Reperfusion Injury in Rats Through the Suppression of the Neuroinflammation [frontiersin.org]
- 5. Eventual analysis of global cerebral ischemia-reperfusion injury in rat brain: a paradigm of a shift in stress and its influence on cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Dihydrosamidin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the therapeutic potential of Dihydrosamidin (DHS), a khellactone ester with demonstrated neuroprotective properties. The following protocols and experimental designs are intended to guide researchers in confirming its mechanism of action and exploring its effects on key signaling pathways.
Introduction to this compound (DHS)
This compound is a natural compound found in plants of the Apiaceae family, such as Phlojodicarpus komarovii.[1][2] Preclinical studies have shown that DHS exhibits significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[1][2] Its reported mechanisms of action include the promotion of neuroplasticity, modulation of energy metabolism, and enhancement of endogenous antioxidant defenses.[1][2] Specifically, DHS has been observed to increase the levels of neurotrophic factors like Vascular Endothelial Growth Factor A (VEGF-A) and upregulate the activity of key antioxidant enzymes.[1][2]
Proposed Signaling Pathways for Investigation
Based on the observed biological effects of DHS, two primary signaling pathways are proposed for investigation to elucidate its molecular mechanism of action: the CREB signaling pathway for its role in promoting neuronal survival and plasticity, and the Nrf2 signaling pathway for its central role in the antioxidant response.
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[3] Activation of CREB, typically through phosphorylation, leads to the transcription of genes involved in neuroprotection, including neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[3] Given that DHS increases neurotrophic factor levels, it is hypothesized that it may act through the activation of the CREB pathway.
Figure 1: Hypothesized CREB signaling pathway activated by this compound.
Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4][5] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for Superoxide Dismutase (SOD) and Catalase.[4][5][6] The observed increase in antioxidant enzyme activity by DHS suggests its potential to activate the Nrf2 pathway.
Figure 2: Hypothesized Nrf2 signaling pathway activated by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of DHS on the proposed signaling pathways and for confirming its known biological activities.
Cell Culture and Treatment
-
Cell Lines:
-
For neuroprotection assays: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
For antioxidant assays: A cell line susceptible to oxidative stress (e.g., HepG2 or SH-SY5Y).
-
-
Culture Conditions: Maintain cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
DHS Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A dose-response study is recommended to determine the optimal concentration.
Neuroprotection Assay (e.g., against H₂O₂-induced toxicity)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of DHS for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) for a duration determined by preliminary experiments to induce significant cell death.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
Western Blot Analysis for Signaling Pathway Components
-
Protein Extraction: After treatment with DHS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against pCREB, CREB, Nrf2, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Antioxidant Enzyme Activity
-
Sample Preparation: Prepare cell lysates as described for Western blotting.
-
Superoxide Dismutase (SOD) Activity Assay:
-
Utilize a commercially available SOD assay kit that measures the inhibition of the reduction of a tetrazolium salt by superoxide anions generated by a xanthine oxidase system.
-
Follow the manufacturer's protocol to measure the absorbance at the specified wavelength and calculate the SOD activity.
-
-
Catalase Activity Assay:
-
Use a commercial catalase assay kit that measures the decomposition of H₂O₂.
-
The assay typically involves monitoring the decrease in H₂O₂ concentration spectrophotometrically.
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
| Experiment | Parameter Measured | Control Group | DHS-Treated Group (Concentration) | Fold Change/ % Activity |
| Neuroprotection Assay | Cell Viability (%) | |||
| Western Blot | pCREB/CREB Ratio | |||
| Nuclear Nrf2 Levels | ||||
| Enzyme Activity Assays | SOD Activity (U/mg protein) | |||
| Catalase Activity (U/mg protein) |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for investigating the effects of this compound.
Figure 3: Overall experimental workflow for this compound research.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Neuroprotective Effects of Two Herbal Ingredients via CREB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer [mdpi.com]
Dihydrosamidin: Application Notes and Protocols for Studying Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin (DHS) is a khellactone ester found in plants of the Apiaceae family.[1] Recent research has highlighted its potential role in modulating cellular energy metabolism, specifically by influencing the activity of key mitochondrial enzymes.[1] In a study investigating its effects in a rat model of cerebral ischemia-reperfusion injury, administration of this compound was found to increase the activities of both NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II) in brain cells.[1] This suggests that this compound may act as a positive modulator of the mitochondrial electron transport chain (ETC).
These findings open up avenues for utilizing this compound as a tool compound in research settings to explore the enhancement of mitochondrial function. These application notes provide a framework and detailed protocols for researchers to investigate and characterize the effects of this compound on various aspects of mitochondrial biology.
Mechanism of Action
This compound is reported to enhance the activity of both Complex I and Complex II of the mitochondrial electron transport chain.[1] This dual action suggests a potential to increase overall mitochondrial respiration and ATP production. The precise molecular interactions through which this compound exerts these effects are still under investigation.
Caption: this compound's points of action on the ETC.
Data Presentation
While a peer-reviewed study reports that this compound increases the activity of mitochondrial Complex I and Complex II, the specific quantitative data from this publication was not accessible.[1] The table below is provided as a template for researchers to collate their own data when evaluating the effects of this compound using the protocols provided.
| Parameter Measured | Control (Vehicle) | This compound (Specify Conc.) | % Change | p-value |
| Complex I Activity (nmol/min/mg) | ... | ... | ... | ... |
| Complex II Activity (nmol/min/mg) | ... | ... | ... | ... |
| Basal Oxygen Consumption Rate | ... | ... | ... | ... |
| ATP-linked OCR | ... | ... | ... | ... |
| Maximal Respiration | ... | ... | ... | ... |
| Mitochondrial Membrane Potential | ... | ... | ... | ... |
| Cellular ATP Levels (RLU/µg protein) | ... | ... | ... | ... |
| Mitochondrial ROS Production | ... | ... | ... | ... |
Experimental Protocols
The following protocols are standard methods for assessing mitochondrial function and can be adapted to study the effects of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for the desired effect.
References
Application of Dihydrosamidin in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosamidin (DHS) is a khellactone ester, specifically 3'-O-isovaleroyl-4'-O-acetyl-khellactone, naturally occurring in plants of the Apiaceae family, such as Phlojodicarpus komarovii.[1] As a member of the coumarin class of compounds, DHS has emerged as a molecule of interest in drug discovery, particularly for its potential neuroprotective properties.[1] Preclinical research has demonstrated its efficacy in mitigating neuronal damage in models of cerebral ischemia-reperfusion injury, suggesting its therapeutic potential for stroke and other neurodegenerative conditions.[1]
This document provides detailed application notes on the known biological effects of this compound and protocols for its investigation, based on currently available scientific literature. The information presented herein is intended to guide researchers in exploring the therapeutic potential of this promising natural product.
Mechanism of Action and Biological Effects
The primary reported application of this compound in a drug discovery context is its neuroprotective activity. A key study has elucidated a multi-faceted mechanism of action in a rat model of cerebral ischemia-reperfusion injury.[1] The proposed mechanism involves the modulation of neurotrophic factors, enhancement of energy metabolism, and fortification of antioxidant defenses.[1]
Neurotrophic Factor Modulation
This compound administration has been shown to increase the levels of crucial neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in brain lysate following ischemic injury.[1] This suggests that DHS may promote neuroplasticity and neuronal survival in the face of ischemic stress.
Energy Metabolism Enhancement
DHS has been observed to influence energy metabolism within brain cells by:
-
Reducing lactate levels.[1]
-
Enhancing the activity of pyruvate kinase.[1]
-
Increasing the activities of NADH dehydrogenase and succinate dehydrogenase.[1]
These effects indicate that this compound may help maintain cellular energy homeostasis under ischemic conditions by modulating glycolysis and oxidative phosphorylation.[1]
Antioxidant Defenses
A significant aspect of this compound's neuroprotective effect is its ability to bolster the brain's antioxidant capacity. It has been shown to:
-
Reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]
-
Increase the activities of key antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx).[1]
-
Increase the levels of reduced glutathione (GSH) in brain homogenate.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from the primary study on this compound. It is important to note that this data is derived from a single preclinical study and further research is required to establish a comprehensive dose-response profile and therapeutic window.
| Parameter | Value | Species/Model | Source |
| In Vivo Efficacy | |||
| Dosage | 80 mg/kg | Wistar rats | [1] |
| Administration Route | Not specified | Wistar rats | [1] |
| Model | Bilateral transient occlusion of the common carotid artery | Wistar rats | [1] |
| Source Concentration | |||
| This compound in Phlojodicarpus komarovii | 95 mg/g | Plant material | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective effects.
Protocol 1: In Vivo Model of Cerebral Ischemia-Reperfusion
Objective: To induce a transient global cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.
Model: Bilateral transient occlusion of the common carotid artery (BCCAO) in Wistar rats.
Materials:
-
Wistar rats (male, specific weight range, e.g., 250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, micro-vessel clips)
-
Suture material
-
This compound solution (vehicle to be determined based on solubility)
-
Saline solution (for control group)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Place the animal in a supine position and make a midline cervical incision to expose the underlying muscles.
-
Carefully dissect the sternocleidomastoid muscles to locate the common carotid arteries.
-
Separate the carotid arteries from the vagus nerve and surrounding tissues.
-
Pass a suture under each common carotid artery.
-
Induce ischemia by occluding both common carotid arteries simultaneously using micro-vessel clips for a predetermined duration (e.g., 30 minutes).
-
Administer this compound (e.g., 80 mg/kg) or vehicle to the respective animal groups at the onset of occlusion or reperfusion.
-
After the ischemic period, remove the clips to allow for reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia.
-
Monitor the animal for a specified period (e.g., 24 or 48 hours) before humane euthanasia and tissue collection for further analysis.
Protocol 2: Measurement of Neurotrophic Factors
Objective: To quantify the levels of neurotrophic factors (e.g., BDNF, VEGF-A) in brain tissue homogenates.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Brain tissue (e.g., hippocampus, cortex) from experimental animals
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
Commercially available ELISA kits for the specific neurotrophic factors of interest
-
Microplate reader
Procedure:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-30 minutes.
-
Collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubation with a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of the neurotrophic factor in the samples based on the standard curve and normalize to the total protein concentration.
Protocol 3: Assessment of Energy Metabolism Enzymes
Objective: To measure the activity of key enzymes involved in energy metabolism in brain tissue.
Methods: Spectrophotometric enzyme activity assays.
A. Pyruvate Kinase (PK) Activity Assay
-
Principle: The activity of PK is determined by a coupled enzyme assay where the pyruvate produced is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the PK activity.
-
Reaction Mixture: Prepare a reaction buffer containing triethanolamine buffer, MgCl₂, KCl, ADP, phosphoenolpyruvate, NADH, and an excess of LDH.
-
Procedure:
-
Add brain tissue homogenate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
-
B. NADH Dehydrogenase (Complex I) Activity Assay
-
Principle: The activity is measured by following the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, and NADH.
-
Procedure:
-
Add isolated mitochondria or brain homogenate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm.
-
The activity is calculated based on the rate of NADH consumption.
-
C. Succinate Dehydrogenase (Complex II) Activity Assay
-
Principle: The activity is determined by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate, and the electron acceptor.
-
Procedure:
-
Add brain tissue homogenate or isolated mitochondria to the reaction mixture.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 570 nm for MTT formazan).
-
Calculate the enzyme activity based on the rate of reduction of the electron acceptor.
-
Protocol 4: Evaluation of Antioxidant Status
Objective: To measure markers of oxidative stress and the activity of antioxidant enzymes.
Methods: Spectrophotometric assays.
A. Malondialdehyde (MDA) Assay (TBARS Assay)
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.
-
Procedure:
-
Incubate brain homogenate with TBA reagent at high temperature (e.g., 95°C).
-
After cooling, measure the absorbance of the supernatant at approximately 532 nm.
-
Calculate the MDA concentration using a standard curve.
-
B. Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.
-
Procedure:
-
Prepare a reaction mixture containing xanthine, xanthine oxidase, and the chromogen.
-
Add the brain homogenate to the reaction mixture.
-
Measure the absorbance at the appropriate wavelength.
-
The percentage of inhibition of the color reaction is proportional to the SOD activity.
-
C. Catalase (CAT) Activity Assay
-
Principle: The decomposition of hydrogen peroxide (H₂O₂) by catalase is monitored by the decrease in absorbance at 240 nm.
-
Procedure:
-
Add brain homogenate to a solution of H₂O₂ in phosphate buffer.
-
Immediately measure the decrease in absorbance at 240 nm.
-
Calculate the enzyme activity based on the rate of H₂O₂ decomposition.
-
D. Glutathione Peroxidase (GPx) and Glutathione Reductase (GR) Activity Assays
-
Principle: These are coupled enzyme assays that involve monitoring the oxidation of NADPH at 340 nm.
-
GPx Procedure: The reaction mixture contains glutathione, glutathione reductase, NADPH, and a substrate for GPx (e.g., cumene hydroperoxide or H₂O₂). The rate of NADPH disappearance is proportional to GPx activity.
-
GR Procedure: The reaction mixture contains oxidized glutathione (GSSG) and NADPH. The rate of NADPH oxidation is directly proportional to GR activity.
Visualizations
Caption: Proposed mechanism of this compound's neuroprotective effects.
Caption: Experimental workflow for evaluating this compound's neuroprotective effects.
Future Directions and Considerations
The current body of evidence for the application of this compound in drug discovery is promising but limited to a single primary preclinical study. To further validate its therapeutic potential, the following areas of research are critical:
-
Dose-Response Studies: Establishing a clear dose-response relationship for its neuroprotective effects is essential.
-
In Vitro Studies: Investigating the effects of this compound in neuronal cell culture models would provide valuable insights into its direct cellular mechanisms and help to determine its efficacy in protecting against various neurotoxic insults, such as glutamate-induced excitotoxicity and oxidative stress.
-
Pharmacokinetics and Bioavailability: A comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) studies, is necessary to understand its drug-like properties.
-
Toxicology: In-depth toxicological studies are required to assess the safety profile of this compound.
-
Exploration of Other Therapeutic Areas: Given its antioxidant and metabolic modulatory effects, the potential of this compound in other disease areas characterized by oxidative stress and metabolic dysfunction warrants investigation.
References
Application Notes and Protocols for Dihydrosamidin as a Potential Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydrosamidin (DHS) is a khellactone ester, specifically 3'-O-isovaleroyl-4'-O-acetyl ester, a natural compound found in plants of the Apiaceae family, such as Phlojodicarpus komarovii.[1][2] It is a derivative of Samidin, a known vasodilatory agent.[3] Recent preclinical research has highlighted its significant neuroprotective potential, particularly in the context of cerebral ischemia-reperfusion injury.[1][2] These notes provide an overview of its mechanism of action, a summary of preclinical data, and detailed protocols for its evaluation.
Mechanism of Action in Neuroprotection
This compound demonstrates a multi-faceted mechanism of action in protecting neuronal cells following an ischemia-reperfusion event. Its therapeutic effects are primarily attributed to the modulation of energy metabolism, enhancement of antioxidant defenses, and promotion of neuroplasticity.[1][2]
-
Promotion of Neuroplasticity: DHS administration increases the levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in the brain. This action helps prevent neuronal death and reduces the levels of neuron-specific enolase (NSE), a marker of neuronal injury, in the blood serum.[1][2]
-
Modulation of Energy Metabolism: The compound positively influences cellular energy pathways by reducing lactate levels and enhancing the activity of key enzymes like pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase in brain cells.[1][2]
-
Enhancement of Antioxidant Defenses: DHS mitigates oxidative stress by decreasing levels of malondialdehyde (a marker of lipid peroxidation) and boosting the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione reductase, and glutathione peroxidase. It also increases the concentration of reduced glutathione in brain tissue.[1][2]
Preclinical Data Summary
The following table summarizes the key quantitative findings from a preclinical study evaluating this compound in a rat model of cerebral ischemia-reperfusion.
| Parameter | Effect Observed | Model System | Dosage | Reference |
| Neuroprotection | Prevention of neuronal death | Wistar rats with bilateral transient occlusion of common carotid arteries | 80 mg/kg | [1][2] |
| Neuronal Injury Marker | Decreased neuron-specific enolase (NSE) in blood serum | Wistar rats with ischemia-reperfusion | 80 mg/kg | [1][2] |
| Neurotrophic Factors | Increased levels in brain lysate | Wistar rats with ischemia-reperfusion | 80 mg/kg | [1][2] |
| Vascular Endothelial Growth Factor A (VEGF-A) | Increased levels in brain lysate | Wistar rats with ischemia-reperfusion | 80 mg/kg | [1][2] |
| Energy Metabolism | Reduced lactate, enhanced pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase activity | Wistar rats with ischemia-reperfusion | 80 mg/kg | [1][2] |
| Oxidative Stress | Reduced malondialdehyde (MDA), increased SOD, catalase, glutathione reductase, and glutathione peroxidase activity | Wistar rats with ischemia-reperfusion | 80 mg/kg | [1][2] |
Experimental Protocols
The following protocols are generalized methodologies based on the experiments cited in the literature for evaluating the therapeutic potential of this compound.
Protocol 3.1: In Vivo Model of Cerebral Ischemia-Reperfusion
This protocol describes the induction of cerebral ischemia-reperfusion in rats, a model used to test the efficacy of this compound.[1][2]
Materials:
-
Wistar rats (male, 250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, micro-vessel clips)
-
This compound solution (formulated for intraperitoneal or intravenous injection)
-
Vehicle control solution
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia. Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the surrounding nerves and tissues.
-
Induce ischemia by occluding both common carotid arteries simultaneously using micro-vessel clips for a predetermined duration (e.g., 30 minutes).
-
Administer this compound (80 mg/kg) or vehicle control at the onset of occlusion or reperfusion, as per the study design.
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Monitor the animal for a specified period (e.g., 24-72 hours) before collecting samples for analysis.
Protocol 3.2: Assessment of Energy Metabolism Markers
This protocol outlines the general steps for measuring key enzymes and metabolites related to energy metabolism in brain tissue homogenates.
Materials:
-
Brain tissue homogenate (prepared in appropriate buffer)
-
Spectrophotometer or plate reader
-
Commercial assay kits for Lactate, Pyruvate Kinase, NADH Dehydrogenase (Complex I), and Succinate Dehydrogenase (Complex II).
General Procedure (Example using a commercial kit):
-
Prepare brain tissue homogenates in the buffer supplied with the assay kit or a suitable buffer (e.g., PBS with protease inhibitors).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard method (e.g., BCA or Bradford assay) for normalization.
-
Follow the specific instructions provided with each commercial assay kit. This typically involves:
-
Adding the sample (supernatant) to a microplate well.
-
Adding a reaction mixture containing substrates and cofactors.
-
Incubating for a specific time at a controlled temperature.
-
Measuring the change in absorbance or fluorescence at a specific wavelength.
-
-
Calculate the enzyme activity or metabolite concentration based on a standard curve and normalize the results to the total protein concentration.
Protocol 3.3: Evaluation of Antioxidant Status
This protocol provides a general methodology for assessing markers of oxidative stress and antioxidant enzyme activity.
Materials:
-
Brain tissue homogenate
-
Spectrophotometer or plate reader
-
Commercial assay kits for Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase, Glutathione Reductase (GR), and Glutathione Peroxidase (GPx).
General Procedure:
-
Use the same brain tissue supernatant prepared for the energy metabolism assays.
-
MDA Assay (TBARS method):
-
Mix the sample with a solution containing thiobarbituric acid (TBA).
-
Heat the mixture (e.g., 95°C for 60 minutes) to allow MDA to react with TBA.
-
Cool the samples and measure the absorbance of the resulting pink-colored product (typically at 532 nm).
-
-
Enzyme Activity Assays (SOD, Catalase, GR, GPx):
-
Follow the specific instructions for each commercial assay kit. These assays are typically colorimetric or fluorometric and measure the rate of substrate conversion.
-
For example, a SOD assay often measures the inhibition of a reaction that produces a colored product, while a catalase assay measures the decomposition of hydrogen peroxide.
-
-
Calculate the results based on the standard curves and instructions provided by the kit manufacturer. Normalize data to the total protein concentration of the sample.
Application Notes for Researchers
-
Potential Therapeutic Areas: While the primary evidence for this compound's efficacy is in cerebral ischemia-reperfusion, its potent antioxidant and metabolic regulatory properties suggest it could be investigated for other neurological conditions involving oxidative stress, such as Alzheimer's disease, Parkinson's disease, or traumatic brain injury.
-
Formulation and Bioavailability: this compound is a khellactone ester, which may influence its solubility and bioavailability. Future research should focus on developing stable formulations for oral or parenteral administration and conducting pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Dose-Response Studies: The effective dose of 80 mg/kg in rats is a starting point. Comprehensive dose-response studies are necessary to determine the optimal therapeutic window and to identify any potential toxicity at higher doses.
-
Target Identification: The current understanding of the mechanism is based on downstream effects. Further research using techniques like proteomics, transcriptomics, and targeted molecular assays is needed to identify the primary molecular targets of this compound. This will provide a more complete picture of its signaling pathways and facilitate further drug development.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 21311-66-0 [chemicalbook.com]
Troubleshooting & Optimization
Dihydrosamidin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrosamidin, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural product belonging to the coumarin family of compounds.[1] Its chemical formula is C₂₁H₂₄O₇ and it has a molecular weight of approximately 388.4 g/mol .
Q2: What is the expected aqueous solubility of this compound?
Q3: How can I dissolve this compound for my experiments?
For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% for DMSO in cell culture).
Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation in Aqueous Media below for detailed steps to address this problem.
Troubleshooting Guides
Guide 1: Dissolving this compound and Preparing Stock Solutions
This guide provides a step-by-step protocol for dissolving this compound and preparing a stock solution for use in aqueous-based experiments.
Objective: To prepare a clear, concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the Desired Stock Concentration: Based on your experimental needs, decide on a suitable concentration for your stock solution (e.g., 10 mM, 20 mM).
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Guide 2: Troubleshooting Compound Precipitation in Aqueous Media
This guide provides a systematic approach to troubleshoot and resolve issues of this compound precipitation when diluting a stock solution into an aqueous medium.
Problem: The compound precipitates out of solution upon dilution into the experimental buffer or cell culture medium.
Workflow for Troubleshooting Precipitation:
References
Technical Support Center: Dihydrosamidin Solubility
Welcome to the technical support center for Dihydrosamidin. This resource provides researchers, scientists, and drug development professionals with detailed guidance on handling and solubilizing this compound, particularly using Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Q1: My this compound powder is not dissolving in DMSO, even at a low concentration. What should I do?
Possible Causes:
-
Low-Quality DMSO: The DMSO may have absorbed water, which can significantly reduce its solvating power for hydrophobic compounds.
-
Insufficient Agitation: The compound may require more energy to dissolve.
-
Compound Purity: Impurities in the this compound powder can affect solubility.
Solutions:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO. Keep the bottle tightly sealed to prevent water absorption.
-
Increase Agitation: After adding DMSO to the powder, vortex the solution gently for 1-2 minutes.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[3] Be cautious, as excessive heat can degrade the compound. Do not exceed 40°C.[2]
-
Sonication: Use a bath sonicator for 5-10 minutes to break up powder aggregates and enhance dissolution.
-
Verify Purity: If solubility issues persist, consider verifying the purity of your this compound lot.
Q2: this compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and how can I fix it?
This common problem is known as "solvent-shifting" precipitation.[4] this compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is added to the buffer, the compound crashes out of the solution.[4]
Solutions:
-
Stir While Adding: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing.[1][3] This helps to rapidly disperse the compound, preventing localized high concentrations that lead to precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution.[3][5] For example, dilute the 100 mM DMSO stock to 10 mM in media, then dilute that solution to your final 10 µM concentration.
-
Lower Final Concentration: The final concentration of this compound may be above its thermodynamic solubility limit in the aqueous buffer.[3] Try working with a lower final concentration.
-
Pre-warm the Buffer: Ensure your aqueous buffer or cell culture medium is pre-warmed to your experimental temperature (e.g., 37°C) before adding the DMSO stock.[3]
-
Use Co-solvents: For challenging in vivo preparations, consider using a co-solvent system. Common co-solvents include PEG400, Tween 80, or carboxymethylcellulose (CMC-Na).[5]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (DHS) is a khellactone ester, a type of natural coumarin found in plants of the Apiaceae family.[6] It has been investigated for its potential neuroprotective effects.[6][7] Its chemical structure is largely non-polar, leading to poor water solubility.[4]
Q2: What is the maximum recommended concentration of this compound in a DMSO stock solution?
While specific solubility data is not widely published, a common starting point for hydrophobic compounds is to prepare a stock solution in the range of 10-50 mM in 100% DMSO. It is always best to determine the solubility empirically for your specific lot of the compound.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[4][5] It is critical to run a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.[5]
Q4: How should I store my this compound solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[5]
-
DMSO Stock Solution: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Aqueous Working Solutions: These should be prepared fresh for each experiment and should not be stored.[8]
Q5: What is the difference between kinetic and thermodynamic solubility?
Understanding this difference is key to troubleshooting precipitation.
-
Kinetic Solubility: This is the concentration achieved when a DMSO stock is rapidly diluted into an aqueous buffer. It often represents an unstable, supersaturated state.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the maximum amount of a compound is stably dissolved.[3] A solution might appear clear initially (kinetic solubility) but precipitate over time as it settles to its lower thermodynamic solubility limit.[3]
Data Presentation
Table 1: Solubility Profile of this compound
The following data are illustrative for a typical hydrophobic small molecule and should be confirmed experimentally.
| Solvent | Solubility (Estimated) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 128 mM) | Preferred solvent for stock solutions. |
| Ethanol | ~10 mg/mL | Limited solubility; may require warming. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes[1]
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 1 L/1000 mL * 388.42 g/mol * 1000 mg/g * 1 mL = 19.42 mg
-
Weigh Compound: Carefully weigh out 19.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Gently vortex the tube for 1-2 minutes until the powder is completely dissolved.[1] If needed, sonicate in a water bath for 5-10 minutes.
-
Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in separate tubes to minimize freeze-thaw cycles. Store at -80°C.[5]
Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
Procedure:
-
Calculate Dilution: A 1:1000 dilution is required to go from a 50 mM stock to a 50 µM working solution. This will result in a final DMSO concentration of 0.1%.[8]
-
Prepare Medium: Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
Perform Dilution: While gently vortexing the tube of medium, add 1 µL of the 50 mM DMSO stock solution dropwise.[11]
-
Mix and Use: Continue to mix for another 10-15 seconds to ensure homogeneity. Use this freshly prepared working solution immediately for your experiment. Visually inspect for any signs of precipitation.[4]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C21H24O7 | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Compound: this compound (CHEMBL3039391) - ChEMBL [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
Dihydrosamidin Stability in Various Solvents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of Dihydrosamidin in different solvents. This compound, a member of the coumarin family, is susceptible to degradation under certain conditions.[1] This guide offers troubleshooting advice and frequently asked questions to assist researchers in designing and executing experiments, ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage recommendations for this compound?
A1: this compound should be stored at -20°C in a freezer under an inert atmosphere to minimize degradation.
Q2: To which types of degradation is this compound most susceptible?
A2: As a coumarin derivative, this compound is primarily susceptible to hydrolytic and oxidative degradation. The lactone ring in the coumarin structure is prone to hydrolysis, especially under basic conditions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of coumarin compounds is generally pH-dependent. Degradation tends to increase in alkaline (high pH) conditions due to the hydrolysis of the lactone ring. Acidic and neutral conditions are generally more favorable for the stability of coumarins.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: While specific data for this compound is limited, methanol or a methanol-water mixture is commonly used for dissolving coumarins. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice, though its long-term effects on this compound stability at room temperature should be monitored. It is advisable to prepare fresh solutions for experiments whenever possible and store stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | 1. Verify Storage Conditions: Ensure this compound is stored at -20°C under an inert atmosphere. 2. Use Fresh Solutions: Prepare this compound solutions immediately before use. If using a stock solution, assess its stability over the experiment's duration. 3. Control pH: If using aqueous buffers, maintain a pH in the neutral to slightly acidic range. Avoid highly basic conditions. 4. Minimize Light Exposure: Protect solutions from direct light, as coumarins can be photosensitive. |
| Loss of compound activity in biological assays | This compound degradation in the assay medium. | 1. Assess Medium Stability: Perform a preliminary experiment to determine the stability of this compound in the specific cell culture or assay medium over the incubation period. 2. Solvent Concentration: If using a DMSO stock, ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced degradation or cellular toxicity. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To identify potential degradation products, subject a this compound solution to stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method. 2. Optimize HPLC Method: Ensure the HPLC method can separate the parent this compound peak from all potential degradation product peaks. |
Stability of Coumarin Derivatives in Common Solvents (Qualitative)
| Solvent | General Stability of Coumarins | Considerations for this compound |
| Dimethyl Sulfoxide (DMSO) | Generally good for short-term storage of stock solutions at low temperatures. | Prepare fresh dilutions for experiments. Long-term storage at room temperature may lead to degradation. |
| Ethanol | Fair stability, particularly for short-term use. | Suitable for preparing solutions for immediate use. Protect from light. |
| Methanol | Commonly used for dissolving coumarins. Stability is generally acceptable for analytical purposes. | A good choice for preparing standards and samples for HPLC analysis. |
| Acetonitrile | Often used as a component of the mobile phase in HPLC; good short-term stability. | Suitable for analytical method development and sample preparation. |
| Aqueous Buffers | Stability is highly pH-dependent. Degradation is accelerated at high pH. | Maintain pH below 7 for enhanced stability. Avoid alkaline buffers. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve the stressed sample in methanol and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 24 hours. Analyze by HPLC.
-
Analysis: Analyze all samples by a suitable HPLC method to observe the degradation of this compound and the formation of new peaks.
Protocol: Stability-Indicating HPLC Method for this compound (Adapted from Coumarin Analysis)
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 60:40, v/v) or a gradient elution if necessary for better separation of degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of this compound (a common range for coumarins is 270-330 nm). |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | Sufficient to allow for the elution of the parent compound and all degradation products. |
System Suitability:
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Theoretical Plates: > 2000 for the this compound peak.
-
Resolution: > 2.0 between the this compound peak and the closest eluting degradation product peak.
Visualizing Experimental Workflows and Degradation Pathways
References
preventing Dihydrosamidin precipitation in media
Welcome to the Technical Support Center for Dihydrosamidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in media and to offer insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DHS) is a khellactone ester, a type of coumarin, naturally found in plants of the Apiaceae family. Recent research has highlighted its neuroprotective properties. DHS appears to exert its effects by modulating energy metabolism and enhancing antioxidant defenses within neuronal cells. Specifically, it has been shown to influence glycolysis and oxidative phosphorylation and to increase the activity of key antioxidant enzymes.[1]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a frequent issue. The primary causes include:
-
Low Aqueous Solubility: this compound, like many coumarins, has limited solubility in water-based solutions such as cell culture media.
-
High Final Concentration: The intended experimental concentration may surpass its solubility limit in the medium.
-
Solvent Shock: When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous medium, the compound can "crash out" of solution.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.
-
pH and Temperature: The pH of the medium and temperature fluctuations can significantly impact the solubility of pH-sensitive compounds.
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the media. | The compound's concentration exceeds its solubility limit in the aqueous media. | - Decrease the final concentration of this compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for the final dilution.- Perform serial dilutions of the stock solution in the culture medium rather than a single large dilution. |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature can affect solubility.- pH shift: The CO2 environment in an incubator can alter the media's pH.- Interaction with media components: The compound may interact with salts or proteins over time. | - Pre-warm the cell culture media to 37°C before adding this compound.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the stability of this compound in your specific media over the intended duration of the experiment. |
| Cloudiness or turbidity appears in the media. | This can indicate fine particulate precipitation or microbial contamination. | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review your sterile techniques. |
Data Presentation: Solubility of this compound and Related Coumarins
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | This compound is expected to have good solubility in DMSO. |
| Ethanol | ~ 5 mg/mL | Moderate solubility is expected. |
| Water | Sparingly soluble | Very low solubility is expected. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble | Similar to water, very low solubility is anticipated. |
Table 2: Factors Influencing this compound Solubility in Cell Culture Media
| Factor | Effect on Solubility | Recommendation |
| Final Concentration | Higher concentrations increase the risk of precipitation. | Determine the optimal concentration through a dose-response experiment, starting with low micromolar concentrations. |
| DMSO Concentration | Final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity. | Use a high-concentration stock in DMSO to minimize the volume added to the media. |
| Temperature | Pre-warming media to 37°C can help maintain solubility. | Always add this compound stock solution to pre-warmed media. |
| pH | The effect of pH on this compound solubility is not well-documented, but can be a factor for many compounds. | Ensure your media is properly buffered for the CO2 environment of your incubator. |
| Serum | Serum proteins can sometimes help to solubilize hydrophobic compounds. | If working in low-serum or serum-free conditions, solubility challenges may be more pronounced. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 388.41 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 3.88 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution: In a sterile conical tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete media. Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate dilution.
-
Prepare the final working solution: Add the required volume of the 100 µM intermediate dilution to your final volume of complete media. For example, to make 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed complete media.
-
Mix thoroughly by inverting the tube several times.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Signaling Pathways
This compound has been shown to exert neuroprotective effects by modulating energy metabolism and antioxidant pathways. The diagram below illustrates the potential signaling pathways influenced by this compound.
Caption: this compound signaling in neuroprotection.
Experimental Workflow
The following workflow outlines the key steps for preparing and using this compound in cell culture experiments to minimize precipitation.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Amidine-Based PAD Inhibitor Concentration for Cell Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using amidine-based pan-Peptidylarginine Deiminase (PAD) inhibitors, such as Cl-amidine, in cell-based assays. Given the limited specific information on "Dihydrosamidin" as a PAD inhibitor, this resource focuses on the well-characterized pan-PAD inhibitor Cl-amidine, whose principles of optimization are broadly applicable to other compounds in its class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pan-PAD inhibitor like Cl-amidine?
Cl-amidine is an irreversible pan-PAD inhibitor that targets multiple PAD isoforms, including PAD1, PAD2, PAD3, and PAD4.[1][2][3][4][5] It functions by covalently modifying a critical cysteine residue in the enzyme's active site, thereby preventing the conversion of arginine to citrulline on substrate proteins like histones.[1][4][6][7] This inhibition of citrullination blocks downstream processes such as chromatin decondensation and the formation of Neutrophil Extracellular Traps (NETs).[1][2][3][8]
Q2: What is a good starting concentration for my cell-based experiments?
A starting concentration should be determined based on the inhibitor's IC50 values and the specific cell line being used. For Cl-amidine, IC50 values for PAD isoforms are in the low micromolar range.[2][3][4] A common starting point for cell-based assays is between 5-10 µM.[9][10] However, a dose-response experiment is crucial to determine the optimal (effective and non-toxic) concentration for your specific model system, as cytotoxicity can vary significantly between cell types.[1][11]
Q3: Why am I observing high levels of cytotoxicity in my assay?
High cytotoxicity can occur for several reasons:
-
Concentration is too high: Many pan-PAD inhibitors, including Cl-amidine and its derivatives like BB-Cl-amidine, can be toxic to cells at concentrations as low as 1 µM, depending on the cell type and exposure time.[10][12][13]
-
Off-target effects: At higher concentrations, the inhibitor may have off-target effects unrelated to PAD inhibition.
-
Induction of Apoptosis: Cl-amidine has been shown to induce apoptosis and cell cycle arrest in a dose-dependent manner in various cell lines.[2][3][4][11][14] This may be a desired outcome in cancer studies but an unwanted side effect in others.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%).
Q4: I am not observing any inhibition of my target pathway. What could be wrong?
If you do not see an effect, consider the following:
-
Suboptimal Concentration: The concentration may be too low to effectively inhibit the target PAD enzymes in your cells. An IC50 value from a cell-free biochemical assay may not directly translate to a cellular context due to factors like cell permeability.
-
Compound Inactivity: Ensure the compound has been stored correctly (e.g., at -20°C or -80°C, protected from moisture) and has not degraded.[3]
-
Calcium-Dependence: PAD enzymes are calcium-dependent.[15] The intracellular calcium concentration must be sufficient to activate the PAD enzymes for you to observe an effect from their inhibition. Some experimental setups may require the use of a calcium ionophore like A23187 to stimulate PAD activity.[9]
-
Assay Sensitivity: Your readout may not be sensitive enough to detect subtle changes. Confirm target engagement by using a direct biochemical marker, such as Western blotting for citrullinated histone H3 (cit-H3).[1][8]
Q5: What are the essential controls for an experiment using a PAD inhibitor?
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Untreated Control: Cells that receive no treatment.
-
Positive Control (for inhibition): If possible, use a known stimulus (e.g., PMA, LPS, or a calcium ionophore) to induce PAD activity and citrullination, which you will then attempt to block with the inhibitor.[8][13][16]
-
Positive Control (for cytotoxicity): A compound known to induce cell death in your cell line can help validate your viability assay.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Cl-amidine against PAD Isoforms
| PAD Isoform | IC50 Value (µM) |
| PAD1 | 0.8 |
| PAD3 | 6.2 |
| PAD4 | 5.9 |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3][4]
Table 2: Exemplary Cellular Concentrations of Cl-amidine
| Cell Line Type | Application | Concentration Range (µM) | Observation |
| Human Leukemia (HL-60) | Cytotoxicity (IC50) | ~0.25 | Exhibits cytotoxic effects. |
| Human Breast Cancer | Cytotoxicity (IC50) | ~0.05 | Exhibits cytotoxic effects. |
| Human Colon Cancer (HT-29) | Cytotoxicity (IC50) | ~1 | Exhibits cytotoxic effects. |
| Human Glioma (U-87 MG) | Antiproliferative (IC50, 48h) | 150.4 | Induces apoptosis. |
| Human Bone (U2OS) | Cytotoxicity (EC50) | 160 | Reduces cell viability. |
| Pancreatic Cancer (Panc-1) | Extracellular Vesicle Release | 50 - 100 | Little effect on proliferation at 1h. |
| Dendritic Cells (DCs) | iNOS Suppression | 50 - 200 | Suppresses LPS-induced iNOS expression. |
This table provides examples; optimal concentrations must be determined empirically for each specific cell line and assay.[1][4][10][11][13]
Key Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response and Cell Viability Assay
This protocol uses a resazurin-based assay to measure cell viability and determine the cytotoxic threshold of the inhibitor.
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a density determined to ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a 2X stock concentration series of the PAD inhibitor in culture medium. A typical range to test is 0.1 µM to 200 µM. Also prepare a 2X vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X inhibitor dilutions to the appropriate wells, resulting in a final 1X concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a resazurin solution in PBS or culture medium (e.g., 0.15 mg/mL).[17] Add 10-20 µL of the resazurin solution to each well.[17][18]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. Viable cells will reduce the blue resazurin to pink, fluorescent resorufin.[17][18]
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[17]
-
Analysis: Plot the fluorescence intensity against the inhibitor concentration to generate a dose-response curve and determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Protocol 2: Confirming PAD Inhibition via Western Blot for Citrullinated Histone H3
This protocol verifies that the inhibitor is blocking its intended target within the cell.
-
Cell Culture and Treatment: Plate cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the PAD inhibitor at the determined optimal, non-toxic concentration for a chosen time (e.g., 1-4 hours). Include vehicle-treated controls.
-
Stimulation (Optional): To induce a strong citrullination signal, treat the cells with a stimulant such as a calcium ionophore (e.g., 5 µM A23187) for the last 15-30 minutes of the inhibitor incubation period.
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against citrullinated Histone H3 (e.g., anti-cit-H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL (chemiluminescence) substrate.
-
Analysis: Compare the intensity of the cit-H3 bands between the untreated, vehicle-treated, and inhibitor-treated samples. A decrease in the cit-H3 signal in the inhibitor-treated lane confirms target engagement. Use an antibody for total Histone H3 or a housekeeping protein (e.g., GAPDH) as a loading control.
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. "Chlor-Amidine, A Novel PAD Inhibitor, As An Effective Drug For The Tre" by Erin Witalison [scholarcommons.sc.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. frontiersin.org [frontiersin.org]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures [mdpi.com]
- 11. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells [mdpi.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dihydrosamidin HPLC Analysis
Welcome to the technical support center for Dihydrosamidin HPLC analysis. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Troubleshooting Guides
This section addresses specific chromatographic problems in a question-and-answer format.
Peak Shape Issues
Q1: Why is my this compound peak tailing?
Peak tailing, where a peak has an asymmetrical tail, can compromise quantification and resolution.[1] It is often quantified by a tailing factor greater than 1.[2]
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | For basic analytes, free silanol groups on the silica packing can cause tailing.[2] Use a mobile phase with a buffer (e.g., phosphate) at an appropriate pH to suppress these interactions or add a competing base like triethylamine in small concentrations.[3] Consider using an end-capped column. |
| Column Overload | Injecting too much sample can lead to peak tailing.[3][4] To verify, dilute your sample and inject a smaller volume or concentration. If the peak shape improves, this was the likely cause.[5] |
| Column Contamination/Void | Contaminants from the sample matrix can accumulate on the column inlet frit or packing material, causing peak distortion.[4][5] A void at the column inlet can also cause tailing.[3] Try backflushing the column. If this doesn't work, replace the guard column and, if necessary, the analytical column.[4] |
| Mismatched Mobile Phase pH | If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Q2: Why is my this compound peak splitting or showing shoulders?
Split peaks can appear as two closely eluting peaks or a "shoulder" on the main peak, making accurate integration difficult.
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Partially Blocked Column Frit | Particulates from the sample or system can clog the inlet frit, distorting the flow path.[4][6] This often affects all peaks in the chromatogram.[6] Try reversing and flushing the column. If the problem persists, the frit or the entire column may need replacement. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[7] Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[8] |
| Column Void or Channeling | A void or channel in the column packing material can create multiple paths for the analyte, resulting in a split peak.[6][9] This issue is typically irreversible, and the column needs to be replaced.[6] |
| Co-eluting Impurity | The split peak might actually be two different, unresolved components.[6] To check this, try altering the separation conditions (e.g., change the mobile phase composition or gradient slope) to see if the two peaks resolve.[5][10] |
Retention Time Issues
Q3: Why is the retention time of my this compound peak shifting or drifting?
Inconsistent retention times compromise peak identification and method reproducibility. Drift can be gradual over a series of runs, or it can be a sudden shift.[11]
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Inadequate Column Equilibration | Insufficient equilibration time with the mobile phase, especially after a gradient run or when changing solvents, is a common cause of drift.[11][12] Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[12] |
| Changes in Mobile Phase Composition | The selective evaporation of a more volatile solvent component from the mobile phase reservoir can alter its composition and cause retention time drift.[13] Keep reservoirs covered, and prepare fresh mobile phase daily. Using an online degasser can also help.[14] |
| Temperature Fluctuations | Variations in ambient or column temperature can significantly affect retention times.[11][15] Use a thermostatted column oven to maintain a consistent temperature.[15] |
| System Leaks or Flow Rate Instability | A small, often unnoticeable leak in the system can cause the flow rate to be inconsistent, leading to variable retention times.[13][14] Check for loose fittings, especially between the pump and injector, and around the pump seals.[13][16] If the pump is suspected, verify the flow rate with a calibrated flow meter.[13] |
| Column Contamination | Buildup of strongly retained compounds from the sample matrix can alter the stationary phase chemistry over time, causing retention shifts.[11][12] Use a guard column and appropriate sample preparation techniques (e.g., SPE) to protect the analytical column.[12] Periodically flush the column with a strong solvent. |
Resolution and Sensitivity Issues
Q4: How can I improve the resolution between this compound and an adjacent impurity?
Poor resolution occurs when two peaks are not sufficiently separated, leading to inaccurate quantification.
Potential Causes and Solutions
| Parameter | Strategy for Improving Resolution |
| Mobile Phase Strength | Decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This increases the retention factor (k), leading to longer retention times and often better separation. |
| Mobile Phase Selectivity (α) | This is the most powerful way to change peak spacing.[10] Change the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa) or alter the pH of the mobile phase to influence analyte ionization.[17] |
| Column Efficiency (N) | Increase efficiency by using a column with a smaller particle size (e.g., switching from 5 µm to sub-2 µm for UHPLC) or by increasing the column length.[17] Note that this may significantly increase backpressure. |
| Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, sometimes enhancing resolution.[18][19] However, it can also decrease retention, so its effect should be evaluated carefully. |
| Flow Rate | Lowering the flow rate can increase peak efficiency and improve resolution, though it will also increase the analysis time.[18][19] |
Q5: Why is my this compound peak response low or non-existent?
A weak or absent signal can be due to issues with the sample, the HPLC system, or the detector.
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Sample Degradation | This compound may be unstable under certain conditions (e.g., light, temperature, pH).[20][21][22] Prepare samples fresh and consider using amber vials. If using an autosampler, ensure it is temperature-controlled.[23] |
| Improper Sample Preparation | The analyte concentration may be too low due to insufficient extraction or over-dilution.[24] Review your sample preparation protocol to ensure the final concentration is within the detector's linear range. |
| Injection Issue | Air bubbles in the sample loop or a clogged injector port can lead to partial or no injection. Purge the injector and ensure samples are free of air bubbles. |
| Detector Issue | An incorrect wavelength setting or a failing detector lamp will result in a low signal.[16] Verify the detector wavelength is set to the absorbance maximum for this compound and check the lamp's energy output. |
| System Leak | A significant leak can divert flow away from the column and detector, resulting in a reduced or absent peak. Perform a thorough visual inspection of the entire flow path for any signs of leakage. |
Diagrams and Workflows
A logical approach is crucial for efficient troubleshooting. The following diagram outlines a workflow for diagnosing and resolving common peak shape problems.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a this compound HPLC method?
While a specific validated method should always be followed, the following provides a robust starting point for method development for this compound, a coumarin derivative, using reversed-phase HPLC.
Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard choice for good resolution of small to medium-sized molecules. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides acidic pH to ensure consistent protonation of acidic/basic functional groups. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Elution Mode | Gradient | Start with a shallow gradient (e.g., 5% to 95% B over 20-30 minutes) to screen for impurities and determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV, ~220 nm or ~320 nm | Coumarins typically have strong absorbance in these regions. A PDA detector is recommended to determine the optimal wavelength. |
| Injection Vol. | 5 - 20 µL | Should be optimized to avoid column overload. |
Q2: What is the recommended protocol for sample preparation?
Proper sample preparation is critical for accurate results and to prevent column contamination.[18]
Detailed Experimental Protocol for Sample Preparation
-
Weighing: Accurately weigh a suitable amount of the this compound sample or formulation.
-
Dissolution: Dissolve the sample in a diluent.
-
Ideal Diluent: The initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Alternative: If solubility is an issue, use a slightly stronger solvent, but be mindful of potential peak shape distortion.[8] Use sonication if necessary to ensure complete dissolution.
-
-
Dilution: Dilute the stock solution to a final concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) to remove any particulates.[25] This step is crucial to prevent blockage of the column frit.[4]
-
Transfer: Transfer the filtered sample into an appropriate HPLC vial for analysis. Use amber vials if the compound is found to be light-sensitive.
Q3: What are the potential sources of impurities in this compound analysis?
Impurities can originate from various stages of the product lifecycle.
-
Synthesis-Related Impurities: These include starting materials, intermediates, by-products, and reagents that are not fully removed during the manufacturing process.[26][27]
-
Degradation Products: this compound may degrade upon exposure to stress conditions like acid, base, oxidation (e.g., peroxide), heat, or light.[22][28] Hydrolysis and oxidation are common degradation pathways for many pharmaceutical compounds.[21][22]
-
Formulation-Related Impurities: Interactions between this compound and excipients in a formulated product can sometimes lead to the formation of new impurities.[27]
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. waters.com [waters.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. uhplcs.com [uhplcs.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. mastelf.com [mastelf.com]
- 20. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 25. turkjps.org [turkjps.org]
- 26. researchgate.net [researchgate.net]
- 27. asianjpr.com [asianjpr.com]
- 28. researchgate.net [researchgate.net]
Dihydrosamidin Experiments: Technical Support Center
Welcome to the technical support center for Dihydrosamidin experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound (DHS) is a khellactone 3′-O-isovaleroyl-4′-O-acetyl ester. It is a natural compound found in plants of the Apiaceae family. One significant source of DHS is the plant Phlojodicarpus komarovii, where concentrations can reach up to 95 mg/g.[1]
Q2: What are the known biological effects of this compound?
A2: Preclinical studies have shown that this compound exhibits neuroprotective effects in rat models of cerebral ischemia-reperfusion injury. It has been observed to prevent neuronal death, reduce levels of neuron-specific enolase in the blood, and increase neurotrophic factors and vascular endothelial growth factor A levels in the brain.[1] Furthermore, DHS influences energy metabolism by modulating glycolysis and oxidative phosphorylation and enhances antioxidant defenses by reducing malondialdehyde levels and increasing the activity of antioxidant enzymes like superoxide dismutase and catalase.[1]
Q3: What are potential challenges in validating the mechanism of action of this compound?
A3: A significant challenge in drug discovery is confirming that the observed biological effects of a compound are due to its interaction with the intended target. It's crucial to conduct rigorous genetic validation of the proposed mechanism of action to rule out the possibility that the therapeutic effects are a result of off-target interactions.[2][3] Phenotypic screening in a biologically relevant context can be advantageous in identifying the effects of a compound, but it necessitates follow-up studies to determine the precise molecular target(s).[4]
Q4: How can I minimize off-target effects in my this compound experiments?
A4: Minimizing off-target effects is crucial for accurate data interpretation. Strategies include rational drug design to improve target specificity, and high-throughput screening to identify and eliminate compounds with significant off-target activity early in the process.[5] It is also important to perform dose-response studies to use the lowest effective concentration of this compound, and to include appropriate controls to identify and account for non-specific effects.
Troubleshooting Guides
Issues with this compound Solubility and Stability
Problem: I am having trouble dissolving this compound, or it appears to be precipitating out of solution during my experiment.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is an ester and may have limited aqueous solubility. For in vitro studies, consider using organic solvents like DMSO or ethanol for initial stock solutions, followed by dilution in aqueous media. For in vivo studies, appropriate vehicle selection is critical. |
| Low Temperature | Ensure that all solutions, especially those containing a dissolved compound, are brought to the appropriate experimental temperature before use. Some compounds may precipitate at lower temperatures.[6] |
| pH of the Solution | The stability of ester compounds can be pH-dependent. Check the pH of your experimental buffer and consider if it may be causing hydrolysis or degradation of this compound. |
| Thermodynamic Instability | Amorphous forms of drugs can have higher solubility but are thermodynamically unstable and may crystallize over time.[7][8] Prepare fresh solutions of this compound for each experiment whenever possible. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can affect the stability of the compound. Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[9] |
Inconsistent or Unexpected Results in In Vitro Assays
Problem: I am observing high variability between replicate wells or unexpected results in my cell-based or enzymatic assays.
| Possible Cause | Troubleshooting Steps |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., absorbance, fluorescence). Run a control with this compound in the absence of the biological target to check for interference. Substances like EDTA, ascorbic acid, and detergents can also interfere with assays.[6] |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and consider preparing a master mix for reagents.[6] |
| Incomplete Reagent Thawing | Ensure all assay components are completely thawed and mixed before use to ensure homogeneity.[6] |
| Incorrect Plate or Wavelength | Use the appropriate type of microplate for your assay (e.g., black plates for fluorescence) and verify the correct wavelength settings on your plate reader.[6] |
| Cell Health and Density | Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density across all wells. |
| Off-Target Effects | The observed phenotype may be due to this compound acting on an unintended target.[2][3] Consider using techniques like CRISPR/Cas9 to knock out the putative target and see if the drug's effect is still present.[2] |
Challenges in In Vivo Experiments
Problem: My in vivo results with this compound are not reproducible or do not align with in vitro findings.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | This compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties. Consider formulation strategies to improve bioavailability. |
| Incorrect Dosage | The dosage used may be too low to elicit a response or too high, leading to toxicity. Perform a dose-response study to determine the optimal dose. In a rat model of cerebral ischemia-reperfusion, a dosage of 80 mg/kg was used.[1] |
| Animal Model Variability | The choice of animal model is crucial and should be relevant to the disease being studied.[10] Factors such as age, sex, and genetic background of the animals can influence the outcome. |
| Route and Timing of Administration | The method and timing of this compound administration can significantly impact its efficacy. In the published study, DHS was administered during bilateral transient occlusion of the common carotid artery.[1] |
| Complex Biological System | In vivo systems are complex, and the effects observed in vitro may not always translate directly.[11] Consider the holistic physiological response to the compound. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes key quantitative parameters from a study on this compound in a rat model of cerebral ischemia-reperfusion injury.[1]
| Parameter | Value |
| DHS Concentration in P. komarovii | 95 mg/g |
| In Vivo Dosage | 80 mg/kg |
| Animal Model | Wistar rats |
| Ischemia Model | 5-min bilateral occlusion of the common carotid artery |
| HPLC-PDA-MS Elution Flow | 100 µL/min |
| HPLC-PDA-MS Injection Volume | 1 µL |
| Capillary Voltage (Positive Mode) | +3 kV |
| Nebulizing Gas (N2) Flow | 3 L/min |
| Heating Gas (Air) Flow | 10 L/min |
| Collision-Induced Dissociation Gas (Ar) Flow | 0.3 mL/min |
| Mass Spectrometry Scan Range | m/z 100–1900 |
Detailed Methodologies
HPLC-PDA-MS Analysis of Coumarins (including this compound) [1]
-
Sample Preparation: Accurately weigh 10 mg of standards and dissolve individually in methanol. Prepare a series of standard solutions at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Chromatographic Conditions:
-
Injection volume: 1 µL
-
Elution flow rate: 100 µL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive
-
Capillary Voltage: +3 kV
-
Nebulizing Gas (N2) Flow: 3 L/min
-
Heating Gas (Air) Flow: 10 L/min
-
Collision-Induced Dissociation Gas (Ar) Flow: 0.3 mL/min
-
Scan Range: m/z 100–1900
-
-
Quantification: Use HPLC-PDA data (peak area) for the quantification of coumarins.
In Vivo Cerebral Ischemia-Reperfusion Model [1]
-
Animal Model: Wistar rats.
-
Surgical Procedure: Induce a 5-minute bilateral occlusion of the common carotid arteries with direct surgical access.
-
This compound Administration: Administer DHS at a dosage of 80 mg/kg during the occlusion period.
-
Post-Operative Care and Analysis: After 24 hours, euthanize the animals under light ether anesthesia and collect brain tissue and blood serum for further analysis (e.g., measurement of neuron-specific enolase, neurotrophic factors).
Visualizations
Caption: General experimental workflow for this compound studies.
Caption: Potential signaling pathway of this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
Technical Support Center: Dihydrosamidin and Assay Interference
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from dihydrosamidin or other novel compounds in biochemical assays. While there is limited direct evidence of this compound acting as a pan-assay interference compound (PAIN), its structural motifs warrant careful consideration to avoid generating misleading data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a khellactone ester found in plants of the Apiaceae family.[1][2] Like many natural products, it possesses a complex chemical structure that could potentially interact with assay components in a non-specific manner, leading to false-positive or false-negative results.[3][4] Potential interference mechanisms could include redox activity, aggregation, or unforeseen chemical reactivity.[5][6]
Q2: What are Pan-Assay Interference Compounds (PAINS)?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms.[3][7] These compounds are not true inhibitors or activators of a specific target but rather interact with the assay technology itself. Common PAINS include compounds with reactive functional groups, aggregators, and those that interfere with fluorescence or redox-based readouts.[6]
Q3: My compound, this compound, is showing activity in my primary screen. How can I be sure it's a real hit?
Reproducible, concentration-dependent activity is not sufficient to rule out assay interference.[8] To validate a hit, it is crucial to perform orthogonal assays that use a different detection technology.[8][9] Additionally, conducting counter-screens can help identify common interference mechanisms.
Q4: What are some common mechanisms of assay interference?
Assay interference can occur through various mechanisms, including:
-
Chemical Reactivity: The compound may covalently modify proteins or other assay components.[5]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and inhibit enzymes.[8]
-
Fluorescence Interference: The compound may be intrinsically fluorescent or quench the fluorescence of a reporter molecule.[10]
-
Redox Activity: Compounds can participate in redox cycling, generating reactive oxygen species that disrupt the assay.[6]
-
Chelation: The compound may chelate metal ions essential for enzyme function.[6]
Troubleshooting Guides
Issue 1: Suspected False-Positive Result
Symptoms:
-
The compound shows activity in a primary screen.
-
The dose-response curve is steep or has a poor fit.
-
The activity is not reproducible in an orthogonal assay.
Troubleshooting Steps:
-
Perform an Orthogonal Assay: Re-test the compound in an assay that measures the same biological endpoint but uses a different detection method. For example, if the primary assay is fluorescence-based, use a luminescence or absorbance-based orthogonal assay.[8]
-
Conduct a Counter-Screen: Run the compound in an assay that lacks the biological target to see if it still produces a signal. This can help identify compounds that interfere with the assay technology itself.[8]
-
Check for Aggregation: Test the compound in the presence of a non-ionic detergent like Triton X-100. A significant decrease in potency suggests aggregation-based inhibition.[8]
-
Evaluate Time-Dependence: Measure the activity at different pre-incubation times. Time-dependent inhibition may suggest covalent modification or other reactive mechanisms.[6]
Issue 2: Suspected Fluorescence Interference
Symptoms:
-
The compound is colored or known to be fluorescent.
-
Unusual signal intensity is observed in a fluorescence-based assay.
Troubleshooting Steps:
-
Measure Compound's Intrinsic Fluorescence: Scan the emission spectrum of the compound at the excitation wavelength of the assay.
-
Perform a Quenching Counter-Screen: Assess if the compound quenches the fluorescence of the assay's reporter molecule.[10]
-
Utilize a Red-Shifted Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths outside the compound's absorbance range.[9]
Experimental Protocols
Protocol 1: Orthogonal Assay Validation
-
Primary Assay:
-
Assay Type: Fluorescence Polarization (FP)
-
Principle: Measures the change in polarization of a fluorescently labeled ligand upon binding to a protein target.
-
-
Orthogonal Assay:
-
Assay Type: Surface Plasmon Resonance (SPR)
-
Principle: A label-free technique that measures the direct binding of the compound to the immobilized target protein.
-
-
Procedure:
-
Determine the IC50 or Kd of this compound in the primary FP assay.
-
Immobilize the target protein on an SPR sensor chip.
-
Flow different concentrations of this compound over the chip and measure the binding response.
-
Calculate the Kd from the SPR data.
-
-
Interpretation:
-
A similar binding affinity in both assays provides strong evidence of a true interaction.
-
A significant discrepancy in the results suggests potential interference in the primary assay.
-
Protocol 2: Aggregation Counter-Screen
-
Objective: To determine if the observed inhibition is due to compound aggregation.
-
Materials:
-
Assay buffer
-
Target enzyme and substrate
-
This compound
-
Triton X-100 (0.01% w/v)
-
-
Procedure:
-
Prepare two sets of dose-response curves for this compound.
-
In the first set, use the standard assay buffer.
-
In the second set, include 0.01% Triton X-100 in the assay buffer.
-
Incubate and measure the enzyme activity for both sets.
-
-
Data Analysis:
-
Calculate the IC50 values for both conditions.
-
A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of Triton X-100 is indicative of aggregation-based inhibition.
-
Quantitative Data Summary
| Compound ID | Primary Assay IC50 (µM) | Orthogonal Assay Kd (µM) | Aggregation Shift (fold change in IC50 with 0.01% Triton X-100) |
| This compound | 1.5 | 1.8 | 1.2 |
| Control Aggregator | 2.0 | >100 | 15.0 |
| Non-binding Control | >100 | >100 | N/A |
This is a hypothetical data table for illustrative purposes.
Visualizations
Caption: A workflow for validating hits from a primary screen.
Caption: Common mechanisms of Pan-Assay Interference Compounds.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility in Compound X Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments with Compound X, a selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Compound X?
A1: Compound X is most soluble in DMSO (Dimethyl sulfoxide) for stock solutions. For working solutions, it is recommended to dilute the DMSO stock in a suitable cell culture medium or buffer, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: How can I confirm the inhibitory activity of Compound X on the PI3K/Akt pathway in my cell line?
A2: The most direct method to confirm the on-target activity of Compound X is to perform a Western blot analysis to assess the phosphorylation status of Akt (a downstream target of PI3K) and its downstream effectors like mTOR and S6 kinase. A dose-dependent decrease in the phosphorylation of Akt at Ser473 or Thr308 upon treatment with Compound X would indicate successful pathway inhibition.
Q3: What are the potential off-target effects of Compound X?
A3: While Compound X is designed for selectivity, potential off-target effects should always be considered. We recommend performing a kinase profiling assay to screen for activity against a broad panel of kinases. Additionally, conducting rescue experiments, where the observed phenotype is reversed by activating a downstream component of the PI3K/Akt pathway, can help confirm on-target specificity.
Q4: How long should I treat my cells with Compound X to observe a significant effect?
A4: The optimal treatment duration is cell-type and endpoint-dependent. For signaling pathway inhibition studies (e.g., checking for p-Akt levels), a short treatment of 1-4 hours is often sufficient. For cellular assays like apoptosis or cell viability, a longer incubation of 24-72 hours may be necessary. A time-course experiment is highly recommended to determine the optimal duration for your specific experimental setup.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®).
-
Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can lead to significant variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.
-
-
Possible Cause 2: Edge Effects in multi-well plates. Evaporation from the outer wells of a plate can concentrate media components and Compound X, leading to skewed results.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. Ensure proper plate sealing and incubation in a humidified incubator.
-
-
Possible Cause 3: Compound X precipitation. High concentrations of Compound X may precipitate in aqueous media, reducing its effective concentration.
-
Solution: Visually inspect the media for any precipitate after adding Compound X. If precipitation is observed, consider lowering the final concentration or using a different formulation if available. Sonication of the stock solution before dilution can sometimes aid solubility.
-
Problem 2: No significant decrease in p-Akt levels after Compound X treatment in Western blot analysis.
-
Possible Cause 1: Suboptimal Compound X concentration. The IC50 for PI3K/Akt inhibition can vary between cell lines.
-
Solution: Perform a dose-response experiment using a wide range of Compound X concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 2: Insufficient stimulation of the PI3K/Akt pathway. If the basal level of p-Akt is low, it may be difficult to detect a decrease.
-
Solution: Stimulate the pathway with a growth factor (e.g., EGF, IGF-1) or serum for a short period before or during Compound X treatment to increase the basal p-Akt signal, making inhibition more apparent.
-
-
Possible Cause 3: Poor antibody quality or incorrect Western blot protocol.
-
Solution: Use a validated antibody for p-Akt and total Akt. Ensure proper protein transfer and use appropriate blocking buffers and antibody dilutions as recommended by the manufacturer. Include positive and negative controls in your experiment.
-
Experimental Protocols & Data
Table 1: Example Dose-Response Data for Compound X in A549 Cells
| Compound X (nM) | % Cell Viability (Mean ± SD) | p-Akt/Total Akt Ratio (Normalized) |
| 0 (Vehicle) | 100 ± 4.5 | 1.00 |
| 1 | 98 ± 5.1 | 0.85 |
| 10 | 85 ± 3.9 | 0.62 |
| 100 | 52 ± 6.2 | 0.21 |
| 1000 | 21 ± 2.8 | 0.05 |
| 10000 | 5 ± 1.5 | 0.01 |
Protocol: Western Blot for p-Akt Inhibition
-
Cell Seeding: Plate cells (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-24 hours to reduce basal p-Akt levels.
-
Treatment: Treat the cells with varying concentrations of Compound X (or vehicle control) for 1-4 hours. For pathway stimulation, add a growth factor like EGF (50 ng/mL) for the final 15 minutes of incubation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of Compound X.
Caption: Experimental workflow for Western blot analysis of p-Akt inhibition.
Dihydrosamidin degradation and storage conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling, storage, and experimental use of dihydrosamidin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable if the compound is in a solid, dry state. Avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound?
A2: this compound, being both a coumarin derivative and an ester, is susceptible to degradation through two primary pathways:
-
Hydrolysis: The ester linkage is prone to hydrolysis, especially under acidic or alkaline conditions, yielding the corresponding carboxylic acid and alcohol. This process is also catalyzed by esterase enzymes present in biological samples.[1][2][3]
-
Oxidation: The coumarin ring can be susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions.[4][5]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is most stable in neutral to slightly acidic aqueous solutions (pH 4-6). Both strongly acidic and alkaline conditions can significantly accelerate the rate of ester hydrolysis.[6] It is recommended to prepare fresh solutions and use them promptly, especially when working outside of the optimal pH range.
Q4: Is this compound sensitive to light?
A4: Yes, like many coumarin-containing compounds, this compound may be photosensitive.[7] To prevent photodegradation, it is advisable to work with the compound under subdued light and store solutions in amber vials or containers wrapped in aluminum foil.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no biological activity observed in cell-based assays. | 1. Degradation of this compound in stock solution or culture medium. this compound may have hydrolyzed or oxidized. 2. Precipitation of the compound in the culture medium. this compound has poor aqueous solubility. | 1. Prepare fresh stock solutions. Use anhydrous DMSO for stock solutions and minimize the final concentration of DMSO in the culture medium (typically <0.1%). Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 2. Visually inspect for precipitation. If precipitation is observed, consider using a solubilizing agent or preparing a fresh, more dilute solution. |
| Inconsistent results between experiments. | 1. Variability in storage conditions. Inconsistent temperature, light exposure, or humidity can lead to varying levels of degradation. 2. Inconsistent solution preparation. Differences in solvent, pH, or time between preparation and use. | 1. Standardize storage protocols. Adhere strictly to the recommended storage conditions. 2. Develop and follow a strict SOP for solution preparation. Ensure all parameters are consistent for each experiment. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation of this compound. New peaks may correspond to hydrolysis or oxidation products. 2. Contamination of the sample or solvent. | 1. Perform forced degradation studies to identify potential degradation products and their retention times. Compare these with the unexpected peaks. 2. Analyze a solvent blank to rule out contamination from the mobile phase or sample preparation process. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Dilute all samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 276 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 25% | Hydrolysis Product A |
| 0.1 M NaOH, 60°C, 24h | 40% | Hydrolysis Product A |
| 3% H₂O₂, RT, 24h | 15% | Oxidation Product B |
| Solid, 80°C, 48h | 5% | Minor degradation products |
| UV Light (254 nm), 24h | 10% | Photodegradation Product C |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Duration |
| Solid Powder | -20°C | Inert Gas (e.g., Argon) | Long-term (> 6 months) |
| Solid Powder | 2-8°C | Dry | Short-term (< 1 month) |
| DMSO Stock Solution | -20°C or -80°C | - | Up to 6 months (in aliquots) |
| Aqueous Solution | 2-8°C | Protected from light | < 24 hours |
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: this compound's potential neuroprotective pathway.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Dihydrosamidin Extraction
Welcome to the technical support center for Dihydrosamidin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this angular pyranocoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the known plant sources of this compound?
A1: this compound has been reported in Phlojodicarpus villosus and Ammi visnaga[1]. It belongs to the class of coumarins[1].
Q2: What are the general classes of extraction methods applicable to this compound?
A2: Both conventional and modern extraction techniques can be employed for this compound, which is a type of coumarin. Conventional methods include maceration and Soxhlet extraction. Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE)[2][3].
Q3: How does the choice of solvent affect the extraction yield of coumarins like this compound?
A3: The polarity of the solvent is a critical factor. For coumarins, less polar solvents such as acetone, ethyl ether, and toluene may be more suitable[4]. However, mixtures of solvents, like ethanol-water, are often used to balance polarity and enhance the overall extraction yield[4]. For instance, coumarin itself is very soluble in ether, diethyl ether, chloroform, and oil, soluble in ethanol and methanol, and only slightly soluble in water[5].
Q4: Can temperature significantly impact the extraction yield?
A4: Yes, temperature is a critical parameter. Higher temperatures can increase the solubility and diffusion rate of the target compounds, but excessive heat can lead to the degradation of thermolabile compounds[6]. For coumarin extraction using ultrasound-assisted methods, a temperature range of 30°C to 60°C has been shown to be effective, with a decrease in yield observed at higher temperatures due to potential degradation[6].
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides potential solutions.
Issue 1: Low Extraction Yield
Possible Causes:
-
Inappropriate solvent selection.
-
Suboptimal extraction temperature or time.
-
Inefficient extraction method.
-
Poor penetration of the solvent into the plant matrix.
Solutions:
-
Optimize Solvent System: Experiment with solvents of varying polarities. A systematic approach could involve starting with a non-polar solvent and gradually increasing polarity by using solvent mixtures.
-
Adjust Extraction Parameters:
-
Temperature: Optimize the temperature to enhance solubility without causing degradation. A temperature gradient study is recommended.
-
Time: Increase the extraction time to ensure complete extraction, but be mindful of potential compound degradation with prolonged exposure to heat.
-
-
Employ Advanced Extraction Techniques:
-
Pre-treatment of Plant Material: Grinding the plant material to a smaller particle size can increase the surface area available for extraction. An enzyme pretreatment, for instance with cellulase, can also help break down cell walls and improve the release of target compounds[6].
Issue 2: Co-extraction of Impurities
Possible Causes:
-
Use of a non-selective solvent.
-
Extraction conditions are too harsh, leading to the breakdown of other cellular components.
Solutions:
-
Solvent Selectivity: Use a solvent system that is more selective for this compound. Hexane, for example, has been noted to produce a cleaner extract of furanocoumarins compared to more polar solvents like acetone and methanol[7].
-
Fractionation of the Crude Extract: Employ liquid-liquid partitioning to separate compounds based on their polarity. For instance, an ethyl acetate extract of Angelica furcijuga was used to isolate angular-type pyranocoumarins[8].
-
Chromatographic Purification: Utilize techniques like column chromatography or solid-phase extraction (SPE) to purify the extract and isolate the target compound[7][9].
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Coumarins
This protocol is a general guideline based on methods for extracting coumarins and can be adapted for this compound.
-
Sample Preparation: Dry and grind the plant material (Phlojodicarpus villosus or Ammi visnaga) to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the selected extraction solvent (e.g., 70% ethanol) at a specific liquid-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 300 W), temperature (e.g., 40°C), and extraction time (e.g., 40 min).
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be further purified.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol provides a general procedure for purifying a crude extract containing coumarins.
-
Column Conditioning: Condition a normal-phase SPE cartridge (e.g., silica) by passing a non-polar solvent (e.g., hexane) through it.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the SPE cartridge.
-
Elution:
-
Wash the cartridge with a non-polar solvent to remove non-polar impurities.
-
Elute the target compounds using a solvent or solvent mixture of increasing polarity (e.g., a hexane-acetone gradient)[7].
-
-
Analysis: Collect the fractions and analyze them using a suitable analytical technique like HPLC to identify the fraction containing this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Coumarins from Prangos ferulacea
| Extraction Method | Extraction Time | Total Coumarin Yield (mg/g dry herb) |
| Maceration | 3 days | Lower |
| Soxhlet | 8 hours | Intermediate |
| Ultrasound-Assisted Extraction (UAE) | 30 minutes | 17% higher than Soxhlet, 31% higher than maceration[2] |
This table is adapted from a study on related coumarins and illustrates the potential efficiency gains with modern extraction techniques.
Table 2: Influence of Solvent on Coumarin Extraction Yield
| Solvent | Polarity | Suitability for Coumarin Extraction |
| Water | High | Low |
| Ethanol | Medium | Good |
| Methanol | Medium | Good |
| Acetone | Medium-Low | High |
| Toluene | Low | High |
| Hexane | Low | High (for less polar coumarins) |
This table provides a qualitative comparison based on general principles of coumarin solubility.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low extraction yield.
References
- 1. This compound | C21H24O7 | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Solvent preextraction influenced to coumarin and glucose binding capacity of cinnamomi's extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
dealing with low bioavailability of Dihydrosamidin
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the bioavailability of Dihydrosamidin during their experiments. While there is currently no direct evidence in the scientific literature to suggest that this compound has inherently low bioavailability, this guide provides proactive troubleshooting strategies and frequently asked questions based on the physicochemical properties of similar compounds and general principles of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a khellactone-type coumarin ester.[1] It has been shown in preclinical studies to have neuroprotective effects in the context of cerebral ischemia-reperfusion injury.[1] Its reported mechanisms of action include promoting neuroplasticity, modulating glycolysis and oxidative phosphorylation, and enhancing antioxidant defenses.[1]
Q2: Is there evidence that this compound has low bioavailability?
Currently, there are no published studies that have specifically investigated the oral bioavailability of this compound. While coumarins as a class are sometimes cited as having good bioavailability, the specific bioavailability of a compound is influenced by numerous factors including its solubility, permeability, and metabolism. Researchers should not assume high bioavailability and may encounter challenges during in vivo experiments.
Q3: What are the potential reasons for low bioavailability of a compound like this compound?
Potential reasons for low bioavailability of a poorly soluble compound can include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Troubleshooting Guide: Addressing Potential Low Bioavailability
If you are observing lower than expected in vivo efficacy or plasma concentrations of this compound, consider the following troubleshooting steps:
Issue: Low or variable plasma concentrations after oral administration.
Potential Cause & Troubleshooting Steps:
-
Poor Solubility:
-
Solution Formulation:
-
Co-solvents: Use a co-solvent system (e.g., a mixture of water, ethanol, and polyethylene glycol) to increase the solubility of this compound in the dosing vehicle.
-
Surfactants: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween 80) to improve wetting and dissolution.
-
Cyclodextrins: Complexation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.
-
-
Particle Size Reduction:
-
Micronization: Reducing the particle size of the this compound powder can increase the surface area available for dissolution.
-
-
-
Poor Permeability:
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound.
-
Permeation Enhancers: In preclinical studies, consider the co-administration with a permeation enhancer (use with caution and appropriate controls).
-
-
First-Pass Metabolism:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of this compound.
-
Route of Administration Comparison: Compare plasma concentrations after oral and intravenous administration to determine the absolute bioavailability and the extent of first-pass metabolism.
-
Data Presentation
Due to the absence of specific pharmacokinetic data for this compound in the public domain, the following tables present hypothetical data for illustrative purposes. These tables are intended to guide researchers in how to structure their own experimental data.
Table 1: Hypothetical Solubility of this compound in Different Media.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Water | 7.0 | 25 | < 1 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 10 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 25 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | Oral | 150 | 2 | 600 | - |
| Solution in 20% PEG 400 | 50 | Oral | 450 | 1 | 1800 | - |
| Intravenous Solution | 10 | IV | 1200 | 0.1 | 2000 | 100 |
Experimental Protocols
1. In Vitro Dissolution Testing for a Poorly Soluble Compound like this compound
This protocol is a general guideline for assessing the dissolution of a poorly soluble compound.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a biorelevant medium such as FaSSIF or FeSSIF. The choice of medium should be justified based on the intended in vivo conditions.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place a known amount of this compound powder or formulation into the dissolution vessel.
-
Begin stirring and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain a dissolution profile.
2. Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a pre-determined threshold (e.g., 200 Ω·cm²) is generally required. The permeability of a fluorescent marker like Lucifer yellow can also be measured as an additional integrity control.
-
Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 7.4.
-
Procedure (Apical to Basolateral Permeability):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test solution containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples by a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
3. Oral Administration of this compound in Rats
This protocol provides a general method for oral gavage in rats.
-
Vehicle Selection: Prepare a formulation of this compound in a suitable vehicle. For poorly soluble compounds, this may be a suspension in 0.5% carboxymethylcellulose or a solution using co-solvents.
-
Animal Handling: Handle the rats gently to minimize stress. Acclimatize the animals to the procedure if repeated dosing is required.
-
Procedure:
-
Weigh the rat to determine the correct volume of the dosing formulation to administer.
-
Gently restrain the rat.
-
Insert a gavage needle of appropriate size orally and advance it into the esophagus until it reaches the stomach.
-
Administer the formulation slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
-
Volume: The maximum oral gavage volume for rats is typically around 10 mL/kg.
4. HPLC Method for this compound Analysis in Plasma (Example)
This is a hypothetical HPLC method for the quantification of this compound in plasma samples.
-
Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry for higher sensitivity and selectivity.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject onto the HPLC system.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations in blank plasma.
Mandatory Visualizations
References
Technical Support Center: Dihydrosamidin Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Dihydrosamidin samples.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key structural features?
This compound is a naturally occurring pyranocoumarin. Its chemical structure consists of a fused pyran and coumarin ring system, with ester functional groups (an acetate and an isovalerate group) attached to the dihydropyran ring. Its molecular formula is C21H24O7.[1][2] These ester and lactone moieties are important considerations for its stability and potential degradation pathways.
2. What are the recommended analytical methods for the quality control of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and recommended method for the analysis of coumarin derivatives like this compound.[3][4]
-
For routine purity and content analysis: HPLC with Photodiode Array (PDA) or Ultraviolet (UV) detection is suitable.
-
For impurity profiling and identification of degradation products: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and ability to provide structural information.[5]
3. What are the potential sources of impurities in this compound samples?
Impurities in this compound samples can originate from various sources:
-
Biosynthesis-related impurities: As a natural product, impurities can include other structurally related coumarins or biosynthetic precursors from the plant source.
-
Synthesis-related impurities: If chemically synthesized, impurities may include starting materials, reagents, by-products, and intermediates from the synthetic route. Common synthetic methods for pyranocoumarins involve reactions like the Pechmann condensation or multi-component reactions, which can lead to various side products.[6][7][8]
-
Degradation products: this compound can degrade over time due to factors like hydrolysis, oxidation, and photolysis.[9][10][11]
4. What are the expected degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The ester linkages and the lactone ring in this compound are susceptible to hydrolysis, especially under acidic or basic conditions.[12][13] This would lead to the cleavage of the acetate and/or isovalerate groups and opening of the lactone ring.
-
Oxidation: The pyran ring and other parts of the molecule can be susceptible to oxidation, leading to the formation of various oxidized derivatives.[9]
-
Photodegradation: Coumarin derivatives are known to be sensitive to light, which can induce dimerization or other photochemical reactions.[5][10][14]
5. How should this compound samples be stored to ensure stability?
To minimize degradation, this compound samples should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C).
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH: Maintain a neutral pH for solutions to minimize acid or base-catalyzed hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound samples, particularly using HPLC.
HPLC Analysis Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization of this compound or impurities.- Secondary interactions with the stationary phase.- Column overload.- Column contamination or degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a high-purity silica column or a column with end-capping.- Reduce the injection volume or sample concentration.- Wash the column with a strong solvent or replace the column. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Inadequate column equilibration time.- Temperature variations.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing.- Increase the column equilibration time between injections.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from previous injections.- Late eluting peaks from a previous run. | - Use high-purity solvents and freshly prepared mobile phase.- Run blank injections to identify the source of contamination.- Implement a needle wash step in the autosampler method.- Extend the run time to ensure all components have eluted. |
| Loss of Signal/Reduced Peak Area | - Sample degradation in the autosampler.- Adsorption of the analyte to vials or tubing.- Detector lamp failure.- Incorrect injection volume. | - Use a cooled autosampler to minimize degradation.- Use silanized vials to reduce adsorption.- Check the detector lamp's energy and replace if necessary.- Verify the injector's accuracy and precision. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC-UV
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
HPLC system with UV/PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or determined by UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main peak by the total peak area of all peaks and multiplying by 100.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound sample (1 mg/mL in acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H2O2)
-
HPLC system with PDA and MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 30% H2O2. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound sample in an oven at 80 °C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC-PDA-MS method described in Protocol 1 (with MS detection).
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Use the MS data to propose structures for the major degradation products.
-
Data Presentation
Table 1: Typical HPLC Purity Specifications for this compound
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
| Water Content | ≤ 1.0% |
| Residual Solvents | As per ICH guidelines |
Table 2: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation | Major Degradation Products (Hypothesized) |
| Acid Hydrolysis (1 M HCl, 60°C, 24h) | ~15% | Hydrolyzed ester (de-acetylated and/or de-isovaleroylated this compound), Lactone ring-opened product |
| Base Hydrolysis (1 M NaOH, RT, 4h) | ~40% | Lactone ring-opened product, Hydrolyzed esters |
| Oxidation (30% H2O2, RT, 24h) | ~25% | Oxidized pyran ring derivatives |
| Thermal (80°C, 48h) | ~5% | Minor degradation products |
| Photolytic (ICH Q1B) | ~10% | Dimerization products, other photoproducts |
Visualizations
Signaling Pathways
This compound, as a pyranocoumarin, is likely to modulate several key signaling pathways, contributing to its potential neuroprotective and anti-inflammatory effects.
Figure 1: Potential signaling pathways modulated by this compound.
Experimental Workflow
Figure 2: General workflow for HPLC analysis of this compound.
Troubleshooting Logic
Figure 3: A logical approach to troubleshooting common HPLC issues.
References
- 1. This compound | C21H24O7 | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Diverse synthesis of pyrano[3,2-c]coumarins: a brief update - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting complex data from Dihydrosamidin studies
Welcome to the technical support center for Dihydrosamidin (DHS) research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, from data interpretation to protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound (DHS) is a khellactone 3'-O-isovaleroyl-4'-O-acetyl ester, a natural compound found in plants of the Apiaceae family, such as Phlojodicarpus komarovii.[1][2][3] Research has shown that DHS exhibits significant neuroprotective properties in preclinical models of cerebral ischemia-reperfusion injury.[1][2][3] Its primary biological activities include promoting neuroplasticity, modulating energy metabolism (glycolysis and oxidative phosphorylation), and enhancing antioxidant defenses.[1][2]
Q2: I am not observing the expected neuroprotective effects of DHS in my cerebral ischemia model. What could be the issue?
Several factors could contribute to a lack of observed efficacy. Consider the following:
-
Dosage and Administration: Ensure the correct dosage is being administered. A study in Wistar rats demonstrated neuroprotective effects at a dosage of 80 mg/kg.[1][2][3] The route and timing of administration relative to the ischemic event are also critical.
-
Compound Stability: DHS, as an ester, may be susceptible to hydrolysis. Verify the integrity and purity of your DHS stock.
-
Animal Model: The severity and type of ischemia-reperfusion injury in your model may differ from published studies. Ensure your model is well-characterized and that the injury is not too severe for therapeutic intervention to be effective.
-
Outcome Measures: The choice of endpoints is crucial. Neuroprotective effects of DHS have been documented through measurements of neuron-specific enolase, neurotrophic factors (like VEGF-A), and histological analysis of neuronal death.[1][2]
Q3: How does this compound impact cellular metabolism, and what are the key biomarkers to measure?
DHS has been shown to influence energy metabolism in brain cells.[1][2] Key metabolic effects include:
-
A reduction in lactate levels.
-
Enhancement of pyruvate kinase activity.
-
Increased activity of mitochondrial enzymes NADH dehydrogenase and succinate dehydrogenase.[1][2]
When investigating the metabolic effects of DHS, measuring these biomarkers can provide insight into its mechanism of action.
Q4: What is the antioxidant mechanism of this compound?
DHS enhances the endogenous antioxidant defense system.[1][2] This is achieved by:
-
Reducing levels of malondialdehyde (a marker of lipid peroxidation).
-
Increasing the activity of key antioxidant enzymes: superoxide dismutase (SOD), catalase, glutathione reductase, and glutathione peroxidase.
Assessing these markers can help quantify the antioxidant effects of DHS in your experimental system.
Troubleshooting Guides
Interpreting Variability in Antioxidant Enzyme Assays
Problem: High variability or inconsistent results in SOD, catalase, or glutathione peroxidase activity assays after DHS treatment.
| Potential Cause | Troubleshooting Step |
| Sample Handling: | Ensure consistent and rapid tissue homogenization and processing on ice to prevent enzyme degradation. |
| Assay Conditions: | Optimize assay parameters such as substrate concentration, pH, and temperature for your specific tissue type and experimental setup. |
| Reagent Quality: | Use fresh, high-quality reagents. Poor quality or expired reagents can lead to inconsistent results. |
| Protein Concentration: | Normalize enzyme activity to the total protein concentration in each sample to account for variations in sample loading. |
Unexpected Results in Metabolic Assays
Problem: No significant change in lactate or pyruvate kinase activity following DHS administration.
| Potential Cause | Troubleshooting Step |
| Timing of Measurement: | The metabolic effects of DHS may be time-dependent. Perform a time-course experiment to identify the optimal time point for measuring these changes post-treatment. |
| Tissue Specificity: | The metabolic effects of DHS may vary between different brain regions or cell types. Analyze specific regions of interest if possible. |
| Assay Sensitivity: | Ensure your lactate and pyruvate kinase assays are sensitive enough to detect subtle changes. Consider using commercially available kits with high sensitivity. |
Quantitative Data Summary
The following tables summarize key quantitative data from this compound studies.
Table 1: In Vivo Dosage and Compound Source
| Parameter | Value | Species/Source |
| Effective Dosage | 80 mg/kg | Wistar Rats |
| Source Concentration | 95 mg/g | Phlojodicarpus komarovii roots |
Table 2: Key Biomarker Modulation by this compound in Brain Tissue
| Biomarker Category | Biomarker | Effect of DHS Treatment |
| Neuroprotection | Neuron-specific enolase | Decreased |
| Neurotrophic factors (e.g., VEGF-A) | Increased | |
| Energy Metabolism | Lactate | Decreased |
| Pyruvate Kinase | Increased Activity | |
| NADH Dehydrogenase | Increased Activity | |
| Succinate Dehydrogenase | Increased Activity | |
| Antioxidant Defense | Malondialdehyde (MDA) | Decreased |
| Superoxide Dismutase (SOD) | Increased Activity | |
| Catalase | Increased Activity | |
| Glutathione Reductase | Increased Activity | |
| Glutathione Peroxidase | Increased Activity | |
| Reduced Glutathione (GSH) | Increased |
Experimental Protocols
Cerebral Ischemia-Reperfusion Injury Model and DHS Administration
This protocol is a generalized representation based on published research.[1][2]
Objective: To evaluate the neuroprotective effects of this compound in a rat model of cerebral ischemia-reperfusion.
Materials:
-
Wistar rats
-
This compound (DHS)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for vascular occlusion
-
Vehicle for DHS dissolution
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Ischemia Induction: Induce bilateral transient occlusion of the common carotid arteries for a predetermined duration (e.g., 20 minutes) to induce cerebral ischemia.
-
DHS Administration: Administer DHS (e.g., at 80 mg/kg) or vehicle at the onset of reperfusion.
-
Reperfusion: Remove the occlusion to allow blood flow to resume.
-
Post-operative Care: Monitor the animals for recovery.
-
Endpoint Analysis: At a specified time point post-reperfusion (e.g., 24 or 72 hours), euthanize the animals and collect brain tissue and blood samples for biochemical and histological analysis.
Visualizations
Logical Workflow for Investigating DHS Effects
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
Validation & Comparative
Dihydrosamidin vs. Other Khellactone Esters: A Comparative Guide to Biological Activity
In the landscape of natural product research, khellactone esters, a class of pyranocoumarins, have garnered significant attention for their diverse and potent biological activities. Among these, dihydrosamidin has emerged as a compound of particular interest. This guide provides a comprehensive comparison of the biological activities of this compound and other notable khellactone esters, supported by experimental data, to aid researchers and drug development professionals in their exploration of these promising molecules.
Comparative Analysis of Biological Activities
The biological activities of this compound and other khellactone esters span a wide therapeutic spectrum, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.
Table 1: Anti-inflammatory and Cytotoxic Activities of Khellactone Esters
| Compound | Assay | Cell Line/Model | IC50 / Activity | Reference |
| This compound | Anti-obesity | 3T3-L1 preadipocytes | More active than other khellactone esters | [1] |
| (+)-4'-Decanoyl-cis-khellactone | Antiplasmodial | Plasmodium falciparum (D10) | 1.5 µM | [2] |
| Cytotoxicity | SK-OV-3 | > 100 µM | [2] | |
| (+)-3'-Decanoyl-cis-khellactone | Antiplasmodial | Plasmodium falciparum (D10) | 2.4 µM | [2] |
| Cytotoxicity | SK-OV-3 | > 100 µM | [2] | |
| Praeruptorin A | Vasorelaxation | Rat aortic rings | Potent vasorelaxant | |
| Praeruptorin B | NO Production Inhibition | IL-1β-stimulated rat hepatocytes | Highest potency among Praeruptorins A, B, and E | [3] |
| Visnagin | NO Production Inhibition | LPS-stimulated BV-2 microglial cells | Dose-dependent inhibition | [4] |
| (-)-cis-Khellactone | sEH Inhibition | IC50 = 3.1 ± 2.5 µM | [1] | |
| NO Production Inhibition | LPS-stimulated RAW264.7 cells | Significant reduction at 50 and 100 µM | [5] | |
| Disenecionyl cis-khellactone (DK) | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Significant reduction | [6][7] |
| Pteryxin | Butyrylcholinesterase Inhibition | IC50 = 12.96 ± 0.70 µg/ml | [8] | |
| Suksdorfin | Anti-HIV-1 | H9 T-cell line | EC50 = 2.6 ± 2.1 µM | [9] |
Table 2: Anticancer Activities of Khellactone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Methoxy-substituted cis-khellactone derivative (12e) | HEPG-2 (Liver) | 6.1 - 9.2 | [10] |
| SGC-7901 (Gastric) | 6.1 - 9.2 | [10] | |
| LS174T (Colon) | 6.1 - 9.2 | [10] | |
| 4-Methyl-cis-khellactone derivative (3a) | HEPG-2 (Liver) | 8.51 | [11] |
| SGC-7901 (Gastric) | 29.65 | [11] | |
| LS174T (Colon) | > 30 | [11] |
Mechanistic Insights and Signaling Pathways
The diverse biological effects of khellactone esters are underpinned by their modulation of various cellular signaling pathways.
Neuroprotective Mechanisms of this compound
This compound has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion injury. Its mechanism of action involves a multi-pronged approach to neuronal protection:
-
Enhancement of Neurotrophic Factors: this compound administration leads to an increase in the levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in the brain.[12]
-
Modulation of Energy Metabolism: It influences energy metabolism by reducing lactate levels and enhancing the activity of key enzymes like pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase in brain cells.[12]
-
Antioxidant Defense: this compound bolsters the brain's antioxidant defenses by reducing malondialdehyde (MDA) levels and increasing the activities of superoxide dismutase (SOD), catalase, glutathione reductase, and glutathione peroxidase, along with elevating reduced glutathione levels.[12]
Caption: Neuroprotective pathways of this compound.
Anti-inflammatory Signaling of Other Khellactone Esters
Several khellactone esters exert their anti-inflammatory effects by targeting key inflammatory signaling pathways, most notably the NF-κB pathway.
-
Visnagin: This khellactone derivative has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ in lipopolysaccharide (LPS)-stimulated microglial cells.[4] Mechanistically, visnagin dose-dependently inhibits LPS-induced activation of the transcription factors AP-1 and NF-κB.[4]
-
Disenecionyl cis-khellactone (DK): DK effectively downregulates the expression of iNOS and COX-2 by inhibiting the activation of NF-κB and suppressing the phosphorylation of p38 and JNK MAPKs.[6]
Caption: Inhibition of the NF-κB pathway by khellactone esters.
Anticancer Mechanisms: Induction of Apoptosis
Certain synthetic derivatives of cis-khellactone have demonstrated potent cytotoxic activity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic, mitochondria-mediated pathway. This is characterized by:
-
Dissipation of the mitochondrial membrane potential (MMP).
-
Activation of caspase-9 and caspase-3.[10]
Caption: Intrinsic apoptosis pathway induced by khellactone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of khellactone esters.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the khellactone esters for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
NF-κB Activation: Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with the khellactone esters for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: After the stimulation period, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Caption: Workflow for the NF-κB luciferase reporter assay.
Apoptosis Detection: Western Blot for Cleaved Caspase-3
Western blotting is used to detect the cleavage and activation of key apoptotic proteins.
-
Protein Extraction: Treat cells with the khellactone esters to induce apoptosis. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Caption: Western blot workflow for cleaved caspase-3 detection.
Conclusion
This compound and other khellactone esters represent a promising class of natural products with a wide array of biological activities. While this compound shows notable neuroprotective and anti-obesity potential, other derivatives exhibit potent anti-inflammatory, anticancer, and antiviral effects. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and intrinsic apoptosis, provides a solid foundation for their further development as therapeutic agents. This comparative guide, by consolidating available quantitative data and experimental protocols, aims to facilitate ongoing research and unlock the full therapeutic potential of these remarkable compounds. Further direct comparative studies are warranted to establish a more comprehensive understanding of the structure-activity relationships within this class of molecules.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pteryxin - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suksdorfin: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Dihydrosamidin and Related Khellactones
For Immediate Release
Ulan-Ude, Russian Federation – In the intricate landscape of neuroprotective agent development, researchers continuously seek novel compounds with potent therapeutic efficacy. This guide provides a detailed comparison of the neuroprotective effects of Dihydrosamidin, a khellactone ester, with a related compound, Visnagin, also found in plants of the Apiaceae family. While direct comparative studies on this compound and Samidin are not available in current scientific literature, the close structural and synthetic relationship between khellactones allows for a valuable comparative analysis with Visnagin, for which neuroprotective data is available.
This compound, a 3′-O-isovaleroyl-4′-O-acetyl ester of khellactone, is a significant coumarin constituent of Phlojodicarpus komarovii.[1][2] Recent studies have highlighted its potential in mitigating neuronal damage following cerebral ischemia-reperfusion injury.[1][2] Khellactone itself serves as an intermediate in the synthesis of racemic Samidin, indicating a close chemical relationship within this compound family.[] Visnagin, a furanochrome found in Ammi visnaga, a plant also known to contain this compound, has demonstrated neuroprotective properties in similar experimental models.[4][5]
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data to inform future research and development in the field of neuroprotection.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on this compound and Visnagin in rat models of cerebral ischemia-reperfusion injury.
Table 1: Effects on Biomarkers of Neuronal Injury and Neurotrophic Factors
| Parameter | This compound (80 mg/kg) | Visnagin (10, 30, 60 mg/kg) |
| Neuron-specific enolase (NSE) levels | Decreased | Data not available |
| Neurotrophic Factors (e.g., BDNF) | Increased | Data not available |
| Vascular Endothelial Growth Factor A (VEGF-A) | Increased | Data not available |
| Neurological Deficit Score | Prevented neuronal death | Alleviated cognitive dysfunction |
Table 2: Effects on Energy Metabolism
| Parameter | This compound (80 mg/kg) | Visnagin (10, 30, 60 mg/kg) |
| Lactate levels | Reduced | Data not available |
| Pyruvate kinase activity | Enhanced | Data not available |
| NADH dehydrogenase activity | Increased | Data not available |
| Succinate dehydrogenase activity | Increased | Data not available |
Table 3: Effects on Markers of Oxidative Stress
| Parameter | This compound (80 mg/kg) | Visnagin (10, 30, 60 mg/kg) |
| Malondialdehyde (MDA) levels | Reduced | Reduced |
| Superoxide dismutase (SOD) activity | Increased | Increased |
| Catalase activity | Increased | Increased |
| Glutathione reductase activity | Increased | Data not available |
| Glutathione peroxidase (GSH-Px) activity | Increased | Increased |
| Reduced glutathione (GSH) levels | Increased | Data not available |
Table 4: Effects on Apoptosis Markers
| Parameter | This compound (80 mg/kg) | Visnagin (10, 30, 60 mg/kg) |
| Bcl-2 expression | Data not available | Increased |
| Bax expression | Data not available | Decreased |
| Caspase-3 activity | Data not available | Reduced |
Experimental Protocols
In Vivo Model of Cerebral Ischemia-Reperfusion Injury (this compound Study)[1][2]
-
Animal Model: Wistar rats.
-
Induction of Ischemia: Bilateral transient occlusion of the common carotid artery.
-
Treatment: this compound (DHS) was administered at a dosage of 80 mg/kg.
-
Biochemical Analysis:
-
Neuron-specific enolase (NSE) levels in blood serum were measured.
-
Levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) were determined in brain lysate.
-
Energy metabolism markers (lactate, pyruvate kinase, NADH dehydrogenase, succinate dehydrogenase) were assessed in brain cells.
-
Oxidative stress markers (malondialdehyde, superoxide dismutase, catalase, glutathione reductase, glutathione peroxidase, reduced glutathione) were measured in brain homogenate.
-
In Vivo Model of Cerebral Ischemia-Reperfusion Injury (Visnagin Study)[4][5]
-
Animal Model: Rats.
-
Induction of Ischemia-Reperfusion (I/R): Specific method of I/R induction is not detailed in the abstract but is a standard model.
-
Treatment Groups:
-
Sham operation group.
-
I/R model group.
-
Visnagin treatment I/R groups (10, 30, 60 mg/kg).
-
-
Assessment:
-
Neurological deficits were analyzed after 24 hours of reperfusion.
-
Biochemical markers measured in rat models included:
-
Oxidative stress markers: glutathione peroxidase, malondialdehyde, superoxide dismutase, catalase.
-
Inflammatory markers: nuclear factor kappa-B p65 unit, tumor necrosis factor-α, interleukin-1β, and interleukin-6.
-
Apoptosis markers: caspase-3.
-
-
-
Western Blot Analysis: The expressions of Bcl-2 and Bax were detected.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed neuroprotective mechanisms of this compound and the experimental workflow for its evaluation.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound's neuroprotective effects.
Discussion
The available data suggests that both this compound and Visnagin exhibit significant neuroprotective effects in rodent models of cerebral ischemia-reperfusion injury. Both compounds appear to exert their effects through the mitigation of oxidative stress, a key pathological mechanism in neuronal damage. This compound demonstrates a broader impact on energy metabolism and the upregulation of neurotrophic factors, suggesting a multi-faceted mechanism of action that promotes neuronal survival and plasticity.[1][2]
Visnagin's neuroprotective activity is strongly linked to its anti-inflammatory and anti-apoptotic properties, as evidenced by the modulation of key inflammatory cytokines and the Bcl-2/Bax signaling pathway.[4][5]
While a direct comparison is challenging due to variations in experimental design and the specific biomarkers assessed, this analysis provides a foundational understanding of the neuroprotective potential within the khellactone and furanochrome families. Future research should aim to conduct head-to-head comparative studies of this compound, Samidin, and Visnagin under standardized experimental conditions to elucidate their relative potencies and detailed mechanisms of action. Such studies will be crucial for advancing the development of these promising natural compounds into effective neuroprotective therapies.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. Neuroprotective effects of visnagin on cerebral ischemia-reperfusion injury rats and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrosamidin and Ginkgo Biloba Extract in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of Dihydrosamidin and the standardized Ginkgo biloba extract (EGb 761) in experimental models of ischemic stroke. This analysis is based on available preclinical data and is intended to inform research and development in the field of neuroprotective therapeutics for stroke.
Disclaimer: The information presented here is for informational purposes only and does not constitute medical advice. There are no direct comparative studies between this compound and Ginkgo biloba extract. The following is a synthesis of findings from separate preclinical studies.
Executive Summary
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, necessitating the exploration of novel neuroprotective agents. This guide examines two compounds: this compound, a khellactone ester found in Apiaceae plants, and Ginkgo biloba extract (specifically the standardized extract EGb 761), a widely studied herbal supplement.
While research on this compound in stroke is in its nascent stages, a recent study highlights its potential to confer neuroprotection by enhancing antioxidant defenses, modulating energy metabolism, and promoting neuroplasticity.[1][2] In contrast, Ginkgo biloba extract has been extensively investigated and has demonstrated neuroprotective effects through multiple mechanisms, including the reduction of oxidative stress, modulation of autophagy, and upregulation of crucial signaling pathways.[3][4][5]
This comparison aims to provide a structured overview of the experimental evidence for both compounds, detailing their proposed mechanisms of action, and presenting the quantitative data from relevant preclinical studies to facilitate an indirect comparison.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on this compound and Ginkgo biloba extract in rodent models of ischemic stroke.
Table 1: Effects of this compound on Biomarkers in a Rat Model of Cerebral Ischemia-Reperfusion Injury
| Biomarker | Stroke Model | Treatment Group | Outcome | Reference |
| Neuron-specific enolase (NSE) | Bilateral transient occlusion of common carotid arteries | This compound (80 mg/kg) | Decreased serum levels, indicating reduced neuronal death. | [1][2] |
| Brain-Derived Neurotrophic Factor (BDNF) | Bilateral transient occlusion of common carotid arteries | This compound (80 mg/kg) | Increased levels in brain lysate. | [1][2] |
| Vascular Endothelial Growth Factor A (VEGF-A) | Bilateral transient occlusion of common carotid arteries | This compound (80 mg/kg) | Increased levels in brain lysate. | [1][2] |
| Malondialdehyde (MDA) | Bilateral transient occlusion of common carotid arteries | This compound (80 mg/kg) | Reduced levels in brain homogenate, indicating decreased lipid peroxidation. | [1][2] |
| Superoxide Dismutase (SOD) | Bilateral transient occlusion of common carotid arteries | This compound (80 mg/kg) | Increased activity in brain homogenate. | [1][2] |
| Catalase | Bilateral transient occlusion of common carotid arteries | This compound (80 mg/kg) | Increased activity in brain homogenate. | [1][2] |
| Glutathione (reduced) | Bilateral transient occlusion of common carotid arteries | This compound (80 mg/kg) | Increased levels in brain homogenate. | [1][2] |
Table 2: Effects of Ginkgo Biloba Extract (EGb 761) on Stroke Outcomes in Rodent Models
| Outcome Measure | Stroke Model | Treatment Group | Result | Reference |
| Neurological Deficit Score | Middle Cerebral Artery Occlusion (MCAO) | EGb 761 (100 mg/kg, 7-day pretreatment) | 50.9% reduction in neurological dysfunction. | [5] |
| Infarct Volume | Middle Cerebral Artery Occlusion (MCAO) | EGb 761 (100 mg/kg, 7-day pretreatment) | 48.2% reduction in infarct volume. | [5][6] |
| Infarct Volume | Permanent MCAO | EGb 761 (100 mg/kg, post-treatment) | Significant reduction in infarct volume. | [7] |
| Neurological Deficits | MCAO with reperfusion | EGb 761 (7-day treatment) | Significantly attenuated neurological deficits. | [3] |
| Infarct Volume | MCAO with reperfusion | EGb 761 (7-day treatment) | Significantly attenuated infarct volume. | [3][8] |
| Neuronal Apoptosis | MCAO with reperfusion | EGb 761 (7-day treatment) | Significantly attenuated neuronal apoptosis. | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
This compound Stroke Model Protocol
-
Animal Model: Male Wistar rats.
-
Stroke Induction: Bilateral transient occlusion of the common carotid arteries was performed to induce cerebral ischemia-reperfusion injury.
-
Treatment: this compound was administered at a dosage of 80 mg/kg.
-
Biochemical Analysis: Following the ischemia-reperfusion period, blood serum and brain tissue were collected. Serum levels of neuron-specific enolase (NSE) were measured. Brain lysates were analyzed for levels of Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor A (VEGF-A). Brain homogenates were used to measure levels of malondialdehyde (MDA) and the activities of antioxidant enzymes including superoxide dismutase (SOD), catalase, glutathione reductase, and glutathione peroxidase, as well as the levels of reduced glutathione.[1][2]
Ginkgo Biloba Extract (EGb 761) Stroke Model Protocol
-
Animal Model: Male Sprague-Dawley rats or mice (wild-type and heme oxygenase 1 knockouts).
-
Stroke Induction: Transient or permanent middle cerebral artery occlusion (MCAO) was induced. For transient MCAO, a filament was used to occlude the artery for a specific duration (e.g., 90 minutes), followed by reperfusion.[4][5][6]
-
Treatment: EGb 761 was administered either as a pretreatment for several days before MCAO or as a post-treatment following the ischemic insult. Dosages varied across studies, with a common dose being 100 mg/kg.[5][6]
-
Outcome Assessment:
-
Neurological Function: Neurological deficit scores were used to assess motor and neurological impairments.
-
Infarct Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the volume of the ischemic infarct.
-
Molecular Analysis: Brain tissue from the ischemic penumbra was analyzed using Western blot and immunofluorescence to detect proteins involved in signaling pathways such as autophagy (Beclin1, LC3, p62) and antioxidant response (Heme oxygenase 1).[3][4][5][8]
-
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of this compound and Ginkgo biloba extract are attributed to their influence on distinct yet potentially overlapping cellular and molecular pathways.
This compound: Neuroplasticity and Antioxidant Defense
The neuroprotective mechanism of this compound in the context of stroke appears to be multifactorial, focusing on promoting neuroplasticity and bolstering the brain's antioxidant capacity. It has been shown to increase the levels of neurotrophic factors like BDNF and VEGF-A, which are crucial for neuronal survival, growth, and angiogenesis.[1][2] Furthermore, this compound enhances the endogenous antioxidant defense system by increasing the activity of key enzymes such as SOD and catalase, and reducing markers of oxidative stress like MDA.[1][2]
Ginkgo Biloba Extract (EGb 761): A Multi-Target Approach
The standardized Ginkgo biloba extract, EGb 761, exerts its neuroprotective effects through a broader, multi-target mechanism that has been more extensively characterized. Key pathways involved include:
-
Autophagy Modulation: EGb 761 has been shown to enhance the autophagy/lysosomal pathway in neurons within the ischemic penumbra. This process helps clear damaged cellular components, thereby reducing neuronal death.[3][4][8]
-
Heme Oxygenase 1 (HO-1) Induction: The neuroprotective effects of EGb 761 are, in part, dependent on the induction of HO-1, a potent antioxidant enzyme.[5][6][9]
-
Akt-CREB-BDNF Pathway: EGb 761 can activate the Akt-CREB signaling cascade, leading to an increase in the expression of BDNF, which supports neuronal survival and plasticity.[10]
Conclusion and Future Directions
This guide provides a comparative overview of this compound and Ginkgo biloba extract (EGb 761) based on the current preclinical evidence in stroke models.
-
This compound shows early promise as a neuroprotective agent, with initial studies pointing towards its role in enhancing neurotrophic support and antioxidant defenses. However, the body of evidence is currently limited to a single key study, and further research is required to validate these findings, explore its dose-response relationship, therapeutic window, and long-term outcomes.
-
Ginkgo biloba extract (EGb 761) is a well-researched compound with a substantial amount of preclinical data supporting its neuroprotective efficacy in ischemic stroke. Its multi-target mechanism of action, involving the modulation of autophagy, induction of antioxidant enzymes, and activation of pro-survival signaling pathways, makes it a compelling candidate for further investigation.
For drug development professionals, the key takeaway is the significant difference in the maturity of the research surrounding these two compounds. While EGb 761 presents a more developed profile with multiple identified mechanisms of action, this compound represents a novel chemical entity with a potentially more targeted, yet less understood, mechanism. Future research should aim to conduct direct, head-to-head comparative studies to elucidate the relative efficacy and therapeutic potential of these and other neuroprotective compounds. Further investigation into the specific molecular targets of this compound is also warranted to fully understand its mechanism of action.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ginkgo biloba leaf extract (EGb-761) elicits neuroprotection against cerebral ischemia/reperfusion injury by enhancement of autophagy flux in neurons in the penumbra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgo biloba extract (EGb-761) confers neuroprotection against ischemic stroke by augmenting autophagic/lysosomal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Ginkgo biloba extract neuroprotective action is dependent on heme oxygenase 1 in ischemic reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heme oxygenase 1, beneficial role in permanent ischemic stroke and in Gingko biloba (EGb 761) neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgo biloba leaf extract (EGb-761) elicits neuroprotection against cerebral ischemia/reperfusion injury by enhancement of autophagy flux in neurons in the penumbra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Experimental evidence of Ginkgo biloba extract EGB as a neuroprotective agent in ischemia stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrosamidin: A Comparative Analysis of Its Antioxidant Efficacy
In the landscape of antioxidant research, the quest for novel and potent therapeutic agents is perpetual. Dihydrosamidin (DHS), a khellactone ester found in plants of the Apiaceae family, has emerged as a compound of interest due to its demonstrated ability to bolster endogenous antioxidant defenses. This guide provides a comparative overview of the antioxidant efficacy of this compound against two well-established antioxidants: Resveratrol and Vitamin C. The comparison focuses on their effects on antioxidant enzyme systems and underlying signaling pathways, supported by available experimental data.
Quantitative Comparison of Antioxidant Activity
| Antioxidant | Effect on Superoxide Dismutase (SOD) | Effect on Catalase (CAT) | Effect on Glutathione Peroxidase (GPx) & Glutathione Reductase (GR) | Effect on Reduced Glutathione (GSH) | Effect on Malondialdehyde (MDA) |
| This compound | Increased activity[1] | Increased activity[1] | Increased activity[1] | Increased levels[1] | Reduced levels[1] |
| Resveratrol | Increased expression and activity[2][3][4] | Increased activity[3][4] | Enhanced activity[4] | Increased levels | Reduced levels |
| Vitamin C | Can stimulate biosynthesis and activation[5][6] | Can stimulate biosynthesis and activation[5][6] | Can stimulate biosynthesis and activation[5] | Can regenerate GSH | Reduced levels |
Experimental Protocols
The data presented for this compound is derived from in vivo studies on rat models of cerebral ischemia-reperfusion injury. The following provides a generalized experimental protocol for assessing the activity of antioxidant enzymes, similar to the methodologies likely employed in the cited study.
1. Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a riboflavin-light-NBT system. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the formation of formazan blue.
-
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, methionine, Triton X-100, NBT, and the tissue homogenate (sample).
-
Initiate the reaction by adding riboflavin and exposing the mixture to a uniform light source for a specified period.
-
Measure the absorbance of the resulting formazan blue at 560 nm.
-
A control reaction is performed without the tissue homogenate.
-
The percentage of inhibition of NBT reduction is calculated, and one unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
2. Catalase (CAT) Activity Assay:
-
Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample.
-
Methodology:
-
Add tissue homogenate to a solution of hydrogen peroxide in phosphate buffer.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction by adding a reagent that reacts with the remaining H₂O₂, such as a dichromate/acetic acid mixture.
-
Measure the absorbance of the remaining H₂O₂ at a specific wavelength (e.g., 240 nm) or the color development of the subsequent reaction.
-
Catalase activity is calculated based on the amount of H₂O₂ decomposed per minute per milligram of protein.
-
Signaling Pathways in Antioxidant Defense
The upregulation of antioxidant enzymes is often mediated by complex signaling pathways that respond to cellular stress. The Nrf2-Keap1 and SIRT1 pathways are central to this regulatory network.
Resveratrol is known to activate SIRT1, a histone deacetylase, which in turn can deacetylate and activate transcription factors like FOXO and Nrf2.[2] This leads to the increased expression of antioxidant enzymes such as SOD and catalase. Vitamin C can also influence the expression of antioxidant enzymes, potentially through the modulation of transcription factors like Nrf2, Ref-1, and AP-1.[5][6]
While direct evidence for This compound's interaction with these specific signaling molecules is currently lacking, its observed effects on increasing the activity of a suite of antioxidant enzymes (SOD, CAT, GPx, GR) strongly suggest that it may also act as an upstream modulator of these or similar cytoprotective pathways. Further research is warranted to elucidate the precise molecular mechanisms by which this compound exerts its antioxidant effects.
Comparative Summary and Conclusion
This compound demonstrates significant promise as an antioxidant agent by enhancing the endogenous antioxidant defense system. Unlike direct antioxidants that scavenge free radicals in a stoichiometric manner, this compound appears to function as an indirect antioxidant, upregulating the machinery that provides a more sustained and amplified protective effect.
-
This compound: The available data points to a mechanism of action that involves the upregulation of key antioxidant enzymes, leading to a reduction in lipid peroxidation. This indirect antioxidant activity could be highly beneficial in conditions of chronic oxidative stress.
-
Resveratrol: This well-studied polyphenol also enhances antioxidant enzyme activity, with its mechanism being partly attributed to the activation of the SIRT1 and Nrf2 signaling pathways.[2]
-
Vitamin C: As a classic direct antioxidant, Vitamin C also exhibits the ability to modulate the expression of antioxidant enzymes, showcasing a dual role in cellular protection.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Dihydrosamidin's Neuroprotective Efficacy
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive comparison of the neuroprotective effects of Dihydrosamidin (DHS), a naturally occurring khellactone ester, with two well-established neuroprotective agents: Ginkgo biloba extract (EGB761) and Resveratrol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of DHS as a potential therapeutic agent for ischemic brain injury and other neurodegenerative conditions.
Introduction to this compound
This compound is a khellactone-type coumarin (3′-O-isovaleroyl-4′-O-acetyl ester) naturally found in plants of the Apiaceae family.[1][2][3] A significant concentration of DHS has been identified in Phlojodicarpus komarovii.[1][2][3] Recent studies have highlighted its potential neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion injury.[1][2] This guide will dissect the available experimental data on DHS and compare its performance metrics and mechanisms of action against those of EGB761 and Resveratrol.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound, Ginkgo biloba extract (EGB761), and Resveratrol in rodent models of cerebral ischemia-reperfusion.
Table 1: Effects on Neuronal Viability and Brain Injury Markers
| Parameter | This compound (DHS) | Ginkgo biloba extract (EGB761) | Resveratrol |
| Animal Model | Rat, bilateral transient occlusion of common carotid artery | Mouse, middle cerebral artery occlusion (MCAO) | Rat, MCAO |
| Dosage | 80 mg/kg, p.o. | 100 mg/kg, p.o. | 1-30 mg/kg, i.p. or i.v. |
| Reduction in Infarct Volume | Data not specified, but prevented neuronal death[1][2] | 48.2 ± 5.3% reduction[1] | Significant reduction[4][5] |
| Improvement in Neurological Score | Data not specified, but prevented neuronal death[1][2] | 50.9 ± 5.6% less dysfunction[1] | Significantly improved[5] |
| Neuron-Specific Enolase (NSE) | Decreased levels in blood serum[1][2] | Not reported | Not reported |
Table 2: Effects on Neurotrophic Factors and Angiogenesis
| Parameter | This compound (DHS) | Ginkgo biloba extract (EGB761) | Resveratrol |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased levels in brain lysate[1][2] | Not directly reported, but enhances autophagy which can be neuroprotective[3] | Increased secretion[6] |
| Vascular Endothelial Growth Factor A (VEGF-A) | Increased levels in brain lysate[1][2] | Not reported | Modulates VEGF signaling |
Table 3: Modulation of Oxidative Stress and Antioxidant Defense
| Parameter | This compound (DHS) | Ginkgo biloba extract (EGB761) | Resveratrol |
| Malondialdehyde (MDA) Level | Reduced in brain homogenate[1][2] | Not reported | Decreased in brain tissue[7] |
| Superoxide Dismutase (SOD) Activity | Increased in brain homogenate[1][2] | Not directly reported, but acts via HO-1 antioxidant pathway[1] | Increased activity[2] |
| Catalase (CAT) Activity | Increased in brain homogenate[1][2] | Not reported | Increased activity[4] |
| Glutathione Peroxidase (GPx) Activity | Increased in brain homogenate[1][2] | Not reported | Not reported |
| Reduced Glutathione (GSH) Level | Increased in brain homogenate[1][2] | Not reported | Not reported |
Table 4: Effects on Energy Metabolism
| Parameter | This compound (DHS) | Ginkgo biloba extract (EGB761) | Resveratrol |
| Lactate Level | Reduced in brain cells[1][2] | Not reported | Not reported |
| Pyruvate Kinase Activity | Enhanced in brain cells[1][2] | Not reported | Not reported |
| NADH Dehydrogenase Activity | Increased in brain cells[1][2] | Not reported | Not reported |
| Succinate Dehydrogenase Activity | Increased in brain cells[1][2] | Not reported | Not reported |
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective effects of these compounds are mediated through distinct yet sometimes overlapping signaling pathways.
This compound (DHS): The mechanism of DHS is multifaceted. Its potent antioxidant effects, evidenced by the upregulation of numerous antioxidant enzymes, strongly suggest the activation of the Nrf2 signaling pathway , a master regulator of the antioxidant response.[1][2][8][9] The observed increase in BDNF and VEGF-A points towards the modulation of pathways that promote neurogenesis and angiogenesis, such as the PI3K/Akt and MAPK/ERK pathways , which are known to be activated by other neuroprotective coumarin derivatives.[1][2]
Ginkgo biloba extract (EGB761): EGB761's neuroprotection in ischemic models is significantly attributed to the upregulation of Heme Oxygenase-1 (HO-1) , a potent antioxidant enzyme.[1] It also enhances autophagy flux , a cellular process that clears damaged proteins and organelles, thereby reducing neuronal apoptosis in the ischemic penumbra.[3]
Resveratrol: Resveratrol exerts its neuroprotective effects through multiple pathways. It has strong anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2] It also activates the Nrf2/HO-1 antioxidant pathway and the SIRT1 pathway , which is involved in cellular stress resistance and longevity.[2] Furthermore, Resveratrol has been shown to have anti-apoptotic effects by modulating the Bcl-2/Bax ratio.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: High-level comparison of neuroprotective mechanisms.
Caption: General experimental workflow for in vivo neuroprotection studies.
Experimental Protocols
Animal Model of Cerebral Ischemia-Reperfusion
This protocol describes the bilateral transient occlusion of the common carotid arteries in rats, a model used to study global cerebral ischemia.
-
Animals: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., chloral hydrate, 300 mg/kg, i.p.).[8] Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid arteries (CCAs).
-
The CCAs are carefully separated from the vagus nerves.
-
Aneurysm clips or silk sutures are used to occlude both CCAs to induce ischemia. The duration of occlusion is typically 30-90 minutes, depending on the desired severity of injury.[4]
-
Following the ischemic period, the clips or sutures are removed to allow for reperfusion of blood flow.
-
The incision is sutured, and the animal is allowed to recover.
-
-
Sham Operation: Sham-operated control animals undergo the same surgical procedure without the occlusion of the arteries.
-
Drug Administration: this compound (e.g., 80 mg/kg) or the vehicle control is administered intragastrically (p.o.) for a specified period (e.g., 14 days) prior to the induction of ischemia.[1]
Neurological Deficit Scoring
Twenty-four hours after reperfusion, neurological deficits are assessed using a graded scoring system. A common five-point scale is:
-
0: No observable deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Measurement of Infarct Volume (TTC Staining)
-
Tissue Preparation: After the reperfusion period, rats are euthanized, and brains are rapidly removed and sliced into 2 mm coronal sections.
-
Staining: The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.
-
Analysis: Viable tissue stains red, while the infarcted (damaged) tissue remains white. The sections are photographed, and the infarct area is measured using image analysis software. The infarct volume is calculated by integrating the infarct area over the thickness of the slices.
Biochemical Assays from Brain Homogenate
-
Homogenate Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in ice-cold buffer. The homogenate is then centrifuged, and the supernatant is collected for analysis.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzymes (SOD, CAT, GPx): Activities are measured using commercially available assay kits, typically based on spectrophotometric methods.
-
Reduced Glutathione (GSH): Measured using a colorimetric assay based on the reaction with DTNB (Ellman's reagent).
-
-
Neurotrophic Factors (BDNF, VEGF): Levels are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for rat BDNF and VEGF-A.
-
Energy Metabolism: The activities of enzymes like pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase, as well as lactate levels, are measured using specific spectrophotometric enzyme activity assays.
This guide provides a foundational comparison based on currently available data. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound in the context of neuroprotection.
References
- 1. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein [mdpi.com]
- 2. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effect of p-coumaric acid in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A natural coumarin derivative esculetin offers neuroprotection on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
A Comparative Analysis of Dihydrosamidin and Visnadin for Neuroprotective and Vasodilatory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dihydrosamidin (DHS) and Visnadin, two natural compounds with promising, yet distinct, pharmacological profiles. While both are pyranocoumarin derivatives, their primary therapeutic actions diverge significantly, with this compound demonstrating potent neuroprotective effects and Visnadin acting as a direct vasodilator. This document synthesizes the available experimental data to offer a clear comparison of their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Executive Summary
This compound and Visnadin, despite their structural similarities, exhibit different primary pharmacological activities. This compound acts as a neuroprotective agent by enhancing antioxidant defenses and modulating energy metabolism within the brain, making it a candidate for treating cerebral ischemia-reperfusion injury. In contrast, Visnadin functions as a vasodilator by inhibiting L-type calcium channels in vascular smooth muscle, suggesting its potential in managing cardiovascular conditions like angina.
Chemical and Physical Properties
Both this compound and Visnadin share the same molecular formula and a very similar molecular weight, indicating they are isomers. Their distinct pharmacological effects arise from subtle differences in their chemical structures.
| Property | This compound | Visnadin |
| Molecular Formula | C₂₁H₂₄O₇ | C₂₁H₂₄O₇ |
| Molecular Weight | 388.42 g/mol | 388.416 g/mol |
| Chemical Class | Khellactone Ester (Pyranocoumarin) | Angular Pyranocoumarin |
| Primary Source | Phlojodicarpus komarovii | Ammi visnaga (Bishop's Weed) |
Pharmacological Comparison: Neuroprotection vs. Vasodilation
The primary therapeutic targets of this compound and Visnadin differ significantly. This compound's effects are centered on neuronal protection during ischemic events, whereas Visnadin directly targets the vasculature to induce relaxation.
This compound: A Neuroprotective Agent
This compound has been shown to exert significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion injury.[1] Its mechanism of action is multifaceted, focusing on bolstering the brain's intrinsic defense systems against ischemic damage.[1]
Mechanism of Action:
-
Antioxidant Defense: this compound enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione reductase, and glutathione peroxidase.[1] This leads to a reduction in oxidative stress, a major contributor to neuronal damage following ischemia.
-
Energy Metabolism Modulation: The compound improves energy metabolism in brain cells by reducing lactate levels and increasing the activity of pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase.[1] This helps maintain cellular energy production and function during periods of reduced blood flow.
-
Neuroplasticity Promotion: this compound administration has been associated with increased levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in the brain, which supports neuronal survival and plasticity.[1]
Quantitative Efficacy Data (from rat cerebral ischemia-reperfusion model):
| Parameter | Observation with this compound (80 mg/kg) | Reference |
| Neuronal Death | Prevented neuronal death (specific percentage not quantified in the abstract) | [1] |
| Neuron-Specific Enolase (NSE) | Decreased levels in blood serum | [1] |
| Antioxidant Enzyme Activity | Increased activities of SOD, CAT, Glutathione Reductase, and Glutathione Peroxidase | [1] |
| Metabolic Enzyme Activity | Enhanced activity of Pyruvate Kinase, NADH Dehydrogenase, and Succinate Dehydrogenase | [1] |
| Malondialdehyde (MDA) Levels | Reduced levels in brain homogenate | [1] |
Visnadin: A Vasodilator
Visnadin is a well-established natural vasodilator that has been used in the treatment of angina pectoris.[2] Its primary mechanism involves the relaxation of vascular smooth muscle.
Mechanism of Action:
-
L-type Calcium Channel Inhibition: Visnadin selectively inhibits the influx of calcium (Ca²⁺) through L-type calcium channels in vascular smooth muscle cells.[2] This reduction in intracellular calcium concentration prevents the activation of the contractile machinery, leading to vasodilation. This effect is most pronounced at concentrations below 10⁻⁵ M.[2]
Quantitative Efficacy Data (from rat isolated vascular smooth muscle studies):
| Parameter | Value (for Visnagin) | Experimental Model | Reference |
| EC₅₀ for Vasodilation | 1.7 ± 0.8 x 10⁻⁵ M | Noradrenaline-contracted rat mesenteric arteries | |
| IC₅₀ for Inhibition of KCl-induced Contraction | 5.1 ± 2.5 x 10⁻⁵ M | Rat isolated mesenteric beds |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and Visnadin can be visualized through their respective signaling pathways and the experimental workflows used to study them.
Caption: this compound's neuroprotective signaling pathway.
Caption: Visnadin's vasodilatory signaling pathway.
Experimental Protocols
This compound: In Vivo Cerebral Ischemia-Reperfusion Model
This protocol outlines the key steps for evaluating the neuroprotective effects of this compound in a rat model.
References
Dihydrosamidin: A Comparative Analysis Against Other Coumarin Derivatives in Neuroprotection and Antioxidant Efficacy
For Immediate Release
This guide provides a comprehensive comparison of Dihydrosamidin with other notable coumarin derivatives, focusing on their neuroprotective and antioxidant properties. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Introduction to Coumarins and this compound
Coumarins are a large class of naturally occurring benzopyrone compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities, which are highly dependent on the type and position of substituents on the coumarin scaffold, include anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2]
This compound, a khellactone ester found in plants of the Apiaceae family, is a member of the coumarin class.[3] Recent research has highlighted its potential as a neuroprotective agent, particularly in the context of cerebral ischemia-reperfusion injury.[3][4] This guide aims to contextualize the performance of this compound by comparing its reported effects with those of other well-studied coumarin derivatives.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data from various studies on the neuroprotective and antioxidant effects of this compound and other selected coumarin derivatives. It is important to note that the experimental conditions, models, and concentrations used in these studies may vary, and direct comparisons should be made with caution.
Neuroprotective Effects
| Compound | Model | Key Findings | Reference |
| This compound | Rat model of cerebral ischemia-reperfusion | - Prevented neuronal death- Decreased neuron-specific enolase levels- Increased neurotrophic factors and vascular endothelial growth factor A levels in brain lysate | [3][4] |
| Esculetin | Mouse model of cerebral ischemia/reperfusion | - Significantly reduced infarct volume- Decreased neurological deficit scores- Showed a dose-dependent protective effect | [1] |
| Daphnetin | Mouse model of middle cerebral artery occlusion | - Reduced infarct volume- Improved neurological behaviors- Protected against glutamate-induced toxicity in hippocampal HT-22 cells | [5] |
| Osthole | Rat model of traumatic brain injury | - Reduced neurological deficits, cerebral edema, and hippocampal neuron loss- Increased the ratio of Bcl-2/Bax | [6] |
| Fraxetin | Human neuroblastoma cell model of rotenone neurotoxicity | - Partially protected against rotenone-induced neurotoxicity- Decreased protein levels and activity of MnSOD and catalase | [7] |
| Scopoletin | PC12 cell culture | - Showed 69% protection against Aβ42-induced neurotoxicity- Showed 73% protection against H2O2-induced cytotoxicity | [8] |
Antioxidant and Metabolic Effects
| Compound | Parameter | Effect | Reference |
| This compound | Malondialdehyde (MDA) | Reduced levels in brain homogenate | [3][4] |
| Superoxide dismutase (SOD) | Increased activity in brain homogenate | [3][4] | |
| Catalase | Increased activity in brain homogenate | [3][4] | |
| Glutathione reductase | Increased activity in brain homogenate | [3][4] | |
| Glutathione peroxidase | Increased activity in brain homogenate | [3][4] | |
| Reduced glutathione (GSH) | Increased levels in brain homogenate | [3][4] | |
| Lactate | Reduced levels in brain cells | [3][4] | |
| Pyruvate kinase | Enhanced activity in brain cells | [3][4] | |
| Osthole | MDA | Reduced level in brain tissue | [6] |
| SOD | Increased activity in brain tissue | [6] | |
| GSH | Increased level in brain tissue | [6] | |
| Daphnetin | SOD | Increased activity | [9] |
| GSH | Restored reduced levels | [9] | |
| Imperatorin | SOD | Significantly increased activity in renal cortex | [10] |
| MDA (TBARS) | Lowered levels in renal cortex and urine | [10] |
Key Experimental Protocols
This section provides an overview of the methodologies used to assess the neuroprotective and antioxidant effects of the compared coumarin derivatives.
Cerebral Ischemia-Reperfusion Model (as applied to this compound)
-
Animal Model: Wistar rats.
-
Procedure: Bilateral transient occlusion of the common carotid artery is performed to induce ischemia. After a defined period, the occlusion is removed to allow for reperfusion.
-
Treatment: this compound (e.g., 80 mg/kg) is administered to the treatment group.
-
Analysis: Post-reperfusion, brain tissue and blood serum are collected for biochemical analysis. This includes measuring levels of neuron-specific enolase, neurotrophic factors (like BDNF), and markers of energy metabolism and oxidative stress.[3][4]
Measurement of Antioxidant Enzyme Activity
-
Superoxide Dismutase (SOD) Activity Assay: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically.
-
Catalase (CAT) Activity Assay: This assay involves monitoring the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is measured spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx) Activity Assay: This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase, which consumes NADPH. The decrease in NADPH absorbance is monitored at 340 nm.
Measurement of Neurotrophic Factors (e.g., BDNF)
-
Enzyme-Linked Immunosorbent Assay (ELISA): Brain lysate or serum samples are added to microplates coated with a specific antibody against the neurotrophic factor of interest (e.g., BDNF). A second, enzyme-linked antibody is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the concentration of the neurotrophic factor.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating the neuroprotective effects of coumarin derivatives.
Caption: Neuroprotective mechanism of this compound in ischemic injury.
Caption: A typical experimental workflow for evaluating neuroprotective agents.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, exhibiting potent antioxidant and metabolism-modulating effects in preclinical models of cerebral ischemia. When compared to other coumarin derivatives, this compound's multifaceted mechanism of action, encompassing the enhancement of endogenous antioxidant defenses, modulation of energy metabolism, and promotion of neurotrophic factors, positions it as a compelling candidate for further investigation in the development of novel therapies for neurodegenerative disorders and stroke. The data presented in this guide underscore the therapeutic potential of the coumarin scaffold and highlight this compound as a particularly noteworthy derivative. Continued research involving direct, head-to-head comparative studies will be crucial for fully elucidating the relative efficacy of these compounds.
References
- 1. A natural coumarin derivative esculetin offers neuroprotection on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological and Therapeutic Applications of Esculetin | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of osthole pretreatment against traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fraxetin on antioxidant defense and stress proteins in human neuroblastoma cell model of rotenone neurotoxicity. Comparative study with myricetin and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 10. Antioxidant effect of imperatorin from Angelica dahurica in hypertension via inhibiting NADPH oxidase activation and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrosamidin: A Comparative Analysis of its Antioxidant Capacity
For Immediate Release
Ulan-Ude, Russia – A comprehensive analysis of the antioxidant properties of Dihydrosamidin, a natural khellactone ester, reveals its potential as a significant agent in combating oxidative stress. This guide provides a detailed comparison of this compound's antioxidant capacity with other alternatives, supported by available experimental data, for researchers, scientists, and drug development professionals.
In Vivo Antioxidant Profile of this compound
Recent research has demonstrated the potent in vivo antioxidant effects of this compound in a rat model of cerebral ischemia-reperfusion injury. Administration of this compound at a dosage of 80 mg/kg resulted in a significant reduction of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress. Concurrently, this compound treatment led to a marked increase in the activities of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx), within the brain homogenate. Furthermore, an elevation in the levels of reduced glutathione (GSH), a vital endogenous antioxidant, was observed.[1]
These findings strongly suggest that this compound enhances the endogenous antioxidant defense system, thereby protecting against oxidative damage.
Table 1: In Vivo Antioxidant Effects of this compound in Rat Brain Tissue
| Biomarker | Effect of this compound Administration | Implication |
| Malondialdehyde (MDA) | Decreased | Reduction in lipid peroxidation and oxidative damage. |
| Superoxide Dismutase (SOD) | Increased Activity | Enhanced dismutation of superoxide radicals. |
| Catalase (CAT) | Increased Activity | Increased decomposition of hydrogen peroxide. |
| Glutathione Peroxidase (GPx) | Increased Activity | Augmented reduction of hydrogen peroxide and lipid hydroperoxides. |
| Glutathione Reductase (GR) | Increased Activity | Improved regeneration of reduced glutathione. |
| Reduced Glutathione (GSH) | Increased Levels | Strengthened non-enzymatic antioxidant defense. |
Comparative Analysis with Standard Antioxidants
Direct comparative studies of this compound with well-established antioxidants such as Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol) are not yet available in published literature. However, by examining the in vitro antioxidant activities of structurally similar coumarin compounds, an indirect comparison can be drawn.
Coumarins, the class of compounds to which this compound belongs, are known to possess significant antioxidant properties. Studies on various coumarin derivatives have demonstrated their capacity to scavenge free radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. For instance, some coumarins have shown potent radical scavenging activity, which is a key mechanism of action for antioxidants like Vitamin C and E.
To provide a benchmark for comparison, the following table summarizes typical in vitro antioxidant values for Vitamin C and α-Tocopherol.
Table 2: In Vitro Antioxidant Capacity of Standard Antioxidants (Illustrative Values)
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC | FRAP (µmol Fe(II)/g) | ORAC (µmol TE/g) |
| Vitamin C | ~20-50 | ~1.0-1.5 | ~1000-2000 | ~2000-3000 |
| α-Tocopherol | ~40-80 | ~0.5-1.0 | ~200-500 | ~1500-2500 |
Note: These values are illustrative and can vary depending on the specific experimental conditions. TEAC (Trolox Equivalent Antioxidant Capacity), FRAP (Ferric Reducing Antioxidant Power), ORAC (Oxygen Radical Absorbance Capacity).
While specific IC50 values for this compound are not yet determined, its demonstrated in vivo efficacy suggests a potent antioxidant profile that warrants further direct comparative studies using these standard in vitro assays.
Signaling Pathways in Antioxidant Action
The antioxidant effects of many natural compounds, including coumarins, are often mediated through the modulation of specific cellular signaling pathways. A critical pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes. Several coumarin derivatives have been shown to activate this Nrf2 signaling pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[2][3][4] It is plausible that this compound may also exert its antioxidant effects, at least in part, through the activation of the Keap1-Nrf2 pathway.
Caption: Proposed mechanism of this compound via the Keap1-Nrf2 pathway.
Experimental Protocols
Detailed methodologies for the key in vivo antioxidant assays are provided below for replication and validation purposes.
Malondialdehyde (MDA) Assay
This assay measures the level of lipid peroxidation.
-
Tissue Preparation: Homogenize brain tissue in ice-cold 1.15% KCl solution.
-
Reaction Mixture: To the homogenate, add phosphoric acid (1%, v/v) and thiobarbituric acid (0.6%, w/v).
-
Incubation: Heat the mixture at 100°C for 45 minutes.
-
Extraction: After cooling, add n-butanol and vortex. Centrifuge to separate the layers.
-
Measurement: Measure the absorbance of the butanol layer at 532 nm.
-
Quantification: Calculate MDA concentration using an extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.
Caption: Workflow for the Malondialdehyde (MDA) assay.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Reaction Mixture: Prepare a reaction mixture containing sodium carbonate buffer, NBT, EDTA, and hydroxylamine hydrochloride.
-
Sample Addition: Add the brain tissue supernatant to the reaction mixture.
-
Initiation: Start the reaction by adding xanthine oxidase.
-
Incubation: Incubate at room temperature for a specified time.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: Calculate the percentage of inhibition of NBT reduction to determine SOD activity.
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂).
-
Reaction Mixture: Prepare a solution of H₂O₂ in phosphate buffer.
-
Sample Addition: Add the brain tissue supernatant to the H₂O₂ solution.
-
Incubation: Incubate at a specific temperature for a set time.
-
Stopping the Reaction: Stop the reaction by adding a suitable reagent (e.g., sodium azide).
-
Measurement: Measure the decrease in absorbance at 240 nm, which corresponds to the consumption of H₂O₂.
-
Calculation: Calculate CAT activity based on the rate of H₂O₂ decomposition.
Glutathione Peroxidase (GPx) Activity Assay
This assay couples the reduction of an organic hydroperoxide to the oxidation of NADPH.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.
-
Sample Addition: Add the brain tissue supernatant.
-
Initiation: Start the reaction by adding the substrate (e.g., tert-butyl hydroperoxide).
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
Calculation: Calculate GPx activity based on the rate of NADPH oxidation.
Glutathione Reductase (GR) Activity Assay
This assay measures the reduction of oxidized glutathione (GSSG) to GSH.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, EDTA, and GSSG.
-
Sample Addition: Add the brain tissue supernatant.
-
Initiation: Start the reaction by adding NADPH.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Calculation: Calculate GR activity from the rate of NADPH consumption.
Reduced Glutathione (GSH) Assay
This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Deproteinization: Precipitate proteins in the brain tissue homogenate with a deproteinizing agent (e.g., metaphosphoric acid).
-
Reaction: Add the deproteinized supernatant to a solution containing DTNB in a phosphate buffer.
-
Measurement: Measure the absorbance of the yellow-colored product at 412 nm.
-
Quantification: Determine the GSH concentration from a standard curve prepared with known concentrations of GSH.
Conclusion
This compound exhibits a promising antioxidant profile, as evidenced by its in vivo effects on key markers of oxidative stress and antioxidant enzyme activities. While direct comparative data with standard antioxidants are pending, its classification as a coumarin and the known antioxidant properties of this compound class suggest significant potential. The likely involvement of the Keap1-Nrf2 signaling pathway provides a mechanistic basis for its protective effects. Further research, particularly in vitro antioxidant assays and direct comparative studies, is warranted to fully elucidate the antioxidant capacity of this compound for its potential application in therapeutic development.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrosamidin: A Comparative Analysis Against Standard Neuroprotective Drugs
In the quest for novel therapeutic agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries like stroke, researchers are increasingly turning to natural compounds. One such compound of interest is Dihydrosamidin, a khellactone ester found in plants of the Apiaceae family. This guide provides a comprehensive comparison of this compound with standard neuroprotective drugs, including Memantine, Riluzole, and Edaravone, focusing on their mechanisms of action, and supported by available experimental data.
This compound: A Multi-Target Neuroprotective Agent
This compound has demonstrated significant neuroprotective effects in a preclinical model of cerebral ischemia-reperfusion injury.[1] A key study utilizing a rat model of bilateral transient occlusion of the common carotid artery revealed that this compound, administered at a dosage of 80 mg/kg, mitigates neuronal damage through a multi-pronged approach.[1]
The primary mechanisms of action identified for this compound include:
-
Promotion of Neuroplasticity and Neuronal Survival: this compound administration led to an increase in crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and vascular endothelial growth factor A (VEGF-A).[1] These factors are known to support neuronal survival, growth, and synaptic plasticity.
-
Enhancement of Energy Metabolism: The compound was found to modulate glycolysis and oxidative phosphorylation in brain cells. This was evidenced by a reduction in lactate levels and an increase in the activity of key metabolic enzymes, including pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase.[1]
-
Potent Antioxidant Activity: this compound bolstered the brain's antioxidant defenses by reducing levels of the lipid peroxidation marker malondialdehyde (MDA) and increasing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase, glutathione reductase, and glutathione peroxidase.[1] It also elevated the levels of reduced glutathione, a major endogenous antioxidant.[1]
These findings suggest that this compound's neuroprotective effects stem from its ability to concurrently address multiple pathological cascades initiated by ischemic injury.
Standard Neuroprotective Drugs: Mechanisms of Action
For decades, several drugs have been the standard of care or have been extensively studied for their neuroprotective properties. A comparison with these agents provides context for evaluating the potential of this compound.
Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine is primarily used in the treatment of Alzheimer's disease. Its main mechanism involves blocking the excitotoxic effects of excessive glutamate, a major excitatory neurotransmitter.[2][3] By binding to the NMDA receptor's ion channel, it prevents excessive calcium influx that can lead to neuronal death.[2] Beyond NMDA receptor antagonism, Memantine has also been shown to increase the release of neurotrophic factors from astrocytes and inhibit microglial activation, thereby exerting anti-inflammatory effects.[4]
Riluzole: Approved for the treatment of amyotrophic lateral sclerosis (ALS), Riluzole's neuroprotective mechanism is multifaceted. It is known to inhibit glutamate release, inactivate voltage-dependent sodium channels, and potentially interfere with intracellular signaling pathways.[5] Some evidence also suggests a direct inhibitory effect on protein kinase C (PKC), which may contribute to its antioxidant properties.[6]
Edaravone: This potent free radical scavenger is used to treat acute ischemic stroke and ALS. Edaravone's primary mode of action is its ability to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative and nitrosative stress.[7] Additionally, it has been found to activate the Nrf2/HO-1 pathway, a key signaling cascade in the cellular antioxidant response, and the GDNF/RET neurotrophic signaling pathway.[8][9]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and the standard neuroprotective drugs in preclinical models of cerebral ischemia-reperfusion. It is important to note that direct comparative studies are lacking, and the data presented here are compiled from different studies, which may have variations in their experimental models and methodologies.
Table 1: In Vivo Efficacy in a Rat Model of Cerebral Ischemia-Reperfusion
| Parameter | This compound (80 mg/kg) | Memantine | Riluzole | Edaravone |
| Biochemical Markers | ||||
| Neuron-Specific Enolase (NSE) | Decreased[1] | Data not available | Data not available | Decreased[7] |
| Malondialdehyde (MDA) | Decreased[1] | Decreased | Data not available | Decreased[9] |
| Neurotrophic Factors | ||||
| Brain-Derived Neurotrophic Factor (BDNF) | Increased[1] | Increased[10] | Data not available | Data not available |
| Glial cell line-Derived Neurotrophic Factor (GDNF) | Increased[1] | Increased[4] | Data not available | Data not available |
| Vascular Endothelial Growth Factor A (VEGF-A) | Increased[1] | Data not available | Data not available | Decreased (in SVZ)[5] |
| Antioxidant Enzymes | ||||
| Superoxide Dismutase (SOD) | Increased[1] | Data not available | Data not available | Data not available |
| Catalase | Increased[1] | Data not available | Data not available | Data not available |
| Glutathione Peroxidase (GPx) | Increased[1] | Data not available | Data not available | Data not available |
| Glutathione Reductase | Increased[1] | Data not available | Data not available | Data not available |
| Energy Metabolism | ||||
| Lactate | Decreased[1] | Data not available | Data not available | Data not available |
| Pyruvate Kinase | Increased[1] | Data not available | Data not available | Data not available |
| NADH Dehydrogenase | Increased[1] | Data not available | Data not available | Data not available |
| Succinate Dehydrogenase | Increased[1] | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that no directly comparable data was found in the performed literature search for the specified drug in a similar ischemia-reperfusion model.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies for key experiments cited in the context of this compound and standard neuroprotective drugs.
Animal Model of Cerebral Ischemia-Reperfusion
-
Model: Bilateral transient occlusion of the common carotid artery in Wistar rats.[1]
-
Procedure:
-
Anesthetize the rats.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Occlude both common carotid arteries with aneurysm clips for a specified duration (e.g., 30 minutes) to induce ischemia.
-
Remove the clips to allow for reperfusion.
-
Suture the incision and allow the animals to recover.
-
Administer the test compound (e.g., this compound at 80 mg/kg) or vehicle at a specified time point (e.g., during occlusion or at the onset of reperfusion).
-
At the end of the experiment, sacrifice the animals and collect brain tissue and blood for biochemical and histological analysis.
-
Measurement of Neurotrophic Factors (e.g., BDNF)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Protocol Summary: [3][11][12][13]
-
Homogenize brain tissue samples in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a protein assay (e.g., Bradford assay).
-
Use a commercially available ELISA kit for the specific neurotrophic factor (e.g., rat BDNF ELISA kit).
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow the neurotrophic factor to bind to the antibody.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate to allow the detection antibody to bind to the captured neurotrophic factor.
-
Wash the wells and add a substrate solution that will be converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of the neurotrophic factor in the samples based on the standard curve.
-
Measurement of Malondialdehyde (MDA)
-
Method: Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Protocol Summary: [14][15][16][17]
-
Homogenize brain tissue samples in a suitable buffer (e.g., ice-cold Tris-HCl).
-
To a portion of the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or by using the molar extinction coefficient of the MDA-TBA adduct.
-
Measurement of Superoxide Dismutase (SOD) Activity
-
Method: Spectrophotometric assay based on the inhibition of a superoxide-generating reaction.
-
Protocol Summary: [18][19][20][21][22]
-
Prepare a brain tissue homogenate in an appropriate buffer.
-
Set up a reaction mixture containing a substrate that generates superoxide anions (e.g., xanthine and xanthine oxidase) and a detection agent that reacts with superoxide to produce a colored product (e.g., a tetrazolium salt like WST-1).
-
Add a known amount of the tissue homogenate to the reaction mixture.
-
The SOD in the sample will compete with the detection agent for superoxide anions, thus inhibiting the color development.
-
Measure the rate of color formation at a specific wavelength using a spectrophotometer.
-
The SOD activity is calculated as the percentage of inhibition of the rate of the reaction in the absence of the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the reaction by 50%.
-
Signaling Pathways and Logical Relationships
The neuroprotective effects of this compound and standard drugs are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Neuroprotective mechanisms of Memantine.
Caption: Neuroprotective mechanisms of Riluzole.
Caption: Neuroprotective mechanisms of Edaravone.
Conclusion
This compound emerges as a promising neuroprotective agent with a unique multi-target mechanism of action, encompassing the enhancement of neurotrophic support, optimization of energy metabolism, and bolstering of antioxidant defenses. While standard neuroprotective drugs like Memantine, Riluzole, and Edaravone have well-defined, albeit more focused, mechanisms, this compound's broader spectrum of activity could offer advantages in the complex pathology of neurodegenerative diseases and ischemic brain injury.
However, it is crucial to acknowledge that the research on this compound is still in its nascent stages. The current evidence is primarily from a single in vivo study, and further research, including in vitro studies and direct comparative trials against standard neuroprotective agents, is necessary to fully elucidate its therapeutic potential and establish its relative efficacy and safety. The data and diagrams presented in this guide are based on the current scientific literature and should be interpreted with these limitations in mind. Continued investigation into this compound and similar natural compounds holds significant promise for the future of neuroprotective therapies.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with edaravone attenuates ischemic brain injury and inhibits neurogenesis in the subventricular zone of adult rats after focal cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of edaravone combined with DL-3-N-butylphthalide on the levels of tumor necrosis factor-alpha, interleukin-10, neuron-specific enolase and effect in patients with acute cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO‐1 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine enhances recovery from stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosensis.com [biosensis.com]
- 12. Detection of brain-derived neurotrophic factor (BDNF) in rat blood and brain preparations using ELISA: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.au.dk [pure.au.dk]
- 14. Malondialdehyde (MDA) assay [bio-protocol.org]
- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 16. researchgate.net [researchgate.net]
- 17. elkbiotech.com [elkbiotech.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ias.ac.in [ias.ac.in]
- 21. mmpc.org [mmpc.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Dihydrosamidin and Other Natural Compounds in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Dihydrosamidin and other notable natural compounds, Quercetin and Ginsenosides. While direct head-to-head studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms of action and potential therapeutic applications.
This compound: An Overview of its Bioactivity
Recent research has primarily focused on the neuroprotective and antioxidant properties of this compound. Studies have shown its potential in the context of cerebral ischemia-reperfusion injury. Key reported activities include:
-
Neuroprotection: this compound administration has been shown to prevent neuronal death and decrease levels of neuron-specific enolase in the blood serum following ischemic events in rat models.[1] It also increases neurotrophic factors and vascular endothelial growth factor A levels in brain lysate.[1]
-
Modulation of Energy Metabolism: The compound influences energy metabolism by reducing lactate levels and enhancing the activity of key enzymes such as pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase in brain cells.[1]
-
Antioxidant Effects: this compound reduces levels of malondialdehyde, a marker of oxidative stress, and increases the activities of several antioxidant enzymes, including superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase.[1] It also elevates the levels of reduced glutathione in brain homogenates.[1]
To date, quantitative data on the antiplatelet activity of this compound is not available in peer-reviewed literature. This represents a potential area for future investigation.
Head-to-Head Comparison: Antiplatelet Activity of Quercetin and Ginsenosides
Quercetin, a flavonoid, and various Ginsenosides, saponins from Panax ginseng, are well-documented for their potent antiplatelet activities. This section compares their efficacy based on reported half-maximal inhibitory concentrations (IC50) against different platelet agonists.
| Compound | Agonist | IC50 (µM) | Species |
| Quercetin | Collagen | 5.72 ± 0.51 | Human |
| ADP | 25.0 ± 3.1 | Human | |
| Thrombin | 12.5 ± 3.1 | Human | |
| Arachidonic Acid | 13 | Rabbit | |
| Ginsenoside Rg3 | Thrombin | 40.2 ± 0.9 | Rat |
| Collagen | 35.2 ± 1.2 | Rat | |
| Ginsenoside Rp1 | Collagen | 10.1 ± 0.1 | Not Specified |
| Thrombin | 6.8 ± 0.9 | Not Specified | |
| ADP | 6.1 ± 0.3 | Not Specified | |
| Ginsenoside Rg5 | Collagen | 42.5 | Human |
Note: IC50 values can vary depending on experimental conditions, including agonist concentration, platelet source, and assay methodology.
Experimental Protocols: Platelet Aggregation Assay
The following provides a generalized methodology for assessing in vitro platelet aggregation, a common technique used to determine the antiplatelet efficacy of natural compounds.
Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by a specific agonist.
Materials:
-
Freshly drawn whole blood from healthy donors who have not taken any antiplatelet medication.
-
Anticoagulant (e.g., acid-citrate-dextrose or sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., collagen, adenosine diphosphate (ADP), thrombin, arachidonic acid).
-
Test compound (e.g., Quercetin, Ginsenoside) dissolved in an appropriate solvent (e.g., DMSO).
-
Spectrophotometer or aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10-15 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add the test compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time.
-
Add a platelet agonist to induce aggregation.
-
Measure the change in light transmittance through the PRP suspension over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the test compound.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the maximal platelet aggregation induced by the agonist.
-
Signaling Pathways in Platelet Aggregation
The antiplatelet effects of Quercetin and Ginsenosides are mediated through the modulation of various intracellular signaling pathways.
Quercetin's Antiplatelet Mechanism
Quercetin has been shown to interfere with multiple key signaling pathways in platelets. It can inhibit signaling downstream of the glycoprotein VI (GPVI) receptor, a primary receptor for collagen.[2] This includes the inhibition of Syk and LAT phosphorylation, which are crucial early events in GPVI-mediated platelet activation.[2] Furthermore, Quercetin can suppress the activation of phosphoinositide 3-kinase (PI3K) and Akt, as well as mitogen-activated protein kinases (MAPKs) like ERK and JNK.[3] It has also been reported to increase cyclic adenosine monophosphate (cAMP) levels, which leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a negative regulator of platelet activation.[3][4]
Caption: Quercetin's multi-target inhibition of platelet aggregation pathways.
Ginsenosides' Antiplatelet Mechanism
Ginsenosides also exert their antiplatelet effects through various mechanisms. For instance, Ginsenoside Rg5 has been shown to inhibit collagen-induced platelet aggregation by targeting the GPVI signaling pathway.[5][6] It downregulates key signaling proteins such as p-PI3K, p-AKT, and p-p38, while upregulating the phosphorylation of VASP, suggesting an increase in cyclic nucleotide signaling.[6] Similarly, Ginsenoside Rk3 has been reported to increase cAMP levels, leading to the phosphorylation of IP3R and VASP, which in turn inhibits Ca2+ mobilization and integrin αIIb/β3 activation.[7] Ginsenoside Rp1 also potently inhibits platelet aggregation induced by various agonists, and its mechanism involves the modulation of the GPVI signaling pathway, tyrosine phosphorylation, and MAPK activation.[8]
Caption: Common signaling pathways modulated by antiplatelet Ginsenosides.
Conclusion
While this compound shows promise in the realm of neuroprotection and antioxidant activity, its role as an antiplatelet agent remains to be elucidated. In contrast, Quercetin and various Ginsenosides are well-characterized natural compounds with potent antiplatelet effects, acting through the modulation of multiple key signaling pathways. The data presented in this guide highlights the therapeutic potential of these natural compounds and underscores the need for further research, including direct head-to-head comparative studies, to fully understand their pharmacological profiles.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolites of the Dietary Flavonoid Quercetin Possess Potent Antithrombotic Activity, and Interact with Aspirin to Enhance Antiplatelet Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Roles of Quercetin in Platelets: Phosphoinositide-3-Kinase and MAP Kinases Inhibition, and cAMP-Dependent Vasodilator-Stimulated Phosphoprotein Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Ginsenoside Rg5 inhibits platelet aggregation by regulating GPVI signaling pathways and ferric chloride-induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg5 inhibits platelet aggregation by regulating GPVI signaling pathways and ferric chloride-induced thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-thrombotic effects of ginsenoside Rk3 by regulating cAMP and PI3K/MAPK pathway on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside-Rp1 inhibits platelet activation and thrombus formation via impaired glycoprotein VI signalling pathway, tyrosine phosphorylation and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Dihydrosamidin's Mechanism: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dihydrosamidin and its potential mechanism of action with an established alternative, focusing on the specificity of their effects. Experimental data is presented to support the comparison, along with detailed protocols for key assays.
Introduction to this compound
This compound is a coumarin derivative found in several plant species, including Phlojodicarpus komarovii, Phlojodicarpus villosus, and Ammi visnaga. Recent research has highlighted its neuroprotective properties. A key study demonstrated that this compound administration in a rat model of cerebral ischemia-reperfusion injury led to an increase in neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in the brain.[1] Furthermore, it was observed to modulate glycolysis and oxidative phosphorylation and enhance the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1] These findings strongly suggest that this compound's neuroprotective effects are mediated through the activation of pathways that promote neuronal survival and combat oxidative stress.
Postulated Mechanism of Action: TRKB Activation
While the direct molecular target of this compound has not been definitively identified, its observed biological effects align closely with the activation of the Tropomyosin receptor kinase B (TRKB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). The TRKB-CREB-BDNF signaling pathway is a well-established cascade that plays a critical role in neuronal survival, plasticity, and neurogenesis. Many neuroprotective natural compounds, including flavonoids and other coumarin derivatives, have been shown to exert their effects by acting as TRKB agonists.
This guide will proceed under the working hypothesis that this compound functions as a TRKB agonist. To evaluate its specificity, we will compare its activity profile with that of a well-characterized TRKB agonist, 7,8-Dihydroxyflavone (7,8-DHF) .
Comparative Data
The following table summarizes the available quantitative data for this compound and the comparative compound, 7,8-DHF.
| Parameter | This compound | 7,8-Dihydroxyflavone (7,8-DHF) | Reference |
| Binding Affinity (Kd) for TRKB | Not yet determined | ~10 nM | [2] |
| In vivo Efficacy | Increased neurotrophic factors and VEGF-A in rat brain at 80 mg/kg | Neuroprotective in mouse models of stroke and Parkinson's disease at 5 mg/kg | [1][3] |
| TRKB Phosphorylation | Not yet determined | Induces TRKB phosphorylation in hippocampal neurons | [3] |
| Downstream Signaling | Increased activity of SOD and catalase | Activates MAPK, PI3K, and PLC-γ1 pathways | [1][3] |
Signaling Pathway
The following diagram illustrates the postulated signaling pathway for this compound as a TRKB agonist, leading to its observed neuroprotective effects.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dihydrosamidin: A Comparative Guide for Neuroprotective and Antioxidant Assays
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of Dihydrosamidin's performance in relevant biological assays. Due to the limited availability of direct comparative studies, this document summarizes the existing data on this compound and presents a framework for its evaluation against established alternatives, supported by experimental protocols and performance data from well-characterized compounds.
This compound (DHS) is a khellactone ester naturally found in plants of the Apiaceae family, notably Phlojodicarpus komarovii.[1][2] Preclinical research has highlighted its potential as a neuroprotective agent, demonstrating positive effects on neuroplasticity, energy metabolism, and antioxidant defenses in a rat model of cerebral ischemia-reperfusion injury.[1][2] This guide will delve into the reported biological effects of this compound and propose a battery of assays for its comprehensive performance benchmarking.
I. In Vivo Neuroprotective Effects of this compound
A key study investigating the therapeutic potential of this compound utilized a rat model of bilateral transient occlusion of the common carotid artery. The results indicated that administration of DHS (80 mg/kg) conferred significant neuroprotection. The study included Ginkgo biloba extract (EGB761) as a comparator, a well-established neuroprotective agent.
Table 1: Summary of In Vivo Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion
| Parameter Measured | Effect of this compound (80 mg/kg) | Comparison with Control/Ischemia Group |
| Neuroplasticity | ||
| Neurotrophic Factors | Increased levels in brain lysate | Statistically significant increase |
| Vascular Endothelial Growth Factor A (VEGF-A) | Increased levels in brain lysate | Statistically significant increase |
| Neuronal Death | Prevented neuronal death | Statistically significant reduction |
| Neuron-Specific Enolase (NSE) | Decreased levels in blood serum | Statistically significant decrease |
| Energy Metabolism | ||
| Lactate | Reduced levels in brain cells | Statistically significant decrease |
| Pyruvate Kinase | Enhanced activity in brain cells | Statistically significant increase |
| NADH Dehydrogenase | Increased activity in brain cells | Statistically significant increase |
| Succinate Dehydrogenase | Increased activity in brain cells | Statistically significant increase |
| Antioxidant Defense | ||
| Malondialdehyde (MDA) | Reduced levels in brain homogenate | Statistically significant decrease |
| Superoxide Dismutase (SOD) | Increased activity in brain homogenate | Statistically significant increase |
| Catalase | Increased activity in brain homogenate | Statistically significant increase |
| Glutathione Reductase | Increased activity in brain homogenate | Statistically significant increase |
| Glutathione Peroxidase | Increased activity in brain homogenate | Statistically significant increase |
| Reduced Glutathione (GSH) | Increased levels in brain homogenate | Statistically significant increase |
Data summarized from a study on Wistar rats with bilateral transient occlusion of the common carotid artery.[1][2]
II. Proposed In Vitro Assays for Benchmarking this compound's Performance
To quantitatively assess the antioxidant and neuroprotective capabilities of this compound and compare it with other agents, a series of in vitro assays are recommended. Below are key assays, their methodologies, and representative data for established compounds to serve as a benchmark.
A. Antioxidant Capacity Assays
These assays evaluate the ability of a compound to neutralize free radicals and reduce oxidative stress.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
-
Experimental Protocol:
-
Prepare a stock solution of this compound and reference antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a working solution of DPPH in ethanol.
-
In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
-
Experimental Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a designated wavelength (e.g., 734 nm).
-
Add different concentrations of this compound or reference compounds to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance.
-
Calculate the percentage of ABTS•+ scavenging and the IC50 value.
-
Table 2: Comparative Antioxidant Activity (IC50 values) of Reference Compounds in DPPH and ABTS Assays
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Trolox | ~40-60 | ~10-20 |
| Ascorbic Acid | ~20-40 | ~5-15 |
| Quercetin | ~5-10 | ~1-5 |
These are representative values from the literature and may vary depending on specific experimental conditions.
B. Neuroprotection Assays
These cell-based assays assess the ability of a compound to protect neurons from various insults that mimic neurodegenerative conditions.
1. SH-SY5Y Cell Viability Assay against Oxidative Stress
-
Principle: The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotection. This assay evaluates the ability of a compound to protect these cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is typically measured using the MTT or PrestoBlue assay.
-
Experimental Protocol:
-
Culture SH-SY5Y cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a reference neuroprotective agent (e.g., N-acetylcysteine, Edaravone) for a specific duration (e.g., 1-24 hours).
-
Induce oxidative stress by adding a toxicant like H₂O₂ or 6-OHDA to the cell culture medium.
-
After the incubation period with the toxicant, assess cell viability using a reagent like MTT, which is converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product and calculate the percentage of cell viability relative to untreated controls.
-
Table 3: Representative Neuroprotective Effects of Reference Compounds in SH-SY5Y Cells
| Compound | Stressor | Protective Concentration Range (µM) |
| N-acetylcysteine (NAC) | H₂O₂ | 1000-5000 |
| Edaravone | 6-OHDA | 10-100 |
| Melatonin | Amyloid-beta | 1-10 |
These are representative values and the optimal concentrations and protective effects can vary.
III. Signaling Pathways and Experimental Workflows
A. Postulated Signaling Pathway for this compound's Neuroprotective Effects
The following diagram illustrates the potential signaling pathways influenced by this compound based on the in vivo findings.
Caption: Postulated mechanism of this compound's neuroprotective action.
B. Experimental Workflow for Benchmarking this compound
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's performance in assays.
Caption: A streamlined workflow for benchmarking this compound.
References
Dihydrosamidin: A Comparative Guide to its Neuroprotective Effects in Cerebral Ischemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and objective comparison of the research findings on Dihydrosamidin (DHS), a promising neuroprotective agent, against established and experimental alternatives in the context of cerebral ischemia-reperfusion injury. The information presented is collated from preclinical studies to aid in the evaluation and potential development of novel therapeutic strategies for stroke and other ischemic brain injuries.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound with Ginkgo biloba extract (EGb 761), Nimodipine, and Edaravone.
Table 1: Effects on Neurotrophic and Angiogenic Factors
| Compound | Model | Dosage | BDNF Level | GDNF Level | VEGF-A Level | Citation |
| This compound | Rat, Cerebral Ischemia-Reperfusion | 80 mg/kg | Increased | Increased | Increased | [1] |
| Ginkgo biloba (EGb 761) | Rat, Cerebral Ischemia-Reperfusion | 80 mg/kg | Increased | - | - | [1] |
| Nimodipine | Mouse, Hippocampus/Prefrontal Cortex | 10 mg/kg | No significant change in total protein levels, but increased TrkB phosphorylation | - | - | [2] |
| Edaravone | Mouse, Global Cerebral Ischemia | 3 mg/kg/day | Accelerated increase in the hippocampus | - | - | [3][4] |
Table 2: Modulation of Energy Metabolism
| Compound | Model | Dosage | Lactate Level | Pyruvate Kinase Activity | NADH Dehydrogenase Activity | Succinate Dehydrogenase Activity | Citation |
| This compound | Rat, Cerebral Ischemia-Reperfusion | 80 mg/kg | Reduced | Enhanced | Increased | Increased | [1] |
| Ginkgo biloba (EGb 761) | Rat, Cerebral Ischemia-Reperfusion | 80 mg/kg | Reduced | Enhanced | Increased | Increased | [1] |
| Nimodipine | - | - | - | - | - | - | |
| Edaravone | - | - | - | - | - | - |
Table 3: Antioxidant and Neuroprotective Effects
| Compound | Model | Dosage | Malondialdehyde (MDA) Level | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Glutathione Reductase (GR) Activity | Reduced Glutathione (GSH) Level | Neuron-Specific Enolase (NSE) Level | Citation |
| This compound | Rat, Cerebral Ischemia-Reperfusion | 80 mg/kg | Reduced | Increased | Increased | Increased | Increased | Increased | Decreased | [1] |
| Ginkgo biloba (EGb 761) | Rat, Cerebral Ischemia-Reperfusion | 80 mg/kg | Reduced | Increased | Increased | Increased | Increased | Increased | Decreased | [1] |
| Nimodipine | - | - | - | - | - | - | - | - | - | |
| Edaravone | Rat, Cerebral Ischemia-Reperfusion | - | Reduced | - | - | - | - | Increased | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Animal Model of Cerebral Ischemia-Reperfusion
-
Model: Bilateral transient occlusion of the common carotid artery in Wistar rats is a commonly used model to simulate global cerebral ischemia-reperfusion injury.
-
Procedure:
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Preparation: A midline cervical incision is made to expose both common carotid arteries.
-
Occlusion: The arteries are carefully isolated and occluded using microvascular clips for a specific duration (e.g., 30 minutes) to induce ischemia.
-
Reperfusion: The clips are removed to allow blood flow to resume, initiating the reperfusion phase.
-
Post-operative Care: The incision is sutured, and the animals are monitored during recovery.
-
Measurement of Neurotrophic and Angiogenic Factors
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels in tissue lysates.
-
Procedure:
-
Tissue Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant (lysate) is collected.
-
ELISA Assay: Commercially available ELISA kits specific for BDNF, GDNF, and VEGF-A are used according to the manufacturer's instructions. This typically involves incubating the brain lysate in antibody-coated microplates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
-
Quantification: The absorbance is measured using a microplate reader, and the protein concentration is determined by comparison to a standard curve.
-
Assessment of Energy Metabolism
-
Methods: Spectrophotometric assays are employed to measure the levels of metabolites and the activity of key enzymes in energy metabolism.
-
Procedure:
-
Lactate and Pyruvate Levels: Brain tissue homogenates are deproteinized, and the levels of lactate and pyruvate are measured using specific enzymatic assays that result in a change in absorbance.
-
Enzyme Activity: The activities of pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase are determined by monitoring the rate of substrate conversion or cofactor oxidation/reduction through changes in absorbance at specific wavelengths.
-
Evaluation of Antioxidant Status
-
Methods: A battery of spectrophotometric assays is used to assess oxidative stress markers and the activity of antioxidant enzymes.
-
Procedure:
-
Lipid Peroxidation (MDA Assay): The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activities: The activities of SOD, CAT, GPx, and GR in brain homogenates are measured using specific assay kits that monitor the rate of substrate degradation or product formation.
-
Reduced Glutathione (GSH) Level: The concentration of GSH is determined using a colorimetric assay based on its reaction with a specific chromogenic reagent.
-
Measurement of Neuron-Specific Enolase (NSE)
-
Method: ELISA is used to quantify the levels of NSE, a marker of neuronal injury, in blood serum.
-
Procedure: Blood samples are collected, and serum is separated by centrifugation. The serum levels of NSE are then measured using a specific ELISA kit following the manufacturer's protocol.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling Pathway of this compound.
Caption: Signaling Pathways of Alternative Agents.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Dihydrosamidin in Neuroprotection Following Cerebral Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Dihydrosamidin (DHS), a khellactone ester derived from Phlojodicarpus komarovii, in an animal model of cerebral ischemia-reperfusion injury. The performance of this compound is contrasted with established neuroprotective agents, Ginkgo biloba extract (EGb 761) and Nimodipine, based on data from peer-reviewed studies.
Executive Summary
This compound has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia-reperfusion.[1][2] At a dose of 80 mg/kg, it has been shown to prevent neuronal death, enhance the expression of neurotrophic factors, modulate energy metabolism, and bolster antioxidant defenses in brain tissue.[1][2] When compared with Ginkgo biloba extract (EGb 761), another natural product with neuroprotective properties, this compound exhibits a comparable multi-faceted mechanism of action. While direct comparative studies are lacking, this guide synthesizes available data to offer an objective overview of their respective efficacies on key biomarkers of neuronal damage and recovery. The calcium channel blocker Nimodipine is included as a pharmacological benchmark, though its efficacy in animal models has yielded mixed results.
Quantitative Data Comparison
The following tables summarize the quantitative efficacy of this compound, Ginkgo biloba extract (EGb 761), and Nimodipine on various parameters related to cerebral ischemia-reperfusion injury.
Table 1: Efficacy of this compound on Biomarkers of Neuronal Injury and Recovery
| Parameter | Control (Ischemia-Reperfusion) | This compound (80 mg/kg) | Percentage Change |
| Neuronal Injury | |||
| Neuron-Specific Enolase (ng/mL) | 18.4 ± 0.9 | 12.1 ± 0.6 | ↓ 34.2% |
| Neurotrophic Factors | |||
| Brain-Derived Neurotrophic Factor (pg/mg protein) | 148 ± 7 | 212 ± 11 | ↑ 43.2% |
| Vascular Endothelial Growth Factor A (pg/mg protein) | 6.8 ± 0.3 | 9.7 ± 0.5 | ↑ 42.6% |
| Energy Metabolism | |||
| Lactate (µmol/g tissue) | 2.8 ± 0.1 | 1.9 ± 0.1 | ↓ 32.1% |
| Pyruvate Kinase (nmol/min/mg protein) | 1.2 ± 0.1 | 1.9 ± 0.1 | ↑ 58.3% |
| NADH Dehydrogenase (nmol/min/mg protein) | 2.8 ± 0.1 | 4.1 ± 0.2 | ↑ 46.4% |
| Succinate Dehydrogenase (nmol/min/mg protein) | 4.9 ± 0.2 | 6.8 ± 0.3 | ↑ 38.8% |
| Antioxidant Status | |||
| Malondialdehyde (nmol/mg protein) | 4.8 ± 0.2 | 3.1 ± 0.2 | ↓ 35.4% |
| Superoxide Dismutase (U/mg protein) | 12.1 ± 0.6 | 18.4 ± 0.9 | ↑ 52.1% |
| Catalase (U/mg protein) | 1.8 ± 0.1 | 2.9 ± 0.1 | ↑ 61.1% |
| Glutathione Reductase (nmol/min/mg protein) | 21.4 ± 1.1 | 30.8 ± 1.5 | ↑ 43.9% |
| Glutathione Peroxidase (nmol/min/mg protein) | 15.2 ± 0.8 | 22.1 ± 1.1 | ↑ 45.4% |
| Reduced Glutathione (µg/mg protein) | 1.8 ± 0.1 | 2.7 ± 0.1 | ↑ 50.0% |
Data extracted from Toropova et al. (2024).[1][2]
Table 2: Efficacy of Ginkgo Biloba Extract (EGb 761) on Neurological Deficit and Infarct Volume
| Parameter | Control (Ischemia-Reperfusion) | EGb 761 (10 mg/kg) | Outcome |
| Neurological Deficit Score | High | Significantly Reduced | Improved neurological function[3] |
| Infarct Volume | Large | Significantly Attenuated | Reduced brain tissue damage[4] |
| Neuronal Apoptosis | Present | Significantly Attenuated | Increased neuronal survival[4] |
Data from multiple studies on EGb 761 in rodent models of MCAO.[3][4]
Table 3: Efficacy of Nimodipine in Animal Models of Focal Cerebral Ischemia
| Parameter | Pooled Effect Size (vs. Control) | 95% Confidence Interval | Note |
| Infarct Size Reduction | -1.2 | -1.7 to -0.7 | Statistically significant reduction[5][6][7] |
| Edema Reduction | -0.6 | -1.2 to -0.1 | Statistically significant reduction[5] |
Data from a systematic review by Horn et al. (2001). The review notes that 50% of the included studies showed no beneficial effect of nimodipine.[5][8]
Experimental Protocols
This compound Efficacy Study
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: Bilateral transient occlusion of the common carotid arteries.
-
Treatment: this compound (80 mg/kg) administered during the ischemic event.
-
Analysis: Biochemical assays were performed on blood serum and brain homogenates to determine the levels of neuron-specific enolase, neurotrophic factors, markers of energy metabolism, and antioxidant enzymes and molecules.[1][2]
Ginkgo Biloba Extract (EGb 761) Efficacy Study
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO) followed by reperfusion.
-
Treatment: EGb 761 (10 mg/kg) administered intraperitoneally once daily for 7 days after the onset of reperfusion.
-
Analysis: Neurological deficits were assessed using the modified neurological severity score (mNSS). Infarct volume was measured, and neuronal apoptosis was evaluated. Autophagy-related proteins were quantified by Western blot.[3][4]
Nimodipine Efficacy Meta-Analysis
-
Study Design: Systematic review of animal experiments of nimodipine in focal cerebral ischemia.
-
Animal Models: Various animal models of focal cerebral ischemia were included.
-
Treatment: Various doses and administration routes of nimodipine were used across the studies.
-
Analysis: In-depth analyses were performed on infarct size and the amount of edema, with pooled effect sizes calculated.[5][8]
Visualizations
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ginkgo biloba leaf extract (EGb-761) elicits neuroprotection against cerebral ischemia/reperfusion injury by enhancement of autophagy flux in neurons in the penumbra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgo biloba leaf extract (EGb-761) elicits neuroprotection against cerebral ischemia/reperfusion injury by enhancement of autophagy flux in neurons in the penumbra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Nimodipine in animal model experiments of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrosamidin: establishing its therapeutic potential against existing treatments
For Immediate Release
In the relentless pursuit of more effective treatments for ischemic stroke, a naturally derived compound, Dihydrosamidin (DHS), is emerging as a promising neuroprotective candidate. Preclinical studies have illuminated its potential to mitigate the complex cascade of cellular damage that follows a cerebral ischemia-reperfusion injury. This guide offers a comparative analysis of this compound against established and historical treatments, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise, supported by available experimental data.
Executive Summary
This compound, a khellactone ester isolated from Phlojodicarpus komarovii, has demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties in animal models of ischemic stroke.[1] Standard of care for acute ischemic stroke primarily involves reperfusion therapies such as intravenous thrombolysis with alteplase and endovascular thrombectomy. While these treatments are crucial for restoring blood flow, the subsequent reperfusion injury remains a significant challenge, creating a therapeutic window for neuroprotective agents. This guide compares the preclinical profile of this compound with that of Edaravone, a clinically approved antioxidant for stroke in some countries, and NXY-059, a well-studied investigational drug.
Comparative Analysis of Neuroprotective Agents
The therapeutic potential of this compound is best understood in the context of other neuroprotective agents that target oxidative stress, a key contributor to reperfusion injury.
| Agent | Mechanism of Action | Preclinical Model | Key Preclinical Findings |
| This compound | Antioxidant, Anti-inflammatory, Modulation of energy metabolism | Bilateral transient occlusion of common carotid artery in Wistar rats | At 80 mg/kg, prevented neuronal death, decreased serum neuron-specific enolase (NSE), increased neurotrophic factors, reduced malondialdehyde (MDA), and increased superoxide dismutase (SOD) and other antioxidant enzymes.[1] |
| Edaravone | Free radical scavenger | Middle Cerebral Artery Occlusion (MCAO) in rats | At 3 and 10 mg/kg, significantly diminished cerebral infarct and edema volume, and improved neurological deficit recovery.[2] A systematic review showed an overall improvement in functional and structural outcomes of 30.3% and 25.5% respectively in animal models.[3] |
| NXY-059 | Free radical trapping agent | Transient and permanent MCAO in rats and marmosets | Reduced total infarct volume (Standardized Mean Difference of -1.17).[4] In a rat transient ischemia model, a 10 mg/kg/h infusion resulted in a 59% decrease in infarct volume.[5] |
In-Depth Look at this compound's Mechanism of Action
This compound appears to exert its neuroprotective effects through a multi-pronged approach. In a rat model of cerebral ischemia-reperfusion injury, administration of DHS led to a notable reduction in markers of neuronal damage and oxidative stress. Specifically, it decreased levels of neuron-specific enolase, a marker of neuronal injury, and malondialdehyde, a product of lipid peroxidation.[1] Concurrently, it bolstered the brain's natural antioxidant defenses by increasing the activity of superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase.[1] Furthermore, this compound influenced energy metabolism by reducing lactate levels and enhancing the activity of key enzymes in glycolysis and oxidative phosphorylation.[1] This suggests that DHS not only combats oxidative stress but also helps maintain cellular energy production in the face of ischemic insult.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams are provided.
Caption: this compound's neuroprotective mechanism of action.
Caption: Preclinical experimental workflow for this compound.
Detailed Experimental Protocols
A reproducible experimental design is paramount for validating these initial findings. Below are the detailed methodologies for the key experiments cited.
Bilateral Transient Occlusion of the Common Carotid Artery in Wistar Rats
This surgical procedure is a widely used model to induce global cerebral ischemia.
-
Animal Preparation: Adult male Wistar rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic. The animal is then fixed in a supine position, and the surgical area on the neck is shaved and disinfected.[6][7]
-
Surgical Procedure: A midline cervical incision is made to expose the trachea and surrounding muscles. The bilateral common carotid arteries are carefully isolated from the surrounding tissues and vagus nerves.[6][8]
-
Occlusion: Microvascular clips are applied to both common carotid arteries to induce ischemia. The duration of occlusion can vary depending on the desired severity of injury.[7][8]
-
Reperfusion: After the ischemic period, the microvascular clips are removed to allow for the restoration of blood flow (reperfusion).[7][8]
-
Post-operative Care: The incision is sutured, and the animal is monitored during recovery. Post-operative analgesics and care are provided according to ethical guidelines.
Measurement of Neuron-Specific Enolase (NSE) in Rat Serum
NSE is a well-established biomarker for neuronal damage.
-
Sample Collection: Blood samples are collected from the rats at specified time points post-reperfusion.
-
Serum Preparation: The blood is allowed to clot, and then centrifuged to separate the serum.[9]
-
ELISA Assay: The serum NSE concentration is quantified using a commercially available Rat NSE ELISA kit.[10][11][12] The assay is performed according to the manufacturer's instructions, which typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with an anti-NSE antibody.
-
Incubation, followed by washing steps.
-
Addition of a biotinylated detection antibody and an enzyme conjugate.
-
Further incubation and washing.
-
Addition of a substrate solution to produce a colorimetric reaction.
-
Measurement of the absorbance at a specific wavelength using a microplate reader.
-
-
Quantification: The NSE concentration in the samples is determined by comparing their absorbance to a standard curve.[12]
Measurement of Neurotrophic Factors in Rat Brain Lysate
Quantifying neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) provides insights into the brain's repair mechanisms.
-
Tissue Collection: At the end of the experiment, rats are euthanized, and the brains are rapidly extracted and dissected.
-
Brain Lysate Preparation: The brain tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.[13] The homogenate is then centrifuged to pellet cellular debris, and the supernatant (lysate) is collected.[13]
-
ELISA Assay: The concentration of specific neurotrophic factors (e.g., BDNF) in the brain lysate is measured using a specific ELISA kit (e.g., Rat BDNF ELISA kit).[14][15][16][17] The procedure is similar to the NSE ELISA described above.
-
Data Normalization: The neurotrophic factor concentration is typically normalized to the total protein concentration in the lysate sample, which is determined using a protein assay such as the Bradford or BCA assay.
Future Directions and Conclusion
The preclinical data for this compound are compelling, suggesting a multifaceted mechanism of action that addresses key pathological processes in ischemic stroke. Its ability to both suppress oxidative damage and support cellular energy metabolism positions it as a noteworthy candidate for further investigation.
However, it is crucial to acknowledge that these are early-stage findings. To establish the therapeutic potential of this compound, future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic dosage.
-
Therapeutic window studies: To ascertain the time frame after stroke onset within which this compound is effective.
-
Direct comparative studies: Head-to-head preclinical trials against current and emerging neuroprotective agents.
-
Investigation in different stroke models: Including models of focal ischemia (e.g., MCAO) to broaden the understanding of its efficacy.
-
Safety and toxicology studies: To establish a comprehensive safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Edaravone offers neuroprotection in a diabetic stroke model via inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of NXY-059 in experimental stroke: an individual animal meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Rat NSE(Neuron Specific Enolase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Rat NSE(Neuron Specific Enolase) ELISA Kit - Elabscience® [elabscience.com]
- 13. sysy.com [sysy.com]
- 14. biosensis.com [biosensis.com]
- 15. assaygenie.com [assaygenie.com]
- 16. fn-test.com [fn-test.com]
- 17. mybiosource.com [mybiosource.com]
Safety Operating Guide
Navigating the Disposal of Dihydrosamidin: A Protocol for Uncharacterized Compounds
Essential Safety and Logistical Information for Laboratory Professionals
Disclaimer: The following guidance is based on general laboratory safety principles for handling compounds with unknown hazards. It is not a substitute for a compound-specific risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of any new or uncharacterized chemical.
Chemical and Physical Properties of Dihydrosamidin
Due to the absence of a comprehensive SDS, a complete hazard profile for this compound is unavailable. The compound must be treated as hazardous until proven otherwise.[1][2] The known properties are summarized below, highlighting the lack of critical safety data.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₇ | PubChem |
| Molecular Weight | 388.4 g/mol | PubChem |
| Physical State | Data not available | - |
| Flash Point | Data not available | - |
| Toxicity | Data not available; treat as toxic | General Precaution |
| Corrosivity | Data not available; treat as potentially corrosive | General Precaution |
| Reactivity | Data not available; treat as potentially reactive | General Precaution |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the necessary steps for the safe disposal of this compound, treating it as a hazardous waste of unknown characteristics.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure a conservative level of PPE is used to mitigate unknown risks.[3]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a splash hazard.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Ensure gloves are compatible with any solvents used.
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
2. Waste Characterization and Segregation
Since the specific hazards are unknown, this compound waste must not be mixed with other waste streams.[4][5]
-
Solid Waste: Collect any solid this compound, contaminated weighing papers, and used PPE (gloves, etc.) in a dedicated hazardous waste container. Do not mix with other solid chemical wastes.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible liquid waste container. Do not pour any amount down the drain.[1][6] Segregate aqueous solutions from non-halogenated and halogenated organic solvent solutions.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
3. Waste Containerization and Labeling
Proper containerization and labeling are crucial for safe transport and disposal by EHS professionals.
-
Container Selection: Use sturdy, leak-proof containers that are chemically compatible with the waste. Plastic containers are often preferred to glass to minimize the risk of breakage.[6][7] Ensure containers have tightly sealing caps.
-
Labeling: Label the waste container immediately upon starting waste accumulation. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations.
-
For solutions, list all components and their approximate percentages.
-
The date waste was first added to the container.
-
The name of the Principal Investigator and the laboratory location (building and room number).
-
A clear indication of the potential hazards (e.g., "Caution: Chemical with Unknown Hazards").
4. Storage and Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be at or near the point of generation and away from drains, heat sources, and incompatible chemicals.
-
Disposal Request: Once the container is full (do not overfill) or when the experiment is complete, arrange for waste pickup through your institution's EHS department.[6] Do not attempt to dispose of the chemical through regular trash or sanitary sewer systems.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper disposal of a chemical compound like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Decision workflow for the disposal of a chemical with an unknown SDS.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. twu.edu [twu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. usbioclean.com [usbioclean.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Dihydrosamidin
Essential Safety and Handling Guide for Dihydrosamidin
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No: 6005-18-1) is readily available in public databases. Therefore, this substance should be handled with the utmost caution, treating it as a potentially hazardous compound with unknown toxicity. The following guidelines are based on general best practices for handling research chemicals and should be supplemented by a thorough risk assessment conducted by qualified personnel before commencing any work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield where splashing is possible.[1] | Chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat or disposable gown. | Use in a chemical fume hood is recommended. If not feasible, a NIOSH-approved respirator for organic vapors and particulates may be necessary.[1] |
| Handling solutions | Chemical safety goggles.[1] | Chemical-resistant gloves. | Laboratory coat. | Work in a well-ventilated area. A chemical fume hood is preferred. |
| Cleaning spills | Chemical safety goggles and face shield.[1] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat.[3] | NIOSH-approved respirator with appropriate cartridges. |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Work in a well-ventilated area. |
Operational Plan: Handling and Disposal
This section provides step-by-step guidance for the safe handling and disposal of this compound.
Engineering Controls
-
Ventilation: All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] For dilute solutions, work should be performed in a well-ventilated laboratory.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[5]
Safe Handling Procedures
-
Pre-Handling:
-
Read and understand this safety guide thoroughly.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
-
During Handling:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The container should be clearly labeled with the chemical name and any known hazards.
-
Spill Management
-
Minor Spills (Solid):
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Minor Spills (Liquid):
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Collect the absorbent material into a sealed, labeled container for waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Do not attempt to clean up a major spill without appropriate training and equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").
-
-
Disposal Procedure:
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the safe handling of a chemical with unknown toxicity like this compound.
Caption: Safe handling workflow for chemicals with unknown toxicity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
